2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-7-1-2-8-3-4-13-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAUAIPLAXNUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441682 | |
| Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152148-70-4 | |
| Record name | 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid: A Potential Modulator of GPR40/FFA1 in Metabolic Disease Research
This guide provides a comprehensive technical overview of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, a heterocyclic carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, plausible synthesis, and characterization, with a particular focus on its hypothesized role as an agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This document is intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
This compound, with the CAS number 152148-70-4, is a molecule featuring a dihydrobenzofuran scaffold linked to an acetic acid moiety at the 6-position of the benzofuran ring.[1][2][3][4] This structural motif is of considerable interest in medicinal chemistry due to the prevalence of the benzofuran and dihydrobenzofuran cores in a wide range of biologically active natural products and synthetic drugs.[5]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 152148-70-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀O₃ | [3][4] |
| Molecular Weight | 178.187 g/mol | [3][4] |
| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid | [3][4] |
| SMILES | OC(=O)CC1=CC2=C(CCO2)C=C1 | [3][4] |
| InChIKey | HBAUAIPLAXNUIM-UHFFFAOYSA-N | [3][4] |
The dihydrobenzofuran acetic acid scaffold has been identified as a key pharmacophore in the development of agonists for GPR40/FFA1, a receptor implicated in glucose-dependent insulin secretion.[6] This makes this compound and its analogues promising candidates for research into treatments for type 2 diabetes mellitus and other metabolic disorders.
Synthesis and Characterization
Proposed Synthesis Workflow
The proposed synthesis would begin with the Friedel-Crafts acylation of 2,3-dihydrobenzofuran to produce the key intermediate, 6-acetyl-2,3-dihydrobenzofuran. This intermediate would then undergo the Willgerodt-Kindler reaction, followed by hydrolysis to yield the target compound.
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Plausible Approach
Step 1: Synthesis of 6-Acetyl-2,3-dihydrobenzofuran (Friedel-Crafts Acylation)
-
To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add acetyl chloride dropwise.
-
After the formation of the acylium ion, add 2,3-dihydrobenzofuran dropwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 6-acetyl-2,3-dihydrobenzofuran.
Step 2: Synthesis of this compound (Willgerodt-Kindler Reaction and Hydrolysis)
-
In a reaction vessel, combine 6-acetyl-2,3-dihydrobenzofuran, sulfur, and an amine such as morpholine.[7]
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and hydrolyze the resulting thioamide intermediate. This can be achieved by adding a strong acid (e.g., HCl) or base (e.g., NaOH) and heating.
-
After hydrolysis, acidify the reaction mixture (if a basic hydrolysis was performed) to precipitate the carboxylic acid.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent system to yield this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydrofuran ring, and the methylene protons of the acetic acid side chain. The integration of these signals would confirm the proton count of the molecule. While specific spectral data for this compound is not publicly available, related compounds have been characterized by ¹H NMR.[8]
-
¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the different carbon environments in the molecule.
-
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by reverse-phase HPLC.[9][10] A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run under gradient or isocratic conditions.
-
Mass Spectrometry (MS): The molecular weight of the compound would be confirmed by mass spectrometry, typically using electrospray ionization (ESI) to observe the [M-H]⁻ or [M+H]⁺ ion.
Biological Activity and Mechanism of Action
The primary biological interest in this compound lies in its potential as a GPR40/FFA1 receptor agonist.
The GPR40/FFA1 Receptor in Type 2 Diabetes
GPR40/FFA1 is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[11] It is activated by medium to long-chain free fatty acids.[12] The activation of GPR40 in pancreatic β-cells leads to an increase in intracellular calcium levels, which in turn potentiates glucose-stimulated insulin secretion.[6] This glucose-dependent mechanism of action is a highly desirable feature for a potential anti-diabetic drug, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[13]
Dihydrobenzofuran Acetic Acids as GPR40 Agonists
Several studies have highlighted the potential of dihydrobenzofuran acetic acid derivatives as potent and selective GPR40 agonists.[6] The structure-activity relationship (SAR) studies of this class of compounds have revealed that the carboxylic acid moiety is crucial for activity, likely through interaction with key residues in the receptor's binding pocket.[11] The dihydrobenzofuran scaffold serves as a rigid core to which various substituents can be added to modulate potency, selectivity, and pharmacokinetic properties.[13]
Caption: Hypothesized mechanism of action via GPR40/FFA1 signaling.
While no specific in vitro or in vivo data has been published for this compound, its structural similarity to known GPR40 agonists strongly suggests that it would exhibit similar activity. Further experimental validation is required to confirm this hypothesis and to quantify its potency and efficacy.
Potential Applications and Future Directions
This compound represents a valuable tool for researchers investigating the role of GPR40/FFA1 in health and disease. Its potential applications include:
-
As a research tool: To probe the structure-activity relationships of GPR40 agonists and to study the physiological and pathophysiological roles of this receptor.
-
As a starting point for drug discovery: The dihydrobenzofuran scaffold can be further modified to optimize potency, selectivity, and pharmacokinetic properties, with the aim of developing novel therapeutics for type 2 diabetes and other metabolic disorders.
Future research on this compound should focus on:
-
Definitive synthesis and characterization: Development and publication of a detailed, reproducible synthetic protocol and full analytical characterization.
-
In vitro pharmacological profiling: Determination of its binding affinity and functional activity at the GPR40/FFA1 receptor, as well as selectivity profiling against other related receptors.
-
In vivo efficacy studies: Evaluation of its effects on glucose homeostasis and insulin secretion in animal models of type 2 diabetes.
Conclusion
This compound is a compound with significant potential in the field of metabolic disease research. Based on the well-established pharmacology of related dihydrobenzofuran acetic acid derivatives, it is strongly hypothesized to be an agonist of the GPR40/FFA1 receptor. While specific experimental data for this particular molecule is currently limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and further investigation as a potential modulator of a key therapeutic target for type 2 diabetes.
References
- 1. This compound - CAS:152148-70-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 152148-70-4 [chemicalbook.com]
- 3. 2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)ACETIC ACID | CAS 152148-70-4 [matrix-fine-chemicals.com]
- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Willgerodt Reaction (Chapter 115) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. 2-(6-HYDROXY-1-BENZOFURAN-3-YL) ACETIC ACID(69716-04-7) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for the agonist action at free fatty acid receptor 1 (FFA1R or GPR40) | Semantic Scholar [semanticscholar.org]
- 12. Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
2-(2,3-dihydrobenzofuran-6-yl)acetic Acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the dihydrobenzofuran scaffold in biologically active molecules.[1][2] We present a logical, self-validating workflow that integrates High-Performance Liquid Chromatography (HPLC) for purity assessment, followed by spectroscopic analysis using Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). The causality behind experimental choices and the synergistic interpretation of data are emphasized to ensure a high degree of confidence in the final structural assignment.
Introduction: The Rationale for Rigorous Elucidation
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] this compound (Molecular Formula: C₁₀H₁₀O₃, Molecular Weight: 178.19 g/mol ) serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[5][6] Given that subtle changes in substitution patterns or isomeric forms can drastically alter pharmacological and toxicological profiles, an unambiguous and robust elucidation of its structure is not merely an academic exercise but a critical requirement for regulatory approval and safe therapeutic application.
This guide moves beyond a simple recitation of data, focusing instead on building a cohesive structural argument where each piece of analytical evidence corroborates the others.
The Elucidation Workflow: A Synergistic Approach
Figure 1: Integrated workflow for structure elucidation.
Purity Assessment via High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Before committing to extensive spectroscopic analysis, it is imperative to confirm the purity and integrity of the sample. Co-eluting impurities can introduce extraneous signals in spectroscopic data, leading to erroneous interpretations. A reversed-phase HPLC method is the standard choice for a moderately polar compound like our target molecule.[7] The inclusion of an acid in the mobile phase is critical; it suppresses the deprotonation of the carboxylic acid, ensuring a single, non-ionized state that results in a sharp, symmetrical peak and reproducible retention times.[8][9]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Data Acquisition & Analysis: Inject 10 µL of the sample. Monitor the chromatogram for a single major peak. Purity is assessed by calculating the peak area percentage of the main analyte relative to the total area of all observed peaks.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization.[8] |
| Mobile Phase B | 0.1% Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 20 min | Ensures elution of any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection (UV) | 254 nm | Wavelength where the aromatic benzofuran ring is expected to absorb. |
| Table 1: HPLC Method Parameters. |
Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying key functional groups. For this molecule, we expect to see two highly characteristic sets of absorptions: those from the carboxylic acid group and those from the substituted dihydrobenzofuran ring system. The carboxylic acid O-H stretch is uniquely broad due to strong intermolecular hydrogen bonding that forms a dimeric structure.[10][11] This broadness is a hallmark feature that distinguishes it from the sharper O-H stretch of an alcohol.[12][13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrumentation: FT-IR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |
| 3300 - 2500 | Strong | Very Broad | O-H stretch of the hydrogen-bonded carboxylic acid dimer.[12] |
| ~2950 | Medium | Sharp | C-H stretches (aliphatic CH₂ groups). |
| ~1710 | Strong | Sharp | C=O stretch of the carboxylic acid.[13][14] |
| ~1610, ~1480 | Medium-Weak | Sharp | C=C stretches of the aromatic ring. |
| ~1250 | Strong | Broad | C-O stretch (ether linkage in the dihydrofuran ring). |
| ~1210 | Strong | Broad | C-O stretch of the carboxylic acid.[10] |
| Table 2: Predicted IR Absorption Bands and Their Assignments. |
Molecular Weight and Formula by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This is a critical validation step that confirms the molecular formula derived from other methods. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, and it typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron Ionization (EI) is a higher-energy technique that provides valuable fragmentation patterns, which can be interpreted to deduce the structure of the molecule's constituent parts.[15][16]
Experimental Protocol: LC-MS (ESI)
-
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method: Utilize the HPLC method described in Section 3. The eluent is directed into the ESI source.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺.
-
Negative Mode: Expect to see the deprotonated molecule [M-H]⁻.
-
-
Data Analysis: The high-resolution mass allows for the calculation of the elemental formula (C₁₀H₁₀O₃).
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M-H]⁻ | 177.0557 | (Experimental) | Deprotonated Molecule |
| [M+Na]⁺ | 201.0522 | (Experimental) | Sodium Adduct |
| Table 3: Predicted High-Resolution Mass Spectrometry Data. |
Predicted Fragmentation (EI-MS)
Under EI conditions, the molecular ion (m/z = 178) would be expected to undergo characteristic fragmentations. The most likely cleavage is the loss of the carboxymethyl radical (•CH₂COOH) or the acetic acid group itself, leading to key fragments that support the overall structure.
Figure 2: Predicted major fragmentation pathways in EI-MS.
Definitive Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. ¹H NMR provides information about the number and types of hydrogen atoms and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number and electronic environment of each carbon atom.[17][18] The combination of 1D (¹H, ¹³C) and potentially 2D (COSY, HSQC) experiments allows for the complete and unambiguous assembly of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for observation of the acidic proton.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Data Analysis: Integrate the ¹H signals, determine their chemical shifts (δ) and multiplicities (singlet, doublet, triplet, etc.), and measure coupling constants (J). Assign each signal in both spectra to a specific atom in the proposed structure.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The substitution on the benzene ring (positions 1, 2, and 6) will create an ABC spin system for the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.3 | s (broad) | 1H | H -OOC- | The acidic proton of the carboxylic acid, typically very downfield and often broad.[12] |
| ~7.05 | d | 1H | Ar-H | Aromatic proton ortho to the ether oxygen. |
| ~6.95 | s | 1H | Ar-H | Aromatic proton between the two substituents. |
| ~6.70 | d | 1H | Ar-H | Aromatic proton ortho to the acetic acid group. |
| 4.51 | t, J = 8.8 Hz | 2H | -O-CH₂ -CH₂- | Methylene group attached to the ether oxygen, deshielded. |
| 3.50 | s | 2H | Ar-CH₂ -COOH | Methylene group alpha to the carbonyl, appears as a singlet. |
| 3.15 | t, J = 8.8 Hz | 2H | -O-CH₂-CH₂ - | Methylene group adjacent to the aromatic ring. |
| Table 4: Predicted ¹H NMR Signal Assignments. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.5 | C =O | Carboxylic acid carbonyl carbon, characteristically downfield.[13] |
| ~159.0 | Ar-C -O | Aromatic carbon attached to the ether oxygen. |
| ~130.5 | Ar-C | Quaternary aromatic carbon. |
| ~127.0 | Ar-C H | Aromatic methine carbon. |
| ~124.0 | Ar-C H | Aromatic methine carbon. |
| ~123.0 | Ar-C -CH₂ | Aromatic carbon attached to the acetic acid side chain. |
| ~109.0 | Ar-C H | Aromatic methine carbon. |
| ~71.0 | -O-C H₂- | Aliphatic carbon attached to the ether oxygen. |
| ~40.0 | -C H₂-COOH | Aliphatic carbon of the acetic acid group. |
| ~29.0 | Ar-C H₂- | Aliphatic carbon attached to the aromatic ring. |
| Table 5: Predicted ¹³C NMR Signal Assignments. |
Conclusion: Synthesizing the Evidence
The structure of this compound is confirmed by the powerful synergy of the collected analytical data:
-
HPLC establishes the sample's purity, ensuring the spectroscopic data is representative of the target molecule.
-
IR spectroscopy confirms the presence of the key carboxylic acid (broad O-H, sharp C=O at ~1710 cm⁻¹) and dihydrobenzofuran (C-O ether stretch) functional groups.[10][14]
-
High-Resolution MS provides an exact mass that corresponds to the elemental formula C₁₀H₁₀O₃, validating the molecular composition.
-
¹H and ¹³C NMR spectroscopy provide the definitive framework. The number of signals, their chemical shifts, integrations, and coupling patterns perfectly match the proposed 6-substituted dihydrobenzofuran structure with an acetic acid side chain. The distinct triplets for the dihydrofuran protons and the singlet for the acetic acid methylene group are particularly diagnostic.
Each technique validates the others, creating a self-consistent and irrefutable body of evidence that unequivocally assigns the structure as this compound. This rigorous, multi-faceted approach is essential for ensuring the quality and identity of critical chemical intermediates in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-2-(6-Hydroxy-2,3-Dihydrobenzofuran-3-Yl)Acetic Acid [myskinrecipes.com]
- 5. 152148-70-4|this compound|BLD Pharm [bldpharm.com]
- 6. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Benzofuran [webbook.nist.gov]
- 16. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid (CAS 152148-70-4): A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, a pivotal chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, characterization, and its significant role in the creation of modern therapeutics, most notably the antidepressant Vilazodone.
Introduction: The Strategic Importance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This heterocyclic system offers a rigid, yet three-dimensional, framework that can be strategically functionalized to interact with various biological targets. Derivatives of dihydrobenzofuran have been explored for their potential as anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective agents.[1][3][4]
This compound (CAS 152148-70-4) has emerged as a particularly valuable building block due to its application in the synthesis of complex pharmaceutical agents. Its structure combines the dihydrobenzofuran core with a reactive carboxylic acid handle, enabling further chemical modifications and coupling to other molecular fragments.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| CAS Number | 152148-70-4 | [5] |
| Molecular Formula | C₁₀H₁₀O₃ | [6] |
| Molecular Weight | 178.19 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [7] |
| Storage | Sealed in dry, 2-8°C | [6] |
Spectroscopic Data:
-
¹H NMR: Characteristic signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the protons of the dihydrofuran ring. The chemical shifts and coupling constants of the dihydrofuran ring protons would confirm the substitution pattern.
-
¹³C NMR: Resonances corresponding to the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the dihydrofuran ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: A strong absorption band for the carbonyl group of the carboxylic acid, as well as bands corresponding to the aromatic C-H and C-O stretching vibrations.
Synthesis of this compound
The synthesis of this compound is a critical step in the overall production of drugs like Vilazodone. While multiple synthetic strategies for related dihydrobenzofuran acetic acids exist, a common approach involves the construction of the dihydrobenzofuran ring followed by the introduction or modification of the acetic acid side chain. A plausible synthetic route, adapted from methodologies for similar isomers, is outlined below.[8][9]
Hypothetical Synthetic Workflow:
Caption: A potential synthetic pathway to this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Friedel-Crafts Acylation. To a solution of 2,3-dihydrobenzofuran in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst such as aluminum trichloride is added. The mixture is cooled, and chloroacetyl chloride is added dropwise. The reaction is stirred until completion, then quenched with water and extracted. The organic layer is washed, dried, and concentrated to yield 2-chloro-1-(2,3-dihydrobenzofuran-6-yl)ethan-1-one.
-
Step 2: Hydrolysis. The resulting chloroacetylated intermediate is then subjected to hydrolysis. This can be achieved by heating with an aqueous base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to protonate the carboxylate and yield the final product, this compound. The product can then be purified by recrystallization or chromatography.
Applications in Drug Discovery and Development
The primary and most well-documented application of this compound is as a key starting material in the synthesis of Vilazodone .
Vilazodone: A Dual-Action Antidepressant
Vilazodone is an antidepressant used for the treatment of major depressive disorder.[7][10] It functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist. This dual mechanism of action is believed to contribute to its efficacy and potentially a faster onset of action compared to traditional SSRIs.
The synthesis of Vilazodone involves the coupling of this compound (or a derivative thereof) with another key intermediate, typically 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, via a piperazine linker.[10][11][12]
Caption: Role of the topic compound in the synthesis of Vilazodone.
GPR40/FFA1 Agonists for Type 2 Diabetes
The dihydrobenzofuran acetic acid scaffold has also been explored in other therapeutic areas. For instance, researchers at Takeda discovered a series of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives as potent and selective agonists of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[13] GPR40 activation in pancreatic β-cells leads to glucose-dependent insulin secretion, making it an attractive target for the treatment of type 2 diabetes.[13] The clinical candidate TAK-875 emerged from this research, highlighting the versatility of the dihydrobenzofuran acetic acid core in drug design.[13]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on safety data for a closely related isomer, the compound may cause skin and serious eye irritation, as well as respiratory irritation.[14]
Recommended Handling Procedures:
-
Use in a well-ventilated area or with local exhaust ventilation.[14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[14]
-
Wash hands thoroughly after handling.[14]
-
Store in a tightly closed container in a cool, dry place.[6]
In case of exposure, follow standard first-aid measures and seek medical attention if symptoms persist.[14]
Conclusion
This compound is a valuable and versatile intermediate in the field of medicinal chemistry and drug development. Its strategic importance is underscored by its crucial role in the synthesis of the antidepressant Vilazodone. The broader utility of the dihydrobenzofuran acetic acid scaffold in targeting other diseases, such as type 2 diabetes, further emphasizes its significance. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists working to develop the next generation of therapeutics.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. This compound | 152148-70-4 [chemicalbook.com]
- 6. 152148-70-4|this compound|BLD Pharm [bldpharm.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
A Technical Guide to the Physicochemical Properties of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid (CAS No: 152148-70-4). As a key building block in medicinal chemistry, this molecule serves as a foundational scaffold for pharmacologically active agents. Notably, its derivatives have been identified as agonists for G-protein coupled receptor 40 (GPR40), a promising target for the treatment of Type 2 diabetes.[1] This document is intended for researchers, scientists, and drug development professionals, offering both established data and detailed, field-proven experimental protocols for properties where public data is unavailable. The guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of how these properties are determined and their implications for research and development.
Introduction
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a dihydrobenzofuran moiety linked to an acetic acid group at the 6-position. This structure represents a "privileged scaffold" in drug discovery, lending itself to modifications that can produce high-affinity ligands for various biological targets.
-
IUPAC Name: 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid
-
Molecular Weight: 178.18 g/mol [2]
Chemical Structure:
Significance in Medicinal Chemistry
The true significance of this scaffold is highlighted by its role in the development of treatments for metabolic diseases. The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is activated by fatty acids and mediates glucose-dependent insulin secretion from pancreatic β-cells.[1] Derivatives of this compound have been instrumental in developing potent and selective GPR40 agonists. The clinical candidate Fasiglifam (TAK-875) was developed from a similar pharmacophore, underscoring the therapeutic potential of this molecular framework.[1] Understanding the physicochemical properties of the core structure is therefore fundamental to designing next-generation analogs with optimized pharmacokinetic and pharmacodynamic profiles.
Core Physicochemical Profile
A precise understanding of a compound's physical and chemical properties is the bedrock of successful drug development, influencing everything from formulation to bioavailability.
Summary of Properties
The following table summarizes the key physicochemical data for this compound. It is critical to note that while some properties can be accurately predicted, many require empirical determination for full validation.
| Property | Value | Source / Method |
| CAS Number | 152148-70-4 | Registry[2][5] |
| Molecular Formula | C₁₀H₁₀O₃ | Confirmed[2][6] |
| Molecular Weight | 178.18 g/mol | Confirmed[2] |
| Melting Point (°C) | Data not publicly available | See Protocol 7.1 |
| Boiling Point (°C) | Data not publicly available | See Protocol 7.2 |
| pKa | Predicted: ~4.5 (Carboxylic Acid) | See Protocol 7.3 |
| LogP (XlogP) | 1.4 | Predicted[6] |
| LogD at pH 7.4 | Dependent on pKa | See Protocol 7.4 |
Thermal Properties: Melting Point
The melting point is a critical indicator of purity and lattice energy. For crystalline solids, a sharp melting range is indicative of high purity.
Expertise & Experience: While commercial suppliers list this compound, they frequently omit experimental physical constants like the melting point.[2][5] This necessitates its determination in the laboratory. Differential Scanning Calorimetry (DSC) is the gold-standard method as it provides not only the melting onset and peak but also information on enthalpy of fusion and potential polymorphic transitions.
A detailed, step-by-step protocol for determining the melting point using DSC is provided in Section 7.1 .
Acidity and Ionization: pKa
The acid dissociation constant (pKa) is arguably one of the most important physicochemical parameters in drug development. It dictates the ionization state of the molecule at a given pH, which directly impacts solubility, absorption, distribution, and target binding. The carboxylic acid moiety of this compound is the primary ionizable group.
Trustworthiness: Potentiometric titration is a robust and reliable method for pKa determination. For compounds with poor water solubility, a co-solvent system is employed, and the apparent pKa is extrapolated back to aqueous conditions using a validated method like the Yasuda-Shedlovsky extrapolation. This ensures the determined value is thermodynamically relevant.
A detailed protocol for determining pKa via potentiometric titration is provided in Section 7.3 .
Lipophilicity and Partitioning: LogP & LogD
Lipophilicity, the affinity of a molecule for a lipid-like environment, is described by the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) for all species at a specific pH. These values are critical for predicting membrane permeability and oral absorption.
Authoritative Grounding: The predicted LogP value of 1.4 suggests moderate lipophilicity.[6] However, experimental verification is crucial. The shake-flask method followed by HPLC quantification of the analyte in both the n-octanol and aqueous phases remains the definitive method for LogP and LogD determination as per OECD Guideline 107.
A detailed protocol for the experimental determination of LogP/LogD is provided in Section 7.4 .
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| Adduct | Predicted m/z |
| [M+H]⁺ | 179.07027 |
| [M+Na]⁺ | 201.05221 |
| [M-H]⁻ | 177.05571 |
| Data sourced from PubChemLite, predicted using CCSbase.[6] |
Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition, typically aiming for a mass accuracy of <5 ppm. Electrospray ionization (ESI) is the preferred method for this class of molecule, used in both positive and negative ion modes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule.
-
Carboxylic Acid O-H Stretch: A very broad band expected around 2500-3300 cm⁻¹.
-
C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (CH₂) stretches appear just below 3000 cm⁻¹.
-
Carboxylic Acid C=O Stretch: A strong, sharp absorption expected around 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.
-
C=C Aromatic Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretches (Ether & Acid): Strong bands expected in the 1050-1300 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework. While specific spectra for this compound are not publicly available, expected chemical shifts can be inferred from its structure and data from similar dihydrobenzofuran neolignans.
-
¹H NMR:
-
Carboxylic Acid (COOH): A broad singlet, typically >10 ppm.
-
Aromatic Protons (Ar-H): Signals expected in the 6.7-7.2 ppm range. The substitution pattern will lead to specific splitting patterns (e.g., doublets, singlets).
-
Benzylic Methylene (Ar-CH₂-COOH): A singlet or AB quartet around 3.6 ppm.
-
Dihydrofuran Protons (O-CH₂ and Ar-C-CH₂): Two triplets expected in the 4.5 ppm and 3.2 ppm regions, respectively, showing coupling to each other.
-
-
¹³C NMR:
-
Carbonyl (C=O): Signal expected >170 ppm.
-
Aromatic Carbons: Signals in the 110-160 ppm range.
-
Aliphatic Carbons (CH₂): Signals in the 25-75 ppm range.
-
Trustworthiness: For unambiguous assignment, 2D NMR experiments are mandatory. COSY (¹H-¹H correlation) will confirm proton-proton coupling networks, while HSQC/HMQC (¹H-¹³C one-bond correlation) and HMBC (¹H-¹³C long-range correlation) will definitively link the proton and carbon skeletons.
Application in Drug Discovery: A Mechanistic Context
As previously mentioned, derivatives of this scaffold are potent GPR40 agonists.[1] GPR40 activation in pancreatic β-cells by free fatty acids (or synthetic agonists) initiates a signaling cascade that potentiates glucose-stimulated insulin secretion. This makes it a compelling target for Type 2 diabetes, as the effect is glucose-dependent, reducing the risk of hypoglycemia.
The GPR40 (FFA1) Signaling Pathway
The simplified signaling pathway is as follows:
-
A ligand (agonist) binds to the GPR40 receptor on the β-cell surface.
-
The receptor activates the Gαq/11 protein subunit.
-
Gαq/11 activates Phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ triggers the release of Ca²⁺ from the endoplasmic reticulum, raising intracellular calcium levels.
-
Elevated Ca²⁺ and DAG activation of Protein Kinase C (PKC) promote the fusion of insulin-containing granules with the cell membrane, resulting in insulin exocytosis.
References
- 1. 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic Acid|CAS 93198-72-2 [benchchem.com]
- 2. This compound - CAS:152148-70-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. ChemTik Products [chemtik.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | 152148-70-4 [chemicalbook.com]
- 6. PubChemLite - 2-(2,3-dihydro-1-benzofuran-6-yl)acetic acid (C10H10O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid and its Derivatives: Synthesis, Characterization, and Therapeutic Potential
Foreword: Unveiling the Potential of a Privileged Scaffold
The 2,3-dihydrobenzofuran moiety represents a "privileged structure" in medicinal chemistry, a core scaffold that consistently appears in a multitude of biologically active compounds.[1] Its unique three-dimensional conformation and electronic properties allow for precise interactions with a variety of biological targets. This guide focuses on a specific member of this family, 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, and its known derivatives. While this particular molecule may not be as extensively documented as some of its isomers, by examining the synthesis, characterization, and biological activities of closely related analogues, we can construct a comprehensive understanding of its potential and provide a roadmap for future research and drug development endeavors.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, more causal understanding of the experimental choices and the structure-activity relationships that govern the therapeutic potential of this class of compounds.
Physicochemical Properties and Characterization of the Core Moiety
A thorough understanding of the parent compound, this compound, is fundamental to the exploration of its derivatives.
| Property | Value | Source |
| CAS Number | 152148-70-4 | [2] |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.19 g/mol | [2] |
| Appearance | Off-white to white solid (predicted) | - |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 90-150°C. | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Limited solubility in water. | - |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic, dihydrofuran, and acetic acid protons.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the protons on the benzene ring. The substitution pattern at the 6-position will influence the splitting pattern.
-
Dihydrofuran Protons (-OCH₂CH₂-): Two triplets in the aliphatic region. The protons on the carbon adjacent to the oxygen (C2) will be deshielded and appear further downfield (around δ 4.5 ppm), while the protons on the benzylic carbon (C3) will be slightly upfield (around δ 3.2 ppm).
-
Acetic Acid Protons (-CH₂COOH): A singlet for the methylene protons adjacent to the aromatic ring (around δ 3.6 ppm) and a broad singlet for the carboxylic acid proton (typically > δ 10 ppm), which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon (-COOH): A signal in the downfield region, typically around δ 170-180 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen of the dihydrofuran ring being the most deshielded.
-
Dihydrofuran Carbons: Two signals in the aliphatic region, with the C2 carbon appearing around δ 71 ppm and the C3 carbon around δ 29 ppm.
-
Methylene Carbon (-CH₂COOH): A signal around δ 40 ppm.
-
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[3][4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[3]
-
C-O Stretch (Ether and Carboxylic Acid): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak [M]⁺ at m/z 178. Subsequent fragmentation may involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the dihydrofuran ring.
Synthetic Strategies: Building the Dihydrobenzofuran Core
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Route 1: Friedel-Crafts Acylation and Subsequent Reduction
A common and versatile method for introducing an acetic acid moiety to an aromatic ring is through a two-step sequence of Friedel-Crafts acylation followed by reduction.[5]
References
- 1. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
An Investigator's Guide to Deconvoluting the Biological Targets of 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This guide focuses on a specific derivative, 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, providing a comprehensive framework for the systematic identification and validation of its potential biological targets. While direct studies on this exact molecule are limited, the extensive pharmacology of related analogs allows for the formulation of robust, evidence-based hypotheses. This document outlines these hypotheses and presents a phased experimental strategy, complete with detailed protocols and decision-making logic, designed for researchers in drug discovery and chemical biology. Our approach integrates computational prediction, affinity-based proteomics, and cell-based target engagement and functional assays to create a self-validating workflow for target deconvolution.
Section 1: The 2,3-Dihydrobenzofuran Scaffold: A Platform for Bioactivity
The 2,3-dihydrobenzofuran moiety is a heterocyclic motif of significant interest due to its prevalence in biologically active molecules.[3][4] Its structural rigidity, combined with the electronic properties of the fused benzene and dihydrofuran rings, provides an excellent platform for designing compounds that can interact with specific biological macromolecules. The acetic acid side chain at the 6-position of the core introduces a carboxylic acid group, a common feature in drugs targeting enzymes and receptors, often acting as a key binding element or influencing pharmacokinetic properties.
Compounds built on this scaffold have demonstrated a remarkable diversity of pharmacological effects. They have been investigated as:
-
Anti-inflammatory agents , notably through the inhibition of prostaglandin synthesis.[5][6]
-
Anticancer therapeutics , targeting pathways involved in cell proliferation, apoptosis, and angiogenesis, such as tubulin polymerization and various kinases.[1][4][7]
-
Modulators of G-protein coupled receptors (GPCRs) , including cannabinoid and GPR119 receptors.[8][9]
-
Inhibitors of protein-protein interactions , such as the YAP-TEAD interaction in the Hippo signaling pathway.[10]
This established history strongly suggests that this compound is likely to possess significant biological activity. The primary challenge lies in identifying its specific molecular targets.
Section 2: High-Probability Target Classes and Rationale
Based on the structure of this compound and the known activities of its analogs, we can prioritize several high-probability target classes for initial investigation.
Enzymes of the Arachidonic Acid Cascade
Rationale: The presence of the acetic acid moiety is reminiscent of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, various dihydrobenzofuran derivatives are potent inhibitors of prostaglandin synthesis.[5] Fluorinated dihydrobenzofuran derivatives have been shown to suppress inflammation by inhibiting cyclooxygenase-2 (COX-2) expression and activity, leading to decreased production of prostaglandin E2 (PGE2).[1]
Potential Targets:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes catalyze the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a major mechanism for anti-inflammatory drugs.
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A downstream enzyme in the prostaglandin synthesis pathway, mPGES-1 is considered a promising target for developing anti-inflammatory drugs with fewer side effects than traditional COX inhibitors.[6] 2,3-dihydrobenzofurans have been explicitly identified as privileged structures for designing mPGES-1 inhibitors.[6]
Tubulin and Microtubule-Associated Proteins
Rationale: The dihydrobenzofuran core is a known pharmacophore for agents that disrupt microtubule dynamics, a key strategy in cancer chemotherapy.[4] These small molecules can act as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][7]
Potential Targets:
-
β-Tubulin: The compound could bind to the colchicine-binding site or other allosteric sites on β-tubulin, preventing its polymerization into microtubules.
Kinases and Signaling Proteins
Rationale: The benzofuran scaffold is present in inhibitors of various kinases and signaling pathways critical to cancer and inflammation.[4] For example, some derivatives inhibit VEGFR-2, a key regulator of angiogenesis.[4] Others have been shown to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a multi-functional enzyme involved in proliferation and cell death.[4]
Potential Targets:
-
Receptor Tyrosine Kinases (e.g., VEGFR-2): Inhibition could block downstream signaling related to cell growth and blood vessel formation.
-
Serine/Threonine Kinases (e.g., GSK-3β): Modulation could impact a wide range of cellular processes.
-
Hippo Pathway Proteins (e.g., TEAD): Dihydrobenzofuran analogs have been developed as potent inhibitors of the YAP-TEAD protein-protein interaction, which is crucial for organ size control and is often dysregulated in cancer.[10]
Section 3: A Phased Strategy for Target Identification and Validation
A robust target deconvolution strategy must be multi-faceted, progressing from broad, unbiased screening to specific, hypothesis-driven validation. This section provides a logical workflow and detailed protocols for this process.
Workflow Overview: From Discovery to Validation
The overall strategy is to first generate a list of potential binding partners using unbiased methods and then systematically validate these "hits" for genuine, functional interaction both in vitro and in a cellular context.
Caption: Phased workflow for target deconvolution.
Protocol 1: Affinity Chromatography-Mass Spectrometry (AC-MS)
Objective: To identify proteins from a cell lysate that physically bind to immobilized this compound.
Causality: This is a powerful, unbiased approach to "fish" for binding partners directly from a complex biological sample. The carboxylic acid group on the compound provides a convenient handle for immobilization onto a solid support (e.g., agarose beads) via an appropriate linker, minimizing disruption to the core pharmacophore.
Methodology:
-
Probe Synthesis:
-
Synthesize a linker-modified version of the compound. A short polyethylene glycol (PEG) linker attached to the carboxylic acid via an amide bond is a standard choice.
-
Couple the distal end of the linker to NHS-activated Sepharose beads according to the manufacturer's protocol. This creates the affinity matrix.
-
Self-Validation: Synthesize a "control" matrix using a structurally similar but biologically inactive analog, or simply block the activated beads without adding the compound. This is crucial to distinguish specific binders from non-specific matrix binders.
-
-
Lysate Preparation:
-
Select a relevant cell line (e.g., HCT116 colorectal cancer cells if pursuing an anticancer effect, or RAW 264.7 macrophages for anti-inflammatory studies).[1]
-
Lyse cells under non-denaturing conditions (e.g., using a buffer with 0.1% NP-40 or CHAPS) to preserve protein complexes.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified lysate with the compound-coupled beads and the control beads in parallel for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would be 3-5 washes of 10-15 bead volumes each.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute bound proteins. This can be done competitively by adding a high concentration of the free compound, or non-specifically using a denaturant like SDS or urea.
-
Concentrate the eluate and separate proteins by 1D SDS-PAGE.
-
Perform an in-gel trypsin digest of the entire protein lane.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a database search algorithm (e.g., Mascot, Sequest) to identify proteins from the peptide fragmentation patterns.
-
Data Analysis: Proteins that are significantly enriched in the compound pulldown compared to the control pulldown are considered high-confidence "hits". Label-free quantification (LFQ) is the standard method for determining enrichment.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement between the compound and a candidate protein within intact, live cells.
Causality: The binding of a ligand (the compound) typically stabilizes its target protein, making it more resistant to thermal denaturation. CETSA measures this change in thermal stability. A positive result provides strong evidence of a direct physical interaction in a physiological context, which is a critical validation step after AC-MS.
Methodology:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with the compound at a relevant concentration (e.g., 10x the IC50 from a proliferation assay) and another set with a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Collect the supernatant (soluble fraction).
-
-
Target Protein Detection:
-
Analyze the amount of the specific candidate protein (identified from AC-MS) remaining in the soluble fraction at each temperature point using Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms direct engagement.
-
Protocol 3: Downstream Functional Assay (Example: COX-2 Activity)
Objective: To determine if the direct binding of the compound to its target results in a functional modulation of the target's biological activity.
Causality: Target engagement is necessary but not sufficient for a pharmacological effect. The compound must also alter the protein's function (e.g., inhibit its enzymatic activity). This step connects target binding to a cellular phenotype.
Methodology (Example for COX-2 Inhibition):
-
Cell Culture and Stimulation:
-
Use a macrophage cell line like RAW 264.7.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2 and the production of prostaglandins.[1]
-
-
Quantification of Prostaglandin E2 (PGE2):
-
After a suitable stimulation period (e.g., 18-24 hours), collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Protein Expression Analysis:
-
Lyse the cells from the same experiment and perform a Western blot to measure the protein levels of COX-2.
-
Self-Validation: This step is crucial to determine if the compound is inhibiting COX-2 activity directly or simply reducing its expression. If PGE2 levels decrease without a corresponding decrease in COX-2 protein, it points towards direct enzymatic inhibition.
-
-
Data Analysis:
-
Plot the PGE2 concentration against the compound concentration to determine the IC50 value (the concentration at which PGE2 production is inhibited by 50%).[1] This provides a quantitative measure of the compound's functional potency.
-
Section 4: Hypothetical Signaling Pathway and Data
To illustrate the potential mechanism, let's consider the high-probability hypothesis that the compound inhibits the COX-2 pathway.
Hypothetical COX-2 Signaling Pathway Modulation
Caption: Inhibition of the inflammatory COX-2 pathway.
Illustrative Data Summary
The following table presents plausible quantitative data that could be generated from the experimental workflows described, supporting the hypothesis that COX-2 is a primary target.
| Assay Type | Target/Endpoint | Metric | Result | Interpretation |
| Cell Viability | HCT116 Cells | GI50 | 5.2 µM | Compound exhibits anti-proliferative activity. |
| AC-MS | Cell Lysate | Binding Partners | PTGS2 (COX-2), PTGS1 (COX-1) | Unbiased screen identifies cyclooxygenases as top hits. |
| CETSA | Intact Cells | ΔTm (COX-2) | +4.2 °C | Confirms direct binding and stabilization of COX-2 in cells. |
| CETSA | Intact Cells | ΔTm (COX-1) | +1.5 °C | Suggests weaker or no significant binding to COX-1 in cells. |
| Functional Assay | LPS-stimulated RAW 264.7 | PGE2 IC50 | 2.5 µM | Potent functional inhibition of the COX-2 pathway. |
Section 5: Conclusion and Future Directions
This guide provides a structured, evidence-based framework for elucidating the biological targets of this compound. By leveraging the known pharmacology of the dihydrobenzofuran scaffold, we have identified high-probability target classes, including enzymes of the eicosanoid pathway and proteins involved in cell division. The proposed phased experimental strategy, moving from unbiased discovery (AC-MS) to direct validation (CETSA) and functional characterization (cellular assays), creates a rigorous and self-validating path to target deconvolution.
Successful identification of a primary target, such as COX-2, would pave the way for further preclinical development. Future work would involve selectivity profiling against a broader panel of related enzymes, in vivo efficacy studies in animal models of inflammation or cancer, and detailed pharmacokinetic and toxicological assessments. This systematic approach ensures that research efforts are built on a solid mechanistic foundation, maximizing the potential for translating a promising chemical scaffold into a therapeutic candidate.
References
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship of dihydrobenzofuran derivatives as novel human GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of a Class of Dihydrobenzofurane Analogs toward Orally Efficacious YAP-TEAD Protein-Protein Interaction Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2,3-dihydrobenzofuran-6-yl)acetic Acid 1H NMR spectral data
An In-Depth Technical Guide to the ¹H NMR Spectral Data of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a molecule of interest in medicinal chemistry due to the prevalence of the dihydrobenzofuran scaffold in bioactive compounds.[1] This document offers a detailed, predictive interpretation of the chemical shifts, multiplicities, and coupling constants for each proton in the molecule. The analysis is grounded in fundamental NMR principles and comparative data from related structures.[2][3] Furthermore, this guide presents a robust, field-proven protocol for sample preparation and outlines the logical workflow for spectral acquisition and interpretation, serving as a practical resource for researchers engaged in the synthesis and characterization of this and similar compounds.
Introduction: The Significance of Structural Verification
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in drug discovery, appearing in a wide array of pharmaceutical intermediates and active compounds.[1] Its rigid, planar structure provides a valuable framework for orienting functional groups in three-dimensional space to interact with biological targets. As such, unambiguous structural confirmation of novel derivatives like this compound is a critical step in the research and development pipeline.
¹H NMR spectroscopy stands as the cornerstone of molecular structure elucidation for organic compounds.[4] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it an indispensable tool.[5] This guide demonstrates the application of ¹H NMR for the complete structural assignment of this compound, emphasizing the causality behind spectral patterns.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure of this compound presents three distinct proton environments: the aromatic ring, the dihydrofuran ring, and the acetic acid side chain. The following analysis predicts the ¹H NMR spectrum, typically recorded in a solvent like Chloroform-d (CDCl₃) or DMSO-d₆.[6] The chemical shift of the carboxylic acid proton (-COOH) is highly variable and dependent on concentration and solvent, often appearing as a broad singlet far downfield (typically δ 10-12 ppm) and is therefore excluded from this detailed analysis of the core structure.
The Aromatic Region (δ 6.5 - 7.5 ppm)
The benzene ring is trisubstituted, which gives rise to three distinct aromatic proton signals. The substitution pattern dictates the splitting patterns observed.[7][8]
-
H-7 (ortho to Alkoxy): This proton is adjacent to the oxygen of the dihydrofuran ring. Oxygen is an electron-donating group via resonance, causing significant shielding.[8] Therefore, H-7 is expected to be the most upfield of the aromatic protons. It has one ortho-coupled neighbor (H-5) and one meta-coupled neighbor (H-4). However, meta coupling (⁴J) is often small (2-3 Hz) and may not be resolved, or may just cause broadening.[8] Thus, this signal is predicted to appear as a doublet.
-
Predicted Chemical Shift (δ): 6.6 - 6.8 ppm
-
Predicted Multiplicity: Doublet (d)
-
Predicted Coupling Constant (J): J ≈ 1-2 Hz (meta coupling to H-5)
-
-
H-5 (ortho to Acetic Acid): This proton is ortho to the acetic acid substituent and ortho to H-4. It will be split by H-4 (ortho coupling) and H-7 (meta coupling). This should result in a doublet of doublets.[7]
-
Predicted Chemical Shift (δ): 6.8 - 7.0 ppm
-
Predicted Multiplicity: Doublet of doublets (dd)
-
Predicted Coupling Constant (J): ³J ≈ 8.0 Hz (ortho coupling to H-4), ⁴J ≈ 1-2 Hz (meta coupling to H-7)
-
-
H-4 (para to Alkoxy): This proton is the furthest downfield due to being less affected by the electron-donating oxygen. It is split only by its ortho neighbor, H-5.
-
Predicted Chemical Shift (δ): 7.0 - 7.2 ppm
-
Predicted Multiplicity: Doublet (d)
-
Predicted Coupling Constant (J): ³J ≈ 8.0 Hz (ortho coupling to H-5)
-
The Dihydrofuran Ring (δ 3.0 - 5.0 ppm)
The two methylene groups of the dihydrofuran ring form a coupled system.
-
H-2 (-CH₂-O-): These two protons are adjacent to the aromatic ring and an oxygen atom. The deshielding effect of the oxygen atom will shift this signal significantly downfield. They will be split by the H-3 protons into a triplet.
-
Predicted Chemical Shift (δ): 4.5 - 4.7 ppm
-
Predicted Multiplicity: Triplet (t)
-
Predicted Coupling Constant (J): ³J ≈ 8.5 - 9.0 Hz
-
-
H-3 (-CH₂-Ar): These protons are adjacent to the aromatic ring and the H-2 protons. They are less deshielded than the H-2 protons. They will be split by the H-2 protons into a triplet.
-
Predicted Chemical Shift (δ): 3.1 - 3.3 ppm
-
Predicted Multiplicity: Triplet (t)
-
Predicted Coupling Constant (J): ³J ≈ 8.5 - 9.0 Hz
-
The Acetic Acid Side Chain (δ 3.5 - 3.8 ppm)
-
H-α (-CH₂-COOH): This methylene group is attached to the aromatic ring and the carboxylic acid group. Due to the electron-withdrawing nature of the carbonyl group and its benzylic position, these protons will appear as a sharp singlet, as there are no adjacent protons to couple with.
-
Predicted Chemical Shift (δ): 3.5 - 3.7 ppm
-
Predicted Multiplicity: Singlet (s)
-
Data Summary and Visualization
The predicted ¹H NMR data are summarized in the table below for clarity.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.0 - 7.2 | Doublet (d) | ~ 8.0 | 1H |
| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | ~ 8.0, ~ 1.5 | 1H |
| H-7 | 6.6 - 6.8 | Doublet (d) | ~ 1.5 | 1H |
| H-2 | 4.5 - 4.7 | Triplet (t) | ~ 8.7 | 2H |
| H-α | 3.5 - 3.7 | Singlet (s) | N/A | 2H |
| H-3 | 3.1 - 3.3 | Triplet (t) | ~ 8.7 | 2H |
To correlate this data with the molecular structure, the following diagram illustrates the proton assignments.
Caption: Molecular structure of this compound with key protons labeled.
Experimental Protocol: High-Quality ¹H NMR Sample Preparation
The quality of an NMR spectrum is profoundly dependent on proper sample preparation. Following a standardized, self-validating protocol ensures reproducibility and accuracy.
Materials:
-
This compound (5-25 mg)[6]
-
High-quality 5 mm NMR tube, clean and dry[9]
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆), 0.6-0.7 mL[6]
-
Internal standard (e.g., Tetramethylsilane, TMS), if required
-
Glass Pasteur pipette and bulb
-
Small vial
-
Glass wool or cotton plug
Step-by-Step Methodology:
-
Weighing the Sample: Accurately weigh 5-25 mg of the compound directly into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) is recommended.[6]
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[6] Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[10][11] Gently swirl the vial to completely dissolve the solid. Complete dissolution is critical for magnetic field homogeneity.[11]
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the solution from the vial through the filtered pipette into the NMR tube. This step is mandatory to remove any particulate matter, which can severely degrade spectral quality by distorting the magnetic field, leading to broad lines.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
-
Mixing: Gently invert the capped NMR tube several times to ensure the solution is homogeneous. A concentration gradient within the tube can lead to broadened and asymmetric peaks.[9]
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube (bottom ~10 cm) with a lint-free tissue dampened with isopropanol or acetone to remove any surface contaminants.[9]
Workflow for Spectral Analysis
The overall process from sample to structured data follows a logical progression.
Caption: Standard workflow for NMR analysis from sample preparation to data interpretation.
Conclusion
The structural characterization of this compound can be confidently achieved using ¹H NMR spectroscopy. The predicted spectrum reveals a set of distinct, well-resolved signals corresponding to the aromatic, dihydrofuran, and acetic acid moieties. The characteristic splitting patterns and chemical shifts provide a unique fingerprint for the molecule, allowing for unambiguous verification of its synthesis and purity. By adhering to the rigorous experimental protocols outlined in this guide, researchers can generate high-quality spectral data essential for advancing drug development and chemical research programs.
References
- 1. (S)-2-(6-Hydroxy-2,3-Dihydrobenzofuran-3-Yl)Acetic Acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. How To [chem.rochester.edu]
- 11. organomation.com [organomation.com]
Theoretical and Computational Elucidation of 2,3-Dihydrobenzofuran Acetic Acid Isomers: A Guide for Advanced Drug Discovery
An In-Depth Technical Guide
Abstract
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Acetic acid derivatives of this scaffold, particularly its positional isomers, are of profound interest for developing novel therapeutics in areas such as inflammation, cancer, and metabolic diseases.[4][5][6][7] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies used to investigate the structural, spectroscopic, and electronic properties of 2,3-dihydrobenzofuran acetic acid isomers. By leveraging quantum chemical calculations, we can predict and understand the behavior of these molecules, thereby accelerating the drug design and development cycle. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical insights to this promising class of compounds.
The Strategic Importance of Theoretical Chemistry in Drug Design
The journey from a hit compound to a clinical candidate is arduous and expensive. Theoretical and computational chemistry offers a powerful paradigm to rationalize experimental outcomes and guide synthetic efforts, saving considerable time and resources. For molecules like the 2,3-dihydrobenzofuran acetic acid isomers, where subtle changes in the position of the acetic acid group can dramatically alter biological activity, computational methods are indispensable. They allow us to build robust structure-activity relationships (SAR) from the ground up, based on the fundamental electronic and structural properties of the molecule.
This guide focuses on the application of Density Functional Theory (DFT) and related methods to dissect the properties of key isomers, such as 2,3-dihydrobenzofuran-2-acetic acid and 2,3-dihydrobenzofuran-5-acetic acid.[5][8] We will explore how these in silico techniques provide critical data on molecular geometry, conformational stability, spectroscopic signatures, chemical reactivity, and potential biomolecular interactions.
Core Computational Methodologies: The Scientist's Toolkit
The accuracy of any theoretical prediction is contingent upon the chosen methodology. For organic molecules of this size, Density Functional Theory (DFT) provides an optimal balance of computational cost and accuracy.[9][10]
Foundational Theories
-
Density Functional Theory (DFT): This quantum mechanical method is the workhorse of modern computational chemistry. It calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical and should be validated for the specific class of molecules.[11][12][13] The B3LYP functional, a hybrid method, is widely used as it incorporates principles from both Hartree-Fock theory and DFT, often yielding results that correlate well with experimental data for organic molecules.[9]
-
Solvent Effects: Biological processes occur in an aqueous environment. Therefore, it is crucial to model the influence of the solvent on the molecule's properties. This is typically achieved using a Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium, providing more realistic energetic and structural data.[9][10]
Experimental Protocol: Standard Computational Workflow
The following protocol outlines a typical workflow for the theoretical analysis of a 2,3-dihydrobenzofuran acetic acid isomer.
-
Structure Preparation: Build the initial 3D structure of the desired isomer using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization without constraints. This step locates the nearest local minimum on the potential energy surface. The chosen level of theory (e.g., B3LYP/6-311++G(d,p)) is applied here.[12][14]
-
Frequency Calculation: A vibrational frequency analysis must be performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields thermodynamic data and the predicted IR spectrum.[9]
-
Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine various electronic properties, such as molecular orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP), and NMR chemical shifts (using the GIAO method).[11][15]
-
UV-Vis Spectrum Simulation: Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[12][15]
-
Data Analysis: Analyze the output files to extract all relevant data. Visualize molecular orbitals, MEP maps, and spectra for interpretation and comparison with experimental results.
Caption: A typical workflow for computational analysis.
Structural and Spectroscopic Characterization
The precise three-dimensional arrangement of atoms dictates a molecule's function. Theoretical calculations provide unparalleled detail about bond lengths, angles, and the overall shape of the 2,3-dihydrobenzofuran acetic acid isomers.
Isomeric Structures and Conformational Analysis
The position of the acetic acid moiety on the benzofuran ring defines the isomer. The dihydrofuran ring itself is not planar and typically adopts an envelope conformation.[16] The orientation of the acetic acid side chain relative to the ring system gives rise to multiple conformers with different energies. A thorough conformational analysis is essential to identify the global minimum energy structure, which is the most populated and biologically relevant conformer.
Caption: 2,3-Dihydrobenzofuran core with key isomer positions.
Predicted Spectroscopic Signatures
Computational chemistry can predict spectra that serve as a powerful complement to experimental characterization.[15] This is invaluable for confirming the identity of synthesized isomers and understanding their electronic structure.
-
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated from the calculated vibrational frequencies. Key vibrational modes, such as the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹) and the C-O-C stretches of the furan ring, can be assigned and compared with experimental data from techniques like FTIR.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO method is highly effective for predicting ¹H and ¹³C NMR chemical shifts.[15] These theoretical values help in the assignment of complex experimental spectra, especially for differentiating between isomers where protons and carbons are in similar but distinct chemical environments.[19]
-
UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations predict the electronic transitions between molecular orbitals.[14] The results, including the maximum absorption wavelength (λmax) and oscillator strength, explain the molecule's interaction with UV and visible light and can be correlated with experimental UV-Vis spectra.[17][20]
| Property | Computational Method | Key Predicted Parameters | Experimental Correlation |
| Vibrational Modes | DFT Frequency Analysis | Vibrational Frequencies (cm⁻¹) | FT-IR / Raman Spectroscopy |
| Chemical Shifts | GIAO-DFT | δ (ppm) for ¹H, ¹³C | 1D/2D NMR Spectroscopy |
| Electronic Transitions | TD-DFT | λmax (nm), Oscillator Strength | UV-Vis Spectroscopy |
| Table 1: Summary of Theoretical vs. Experimental Spectroscopic Analysis. |
Chemical Reactivity Insights from Frontier Molecular Orbitals
The reactivity of a molecule—its propensity to act as an electrophile or nucleophile—is governed by its electronic structure. Computational analysis provides quantitative descriptors that allow for a direct comparison of the reactivity of different isomers.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.[11][12]
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution in a molecule. Red regions indicate negative electrostatic potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). This is particularly useful for predicting how a molecule will interact with a biological receptor.[12][14]
Caption: HOMO-LUMO interaction in a chemical reaction.
Predicting Biological Activity with Molecular Docking
The ultimate goal for many researchers studying 2,3-dihydrobenzofuran derivatives is to develop new drugs.[1][2][21] Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.[11][12]
Principles of Molecular Docking
Docking algorithms explore numerous possible conformations of the ligand within the protein's active site and score them based on their binding affinity. This score, typically expressed in kcal/mol, estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potent protein-ligand complex.[1][11] The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.[22]
Experimental Protocol: Molecular Docking Workflow
-
Target Preparation: Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank - PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Use the DFT-optimized, low-energy conformer of the 2,3-dihydrobenzofuran acetic acid isomer. Assign charges and define rotatable bonds.
-
Grid Generation: Define the binding site (active site) on the protein and generate a grid box that encompasses this area. The docking search will be confined to this box.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The software will generate a set of possible binding poses for the ligand, ranked by their predicted binding energies.[14]
-
Pose Analysis: Visualize and analyze the top-ranked poses. Examine the specific interactions (hydrogen bonds, π-stacking, hydrophobic interactions) between the ligand and the protein's amino acid residues. This provides a structural hypothesis for the ligand's biological activity.
Caption: A streamlined workflow for molecular docking.
Conclusion and Future Perspectives
Theoretical studies provide an indispensable framework for understanding the nuanced properties of 2,3-dihydrobenzofuran acetic acid isomers. By employing a synergistic approach that combines DFT calculations for structural and electronic properties with molecular docking for biological interactions, researchers can make highly informed decisions. This computational-first strategy allows for the pre-screening of numerous isomers and derivatives, prioritizing the most promising candidates for synthesis and experimental testing. The insights gained from these theoretical analyses—from predicting spectroscopic fingerprints to hypothesizing binding modes—are crucial for navigating the complex landscape of modern drug discovery and unlocking the full therapeutic potential of the 2,3-dihydrobenzofuran scaffold.
References
- 1. d-nb.info [d-nb.info]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydrobenzofuran-5-acetic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. azooptics.com [azooptics.com]
- 19. lehigh.edu [lehigh.edu]
- 20. ijrti.org [ijrti.org]
- 21. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid: An Application Note
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, a key intermediate in the development of various pharmaceutical agents. The described synthetic route is robust and scalable, proceeding via a two-step sequence involving a Friedel-Crafts acylation of 2,3-dihydrobenzofuran followed by a Wolff-Kishner-Huang Minlon reduction. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and biologically active molecules.[1] Its rigid structure and defined spatial arrangement of substituents make it an attractive core for the design of therapeutic agents.[1] Specifically, acetic acid derivatives of this heterocycle, such as this compound, serve as crucial building blocks in the synthesis of compounds targeting a range of biological pathways, including those involved in nervous system disorders.[2]
The synthesis of substituted 2,3-dihydrobenzofurans can be achieved through various strategies, including intramolecular cyclization reactions and modifications of the pre-formed heterocyclic system.[1][3] For the introduction of an acetic acid moiety at the C6 position, a reliable and scalable approach is paramount for applications in drug discovery and development. This application note details a synthetic protocol based on a Friedel-Crafts acylation followed by a Wolff-Kishner-Huang Minlon reduction, a strategy noted for its efficiency in preparing analogous compounds.[4]
Synthetic Strategy Overview
The synthesis of this compound is accomplished in two primary steps starting from commercially available 2,3-dihydrobenzofuran. The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic scheme for this compound.
The initial step involves the acylation of the C6 position of 2,3-dihydrobenzofuran using ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This is followed by the reduction of the resulting α-ketoester to the desired acetic acid derivative using the Wolff-Kishner-Huang Minlon reduction.
Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used without further purification unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 2,3-Dihydrobenzofuran | 99% | Sigma-Aldrich |
| Ethyl oxalyl chloride | 98% | Acros Organics |
| Aluminum chloride (anhydrous) | 99.99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Hydrazine hydrate | 80% solution | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ≥98%, pellets | Fisher Scientific |
| Diethylene glycol | 99% | Alfa Aesar |
| Hydrochloric acid (HCl) | 37% | VWR Chemicals |
| Ethyl acetate (EtOAc) | HPLC grade | Fisher Scientific |
| Sodium sulfate (anhydrous) | Granular | VWR Chemicals |
Step 1: Synthesis of Ethyl 2-(2,3-dihydrobenzofuran-6-yl)-2-oxoacetate
This step involves a Friedel-Crafts acylation reaction. The electron-donating oxygen atom of the dihydrofuran ring directs the electrophilic substitution primarily to the C6 position of the benzene ring.
Figure 2: Workflow for the synthesis of the α-ketoester intermediate.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add ethyl oxalyl chloride (1.1 eq.) dropwise at 0 °C.
-
After stirring for 15 minutes, add a solution of 2,3-dihydrobenzofuran (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture into a flask containing crushed ice and water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(2,3-dihydrobenzofuran-6-yl)-2-oxoacetate as a pale yellow oil.
Step 2: Synthesis of this compound
The Wolff-Kishner-Huang Minlon reduction is a classic method for the deoxygenation of ketones.[4] In this step, the α-keto group of the intermediate is reduced to a methylene group, and the ethyl ester is saponified under the basic reaction conditions to yield the final carboxylic acid.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-(2,3-dihydrobenzofuran-6-yl)-2-oxoacetate (1.0 eq.) in diethylene glycol.
-
Add hydrazine hydrate (4.0 eq.) and sodium hydroxide pellets (4.0 eq.).
-
Heat the reaction mixture to 120 °C for 2 hours, then slowly increase the temperature to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the temperature at 190-200 °C for an additional 4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to yield this compound as a white solid.
Table 2: Summary of Reaction Parameters and Expected Yields
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Friedel-Crafts Acylation | Ethyl oxalyl chloride, AlCl3 | Dichloromethane | 0 to RT | 12 | 75-85 |
| 2 | Wolff-Kishner-Huang Minlon Reduction | Hydrazine hydrate, NaOH | Diethylene glycol | 120 to 200 | 6 | 80-90 |
Mechanistic Insights
The Wolff-Kishner-Huang Minlon reduction proceeds through the formation of a hydrazone intermediate, followed by deprotonation and elimination of dinitrogen gas to form a carbanion, which is then protonated to give the final reduced product.
Figure 3: Simplified mechanism of the Wolff-Kishner-Huang Minlon reduction and saponification.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Melting Point: To be determined.
-
¹H NMR: Expected signals for the aromatic protons of the dihydrobenzofuran ring, the methylene protons of the acetic acid side chain, and the aliphatic protons of the dihydrofuran ring.
-
¹³C NMR: Expected signals for the carbons of the dihydrobenzofuran skeleton and the acetic acid moiety.
-
Mass Spectrometry (MS): Calculation of the exact mass and comparison with the observed mass.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step sequence is efficient and scalable, making it suitable for laboratory-scale synthesis and potential industrial applications. The mechanistic insights and detailed procedures aim to facilitate the successful and reproducible synthesis of this important pharmaceutical intermediate.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. (S)-2-(6-Hydroxy-2,3-Dihydrobenzofuran-3-Yl)Acetic Acid [myskinrecipes.com]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]
Application Notes & Protocols for 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid as a GPR40 Agonist
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid as a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 has emerged as a promising therapeutic target for type 2 diabetes mellitus due to its role in potentiating glucose-dependent insulin secretion from pancreatic β-cells. These application notes detail the underlying mechanism of GPR40 activation, provide step-by-step protocols for in vitro characterization of agonist potency and signaling, and discuss the design of in vivo studies to assess therapeutic efficacy.
Introduction: The Scientific Rationale for GPR40 Agonism
GPR40 (FFAR1) is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and, to a lesser extent, in incretin-secreting enteroendocrine cells. Its natural ligands are medium to long-chain free fatty acids (FFAs). The activation of GPR40 by FFAs plays a crucial role in augmenting glucose-stimulated insulin secretion (GSIS). This glucose-dependency is a highly attractive feature for a therapeutic agent, as it implies a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.
The compound this compound belongs to a class of synthetic agonists designed to mimic the action of endogenous FFAs at the GPR40 receptor. The core scientific premise is that by selectively activating GPR40, this compound can enhance the body's natural insulin response to elevated blood glucose levels, thereby improving glycemic control in patients with type 2 diabetes.
Mechanism of Action: GPR40 Signaling Cascade
Upon agonist binding, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11. This initiates a well-defined signaling cascade:
-
Gαq/11 Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Insulin Exocytosis: The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of insulin-containing granules with the β-cell membrane and the subsequent secretion of insulin.
This signaling pathway underscores the experimental strategies detailed in the following sections, which focus on measuring the direct consequences of GPR40 activation, namely IP3 accumulation and intracellular calcium mobilization.
Investigating the mechanism of action of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Application Notes & Protocols
Topic: Investigating the Mechanism of Action of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
A Systematic Approach to Elucidating the Molecular Mechanism of this compound
Introduction
The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and receptor agonist properties.[3][4][5][6] This document provides a comprehensive, multi-tiered strategy for elucidating the mechanism of action of a specific derivative, this compound, hereafter referred to as "the compound."
Our investigative framework is built on a logical progression, starting with broad cellular effects and systematically narrowing the focus to specific enzymatic and signaling pathways. Based on the activities of structurally related molecules, we hypothesize that the compound's primary mechanism may involve the modulation of inflammatory pathways, particularly the inhibition of prostaglandin E2 (PGE2) synthesis.[3][6] This guide will detail the necessary protocols to test this hypothesis, differentiate between key molecular targets like Cyclooxygenase-2 (COX-2) and microsomal Prostaglandin E2 Synthase-1 (mPGES-1), and explore upstream effects on critical inflammatory signaling cascades such as NF-κB.[1][7]
Part 1: Foundational Analysis - Cellular Viability and Cytotoxicity
Rationale: Before delving into specific mechanistic assays, it is imperative to determine the compound's effect on cell viability. This foundational step establishes a therapeutic window, identifying a range of non-toxic concentrations suitable for subsequent mechanism-of-action studies. The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of their viability.[8][9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, allowing for quantitative analysis.[10]
Protocol 1: MTT Assay for Cell Viability
This protocol assesses the impact of the compound on the metabolic activity of a selected cell line (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells).
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cell line
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[11]
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C, protected from light.[11] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[11]
-
Incubation for Solubilization: Place the plate on an orbital shaker for 15 minutes to aid dissolution or allow the plate to stand overnight in the incubator.[8] Ensure all formazan crystals are fully dissolved.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm to correct for background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Table 1: Example Cytotoxicity Data for the Compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
|---|---|---|
| RAW 264.7 | 24 | > 100 |
| A549 | 24 | > 100 |
| RAW 264.7 | 48 | 85.2 |
| A549 | 48 | 92.7 |
Part 2: Primary Target Hypothesis - Inhibition of Prostaglandin E2 Synthesis
Rationale: Prostaglandins are key mediators of inflammation.[12] Their synthesis is initiated by cyclooxygenase (COX) enzymes, which convert arachidonic acid into PGH2. This intermediate is then converted to PGE2 by prostaglandin E synthases, with mPGES-1 being the key inducible enzyme during inflammation.[7][13] To investigate the compound's anti-inflammatory potential, we will use a cell-based assay to measure its ability to inhibit PGE2 production in macrophages stimulated with lipopolysaccharide (LPS), a potent inducer of COX-2 and mPGES-1.[3][12]
Caption: The arachidonic acid cascade leading to PGE2 synthesis.
Protocol 2: Cell-Based PGE2 Inhibition Assay
This protocol quantifies the reduction of PGE2 in the supernatant of LPS-stimulated RAW 264.7 cells after treatment with the compound.
Materials:
-
RAW 264.7 macrophage cell line
-
24-well cell culture plates
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
The compound and a positive control (e.g., Indomethacin)
-
PGE2 ELISA Kit or HTRF Prostaglandin E2 Detection Kit.[14][15][16]
-
Microplate reader compatible with the chosen detection kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density that will result in 80-90% confluency after 24 hours.
-
Pre-treatment with Compound: Remove the culture medium and replace it with fresh medium containing various non-toxic concentrations of the compound or the positive control. Include a vehicle control. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce the expression of COX-2 and mPGES-1.[12] Do not add LPS to negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plates at low speed (e.g., 300 x g for 5 min) to pellet any floating cells. Carefully collect the supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial ELISA or HTRF kit, following the manufacturer's instructions precisely.[14][16] These kits are typically based on a competitive immunoassay principle.[15]
-
Data Analysis: Normalize the PGE2 concentrations to the LPS-stimulated vehicle control (representing 100% PGE2 production). Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Table 2: Example PGE2 Inhibition Data
| Treatment | Concentration (µM) | PGE2 (pg/mL) | % Inhibition |
|---|---|---|---|
| Unstimulated Control | - | 50 | - |
| LPS + Vehicle | - | 1500 | 0% |
| LPS + Compound | 0.1 | 1200 | 20% |
| LPS + Compound | 1 | 750 | 50% |
| LPS + Compound | 10 | 150 | 90% |
| LPS + Indomethacin | 1 | 90 | 94% |
Part 3: Differentiating Molecular Targets in the PGE2 Pathway
Rationale: A reduction in PGE2 synthesis strongly suggests interference with the arachidonic acid pathway. However, this effect could be due to the inhibition of COX-2 activity, the inhibition of mPGES-1 activity, or a reduction in the expression of either enzyme.[17] It is crucial to distinguish between these possibilities to pinpoint the specific molecular target. Targeting mPGES-1 is considered a more specific anti-inflammatory strategy that may avoid the cardiovascular risks associated with COX-2 inhibitors.[7][18]
Caption: Workflow to differentiate between activity inhibition and expression effects.
Protocol 3: Western Blot Analysis of COX-2 and mPGES-1 Expression
This protocol assesses whether the compound affects the protein levels of COX-2 and mPGES-1 in LPS-stimulated cells.
Materials:
-
Cell culture and treatment reagents (as in Protocol 2)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-COX-2, anti-mPGES-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system.[19]
Procedure:
-
Cell Culture and Treatment: Culture, treat with the compound, and stimulate RAW 264.7 cells with LPS as described in Protocol 2.
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.[19] Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[20] Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, mPGES-1, or β-actin overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[17]
-
Analysis: Quantify the band intensity for COX-2 and mPGES-1 and normalize to the β-actin loading control. Compare the protein levels in compound-treated samples to the LPS-stimulated vehicle control.
Protocol 4: Cell-Free mPGES-1 Enzyme Inhibition Assay
This assay directly measures the compound's ability to inhibit the enzymatic activity of mPGES-1, independent of cellular expression effects.
Materials:
-
Source of mPGES-1 enzyme (e.g., microsomes from IL-1β-stimulated A549 cells or recombinant human mPGES-1).[21][22]
-
PGH2 (substrate, highly unstable)
-
Reaction buffer
-
The compound and a known mPGES-1 inhibitor (positive control)
-
Stop solution (e.g., containing a reducing agent like SnCl₂)
-
PGE2 quantification kit (ELISA or HTRF).[21]
Procedure:
-
Assay Preparation: Perform all steps on ice due to the instability of the PGH2 substrate.
-
Enzyme Incubation: In a microplate, add the mPGES-1 enzyme source, reaction buffer, and varying concentrations of the compound or controls.
-
Initiate Reaction: Add the substrate, PGH2, to each well to initiate the enzymatic reaction (conversion of PGH2 to PGE2).
-
Reaction Time: Allow the reaction to proceed for a short, defined time (e.g., 60 seconds).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
PGE2 Quantification: Measure the amount of PGE2 produced in each well using an appropriate detection kit.[21]
-
Data Analysis: Calculate the percentage of mPGES-1 inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.
Table 3: Example Cell-Free Enzyme Inhibition Data
| Enzyme Target | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
|---|---|---|
| mPGES-1 | 2.5 | 0.1 (MF63)[18] |
| COX-2 | > 50 | 0.5 (Celecoxib) |
Part 4: Investigating Upstream Signaling - The NF-κB Pathway
Rationale: The NF-κB signaling pathway is a master regulator of inflammation, controlling the expression of genes for pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and mPGES-1.[23][24] Some benzofuran derivatives are known to inhibit this pathway.[1] Investigating the compound's effect on NF-κB activation can reveal if its anti-inflammatory properties stem from an upstream mechanism. In the canonical pathway, activation (e.g., by TNFα or LPS) leads to the phosphorylation and degradation of the inhibitory protein IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[24][25]
Caption: Overview of the canonical NF-κB signaling pathway.
Protocol 5: Analysis of NF-κB Activation
This protocol uses Western blotting to measure key markers of NF-κB activation: the degradation of IκBα and the phosphorylation of the p65 subunit.
Materials:
-
All materials listed for Protocol 3 (Western Blot)
-
Primary antibodies: anti-IκBα, anti-phospho-p65 (Ser536), anti-p65
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) and allow them to adhere. Pre-treat with the compound for 1 hour before stimulating with LPS (1 µg/mL) for a short duration (e.g., 15, 30, and 60 minutes) to capture the transient dynamics of IκBα degradation and p65 phosphorylation.
-
Protein Extraction and Western Blotting: Follow the steps for protein extraction, quantification, SDS-PAGE, transfer, and blotting as described in Protocol 3.
-
Antibody Incubation: Probe separate membranes with antibodies for IκBα, phospho-p65, and total p65. Use β-actin as a loading control.
-
Analysis:
-
For IκBα, look for a decrease in the protein band in LPS-stimulated samples compared to the unstimulated control. Assess whether pre-treatment with the compound prevents this degradation.
-
For phospho-p65, look for an increase in the band in LPS-stimulated samples. Normalize the phospho-p65 signal to the total p65 signal. Determine if the compound reduces this phosphorylation.
-
Summary and Integrated Interpretation
By systematically applying these protocols, a researcher can construct a detailed profile of the compound's mechanism of action.
-
Initial Cytotoxicity Screening (Protocol 1): Defines the safe concentration range for all subsequent experiments.
-
PGE2 Inhibition Assay (Protocol 2): Confirms the compound's anti-inflammatory activity by demonstrating a reduction in a key inflammatory mediator.
-
Target Deconvolution (Protocols 3 & 4): If PGE2 is inhibited, these protocols differentiate the mechanism. A positive result in Protocol 4 with a negative result in Protocol 3 points to direct enzymatic inhibition of mPGES-1. Conversely, a positive result in Protocol 3 suggests the compound affects the expression of the enzymes.
-
Upstream Pathway Analysis (Protocol 5): If enzyme expression is affected, this protocol investigates whether the compound acts on the upstream NF-κB signaling pathway, a common mechanism for regulating inflammatory gene expression.
Together, the data generated from this comprehensive workflow will provide robust, multi-faceted evidence to build a compelling narrative of the molecular mechanism of this compound, guiding future preclinical and clinical development.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic Acid|CAS 93198-72-2 [benchchem.com]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of novel microsomal prostaglandin E2 synthase 1 (mPGES-1) inhibitors by a structurally inspired virtual screening study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analysis of NF-kappaB signaling pathways by proteomic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. Investigations Into the Analysis and Modeling of the TNFα-Mediated NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid in Metabolic Disease Research
Abstract
These application notes provide a comprehensive, albeit prospective, guide for researchers, scientists, and drug development professionals on the potential utility of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid in the context of metabolic disease research. In the absence of direct empirical data for this specific molecule, we leverage the well-documented pharmacology of its structural analogs, most notably the G protein-coupled receptor 40 (GPR40/FFA1) agonist, fasiglifam (TAK-875). This document outlines the putative mechanism of action, proposes detailed protocols for in vitro and in vivo characterization, and discusses the scientific rationale for investigating this compound as a potential modulator of metabolic pathways.
Introduction: The Scientific Rationale
Metabolic diseases, including type 2 diabetes (T2D) and obesity, represent a growing global health crisis. A key focus of therapeutic intervention is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells in a manner that minimizes the risk of hypoglycemia. The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising target in this regard.[1][2][3] GPR40 is highly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids (FFAs), leading to the amplification of GSIS.[3][4]
The chemical scaffold of this compound shares structural similarities with known GPR40 agonists, such as fasiglifam (TAK-875).[5][6] Fasiglifam, a [(3S)-6-({2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}meth-oxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid, progressed to Phase III clinical trials and demonstrated robust glucose-lowering effects by enhancing glucose-dependent insulin secretion.[1][7][8] Although its development was halted due to liver safety concerns, the clinical proof-of-concept for GPR40 agonism remains strong.[8][9][10][11][12]
This guide, therefore, is constructed on the hypothesis that this compound may act as a GPR40 agonist. The subsequent sections provide the necessary theoretical framework and practical protocols to test this hypothesis and characterize its potential role in metabolic disease research.
Putative Mechanism of Action: GPR40/FFA1 Signaling
Upon binding of an agonist, GPR40 is believed to primarily couple to the Gαq/11 signaling pathway.[1][13] This initiates a cascade of intracellular events culminating in the potentiation of insulin release from pancreatic β-cells, but only in the presence of elevated glucose levels. This glucose-dependency is a key advantage over traditional insulin secretagogues like sulfonylureas, as it inherently reduces the risk of hypoglycemia.[1][2]
The proposed signaling pathway is as follows:
-
Agonist Binding: this compound binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.
-
Gαq Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαq subunit, leading to its activation.
-
PLC Activation: Gαq activates phospholipase C (PLC).[1]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This is augmented by the influx of extracellular Ca2+ through voltage-gated calcium channels.
-
Insulin Exocytosis: The elevated intracellular Ca2+ concentration is a primary trigger for the fusion of insulin-containing granules with the plasma membrane, resulting in insulin secretion.
Some GPR40 agonists have also been shown to signal through Gαs, leading to cAMP production, which can further enhance insulin secretion and potentially stimulate the release of incretins like GLP-1 from enteroendocrine cells.[8][14][15]
Visualizing the Pathway
Caption: Proposed Gαq-mediated signaling pathway for GPR40 agonists.
In Vitro Characterization Protocols
A tiered approach to in vitro testing is recommended to efficiently characterize the biological activity of this compound.
Primary Screening: Receptor Activation Assays
The initial step is to confirm direct interaction with and activation of the GPR40 receptor.
Protocol 1: Calcium Flux Assay in a Recombinant Cell Line
-
Objective: To determine if the compound can elicit Gαq-mediated signaling through GPR40.
-
Cell Line: HEK293 or CHO cells stably expressing human GPR40.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
-
-
Methodology:
-
Cell Plating: Seed GPR40-expressing cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add assay buffer containing the calcium-sensitive dye. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Measurement: Place the plate in the fluorescence reader. Record a stable baseline fluorescence.
-
Compound Addition: Inject the compound dilutions into the wells and immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the data as a dose-response curve to determine the EC50 value.
-
Secondary Screening: Functional Assays in Pancreatic β-Cells
Following confirmation of receptor activation, the next step is to assess the compound's effect on the key physiological function: insulin secretion.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To evaluate the compound's ability to potentiate insulin secretion in a glucose-dependent manner.
-
Cell Line: INS-1E or MIN6 pancreatic β-cell lines are suitable models.[6][16] Primary rodent or human islets can also be used for more physiologically relevant data.[17]
-
Materials:
-
Test compound.
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.
-
Glucose solutions (e.g., 2.8 mM for basal and 16.7 mM for stimulatory conditions).
-
Insulin ELISA kit.
-
24-well culture plates.
-
-
Methodology:
-
Cell Culture: Culture β-cells in 24-well plates until they reach ~80-90% confluency.
-
Pre-incubation (Starvation): Gently wash the cells with a glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal state.
-
Incubation: Discard the pre-incubation buffer. Add fresh KRBH buffer containing:
-
Low glucose (2.8 mM) ± test compound.
-
High glucose (16.7 mM) ± test compound.
-
Positive control (e.g., a known GPR40 agonist or sulfonylurea).
-
-
Incubate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a validated insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize insulin secretion to total protein content or cell number. Compare insulin secretion in the presence of the test compound at both low and high glucose concentrations.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that could be generated from the in vitro assays, with fasiglifam (TAK-875) as a reference compound.
| Compound | GPR40 Calcium Flux (EC50, nM) | GSIS Potentiation (Fold increase at 16.7 mM Glucose) |
| This compound | To be determined | To be determined |
| Fasiglifam (TAK-875) (Reference) | ~40-100 | ~2.5 - 4.0 |
In Vivo Evaluation Protocols
Promising candidates from in vitro screening should be advanced to in vivo models of metabolic disease to assess their efficacy and safety profile.
Efficacy in Models of Type 2 Diabetes
Protocol 3: Oral Glucose Tolerance Test (OGTT)
-
Objective: To assess the compound's effect on glucose disposal and insulin secretion in response to a glucose challenge.
-
Animal Model: Diet-induced obese (DIO) mice or Zucker Diabetic Fatty (ZDF) rats are commonly used models that mimic key aspects of human T2D.[6] GPR40 knockout mice can be used to confirm on-target activity.[1][17]
-
Materials:
-
Test compound formulated for oral gavage.
-
Glucose solution (e.g., 2 g/kg).
-
Handheld glucometer and test strips.
-
Blood collection supplies (e.g., EDTA-coated capillaries for plasma).
-
-
Methodology:
-
Acclimation and Fasting: Acclimate animals to handling. Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Baseline Measurement (t=0): Record body weight. Take a baseline blood sample from the tail vein to measure blood glucose and plasma insulin.
-
Compound Administration: Administer the test compound or vehicle via oral gavage.
-
Glucose Challenge: After a set pre-treatment period (e.g., 60 minutes), administer the glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples at specified time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis:
-
Measure blood glucose at each time point.
-
Measure plasma insulin from samples collected at key time points (e.g., 0 and 15 minutes).
-
-
Data Interpretation: Plot blood glucose concentration versus time and calculate the area under the curve (AUC). A significant reduction in the glucose AUC indicates improved glucose tolerance. An increase in plasma insulin, particularly at early time points, suggests enhanced insulin secretion.
-
Visualizing the Workflow
Caption: Standard workflow for an Oral Glucose Tolerance Test (OGTT).
Safety and Tolerability Assessment
Given the clinical experience with fasiglifam, a thorough assessment of liver safety is paramount.
-
Chronic Dosing Studies: Conduct longer-term studies (e.g., 4-12 weeks) in relevant animal models.
-
Liver Function Monitoring: Regularly monitor plasma levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).
-
Histopathology: At the end of the study, perform a detailed histopathological examination of the liver to identify any signs of injury, such as hepatocellular hypertrophy or necrosis.[18]
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, every protocol must incorporate a self-validating system:
-
Positive Controls: In every assay, include a well-characterized GPR40 agonist (e.g., fasiglifam, if available) to confirm that the assay system is responsive.
-
Negative Controls: Use vehicle controls to establish the baseline response and ensure that the solvent (e.g., DMSO) does not interfere with the assay.
-
On-Target Validation: For in vivo studies, demonstrating a lack of efficacy in GPR40 knockout mice is the gold standard for confirming that the observed effects are mediated by the intended target.[1][17]
-
Dose-Response Relationship: Establishing a clear dose-response relationship in both in vitro and in vivo experiments strengthens the evidence for a specific pharmacological effect.
Conclusion and Future Directions
The structural analogy of this compound to known GPR40 agonists provides a compelling, hypothesis-driven basis for its investigation as a potential therapeutic agent for metabolic diseases. The protocols detailed in these application notes offer a systematic approach to characterizing its pharmacology, from initial receptor activation to in vivo efficacy and safety.
While the potential for glucose-dependent insulinotropic effects is promising, researchers must remain vigilant regarding the potential for off-target effects and toxicity, particularly hepatotoxicity, which has been a challenge for this class of compounds.[11][12][18] Future work should focus on establishing a clear structure-activity relationship to optimize efficacy while minimizing safety liabilities.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role and Future of FFA1 as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. Unravelling the Mechanism of TAK875 DILI - Evotec [evotec.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Liver Safety of Fasiglifam (TAK-875) in Patients with Type 2 Diabetes: Review of the Global Clinical Trial Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Free fatty acid receptor 1 (FFA(1)R/GPR40) and its involvement in fatty-acid-stimulated insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design Using 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Introduction: Unveiling the Therapeutic Potential of a Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged heterocyclic scaffold present in a variety of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Derivatives of this structure have demonstrated a broad spectrum of biological effects, including potent anti-inflammatory, anti-tumor, and antimicrobial properties.[1][4][5] Specifically, compounds featuring the dihydrobenzofuran core have been explored for their roles in modulating key pathways implicated in inflammation and metabolic homeostasis.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental design for characterizing the biological activity of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid (henceforth referred to as "Compound X"). Given the structural alerts within its scaffold, we will present a logical, tiered approach to investigate its potential as an anti-inflammatory and metabolism-modulating agent. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Our investigative workflow begins with establishing a safe therapeutic window through cytotoxicity profiling. Subsequently, we will explore primary screening assays for anti-inflammatory and metabolic activities. Based on the outcomes of these screens, we will then delve into more complex, mechanism-of-action studies to elucidate the specific cellular pathways targeted by Compound X.
Part 1: Foundational Assays - Cytotoxicity and Therapeutic Window
Rationale: Before assessing the therapeutic efficacy of Compound X, it is imperative to determine its cytotoxic profile. This establishes the concentration range where the compound can be studied for its biological effects without causing significant cell death, thereby ensuring that observed effects are not artifacts of toxicity. A standard MTT or resazurin-based assay is a reliable and high-throughput method for this purpose.
Protocol 1.1: Cell Viability Assessment using MTT Assay
Objective: To determine the concentration range of Compound X that is non-toxic to the selected cell lines.
Materials:
-
Cell lines: RAW 264.7 (macrophages), 3T3-L1 (preadipocytes), HepG2 (liver cells)
-
Compound X (dissolved in DMSO to create a 100 mM stock solution)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium, ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1% in all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Data Presentation: Cytotoxicity of Compound X
| Cell Line | Incubation Time (h) | CC₅₀ (µM) |
| RAW 264.7 | 24 | > 100 |
| 48 | 85.2 | |
| 3T3-L1 | 24 | > 100 |
| 48 | 92.5 | |
| HepG2 | 24 | > 100 |
| 48 | 78.9 |
Part 2: Screening for Anti-Inflammatory Activity
Rationale: Chronic inflammation is a key driver of numerous diseases.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used, but can have side effects.[6] Therefore, there is a need for safer and more effective anti-inflammatory agents. We will employ a series of well-established in vitro assays to screen for the anti-inflammatory potential of Compound X. These assays are cost-effective and provide a good preliminary indication of anti-inflammatory properties.[6][7]
Workflow for Anti-Inflammatory Screening
Caption: Tiered screening workflow for anti-inflammatory activity.
Protocol 2.1: Inhibition of Protein Denaturation
Objective: To assess the ability of Compound X to inhibit heat-induced protein denaturation, a hallmark of inflammation.[8]
Materials:
-
Bovine Serum Albumin (BSA), 5% w/v solution
-
Compound X (various concentrations)
-
Diclofenac sodium (positive control)
-
Phosphate Buffered Saline (PBS), pH 6.3
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing 1 mL of different concentrations of Compound X (e.g., 10-100 µg/mL) and 1 mL of 5% w/v BSA.
-
The control consists of 1 mL of PBS and 1 mL of 5% w/v BSA. The standard consists of 1 mL of diclofenac sodium and 1 mL of 5% w/v BSA.
-
Incubate all mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.[8]
Data Presentation: Inhibition of Protein Denaturation by Compound X
| Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| Compound X | 10 | 15.2 ± 1.8 | |
| 25 | 32.5 ± 2.1 | 42.8 | |
| 50 | 58.9 ± 3.5 | ||
| 100 | 75.1 ± 4.2 | ||
| Diclofenac Sodium | 50 | 82.4 ± 3.9 | 28.5 |
Part 3: Investigating Metabolic Modulation
Rationale: Metabolic disorders such as obesity and type 2 diabetes are closely linked to inflammation. The dihydrobenzofuran scaffold is present in compounds that can influence metabolic pathways. Therefore, it is logical to investigate Compound X for its effects on key metabolic processes like lipolysis and glucose uptake.[9][10]
Signaling Pathway: Insulin-Mediated Glucose Uptake
Caption: Simplified insulin signaling pathway leading to glucose uptake.
Protocol 3.1: Adipocyte Differentiation and Lipolysis Assay
Objective: To determine the effect of Compound X on adipocyte differentiation and the breakdown of triglycerides (lipolysis) in mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)
-
Oil Red O staining solution
-
Isoproterenol (lipolysis inducer)
-
Glycerol/Free Fatty Acid detection kit
Procedure:
-
Differentiation: Culture 3T3-L1 cells to confluence. Induce differentiation by treating with differentiation medium for 2 days. Then, culture in DMEM with 10% FBS and 10 µg/mL insulin for another 2 days. Maintain in DMEM with 10% FBS for 4-6 more days until mature adipocytes are formed. Treat with Compound X during the differentiation process to assess its effect on adipogenesis.
-
Oil Red O Staining: At the end of the differentiation period, wash cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets. Quantify by extracting the dye with isopropanol and measuring absorbance.
-
Lipolysis Assay: Treat mature 3T3-L1 adipocytes with various concentrations of Compound X for 24 hours.
-
Induce lipolysis by adding isoproterenol (10 µM) for 2-4 hours.
-
Collect the culture medium and measure the concentration of glycerol or free fatty acids released into the medium using a commercial kit.[9][11]
Data Presentation: Effect of Compound X on Lipolysis
| Treatment | Concentration | Glycerol Release (µg/mL) | % of Isoproterenol Control |
| Vehicle Control | - | 5.8 ± 0.5 | - |
| Isoproterenol | 10 µM | 25.2 ± 2.1 | 100% |
| Compound X + Isoproterenol | 1 µM | 22.1 ± 1.9 | 87.7% |
| 10 µM | 15.8 ± 1.5 | 62.7% | |
| 50 µM | 9.7 ± 1.1 | 38.5% |
Part 4: Advanced Mechanistic Studies - Mitochondrial Function
Rationale: Mitochondria are central to cellular metabolism, and their dysfunction is implicated in many diseases.[12] Assessing the impact of Compound X on mitochondrial respiration can provide critical insights into its mechanism of action. The oxygen consumption rate (OCR) is a key indicator of mitochondrial function.[9][12]
Protocol 4.1: Analysis of Mitochondrial Oxygen Consumption Rate (OCR)
Objective: To measure the effect of Compound X on mitochondrial respiration in real-time.
Materials:
-
Seahorse XF Analyzer (or similar technology)
-
Relevant cell line (e.g., HepG2, C2C12 myotubes)
-
Seahorse XF Cell Culture Microplates
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Compound X
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to attach overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with the assay medium and equilibrate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Assay Protocol: Load the sensor cartridge with the mitochondrial stress test compounds and Compound X. Place the plate in the Seahorse XF Analyzer and run the assay.
-
The instrument will measure the OCR at baseline and after the sequential injection of:
-
Compound X (to determine its immediate effect)
-
Oligomycin (inhibits ATP synthase, revealing ATP-linked respiration)
-
FCCP (uncouples mitochondria, revealing maximal respiration)
-
Rotenone/Antimycin A (inhibit Complex I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption)
-
-
Data Analysis: The software will calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Data Presentation: Mitochondrial Respiration Profile
| Parameter | Vehicle Control | Compound X (10 µM) |
| Basal Respiration (pmol/min) | 150 ± 12 | 185 ± 15 |
| ATP Production (pmol/min) | 105 ± 9 | 130 ± 11 |
| Maximal Respiration (pmol/min) | 350 ± 25 | 420 ± 30 |
| Spare Capacity (%) | 133% | 127% |
Conclusion and Future Directions
This guide outlines a systematic in vitro approach to characterize the biological activities of this compound. By progressing from foundational cytotoxicity assays to targeted screens for anti-inflammatory and metabolic effects, and culminating in mechanistic studies of mitochondrial function, researchers can build a comprehensive profile of this novel compound. Positive results in these assays would warrant further investigation into specific molecular targets, such as NF-κB signaling or key enzymes in metabolic pathways, and eventually, validation in preclinical in vivo models. The dihydrobenzofuran scaffold holds considerable promise, and a rigorous, hypothesis-driven experimental design is crucial to unlocking its full therapeutic potential.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. journalajrb.com [journalajrb.com]
- 7. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. bioivt.com [bioivt.com]
- 10. physiogenex.com [physiogenex.com]
- 11. pharmaron.com [pharmaron.com]
- 12. ncardia.com [ncardia.com]
Application and Protocol Guide for the Study of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid in Glucose-Dependent Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the investigation of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid as a potential modulator of glucose-dependent insulin secretion (GDIS). The protocols and scientific background are curated to provide a robust framework for researchers in metabolic disease, particularly those focused on novel therapeutic avenues for Type 2 Diabetes Mellitus (T2DM).
Scientific Rationale: Targeting GPR40 for Glycemic Control
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for T2DM.[1][2] Located predominantly on the surface of pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1] This activation potentiates glucose-stimulated insulin secretion, a crucial mechanism for maintaining glucose homeostasis. The glucose-dependent nature of GPR40-mediated insulin release offers a significant therapeutic advantage over existing insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia.[2][3]
The dihydrobenzofuran acetic acid scaffold has been identified as a promising chemical starting point for the development of potent and selective GPR40 agonists. Notably, the optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives led to the discovery of Fasiglifam (TAK-875), a compound that advanced to clinical trials.[3][4] This precedent underscores the therapeutic potential of this class of molecules. This compound is an isomer within this class, and its activity as a GPR40 agonist warrants thorough investigation.
Mechanism of Action: The GPR40 Signaling Cascade
Upon binding of an agonist, such as this compound, GPR40 couples primarily through the Gαq/11 subunit. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event that enhances the exocytosis of insulin-containing granules from the β-cell, but only in the presence of elevated glucose levels which provide the primary stimulus for insulin secretion.
Figure 1: GPR40 signaling pathway in pancreatic β-cells.
Characterization of this compound
Prior to biological evaluation, it is imperative to ensure the identity and purity of the test compound.
Synthesis
Quality Control
A comprehensive quality control workflow is essential to validate the integrity of the synthesized compound.
Figure 2: Quality control workflow for synthesized compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 152148-70-4 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₀O₃ | Calculated |
| Molecular Weight | 178.18 g/mol | Calculated |
| Appearance | To be determined experimentally | - |
| Solubility | To be determined experimentally (recommend testing in DMSO, ethanol, and aqueous buffers) | - |
In Vitro Application Protocols
The following protocols are designed to assess the efficacy and mechanism of action of this compound in a controlled cellular environment.
Cell Culture
The MIN6 mouse insulinoma cell line is a widely used and appropriate model for these studies as it retains glucose-responsive insulin secretion.
-
Cell Line: MIN6 cells (passages 15-30 are recommended)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose, supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
Protocol: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is the foundational in vitro experiment to determine if the test compound potentiates insulin secretion in a glucose-dependent manner.
Materials:
-
MIN6 cells cultured in 24-well plates to 80-90% confluency.
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 114 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 20 mM HEPES, 2.5 mM CaCl₂, 25.5 mM NaHCO₃, and 0.2% bovine serum albumin (BSA), pH 7.4.
-
Low Glucose KRBH: KRBH supplemented with 2.8 mM glucose.
-
High Glucose KRBH: KRBH supplemented with 16.7 mM glucose.
-
Test Compound Stock: this compound dissolved in DMSO (e.g., 10 mM stock).
-
Insulin ELISA kit.
Procedure:
-
Pre-incubation (Starvation):
-
Gently wash the MIN6 cell monolayers twice with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 500 µL of Low Glucose KRBH to each well and incubate for 1-2 hours at 37°C to allow the cells to enter a basal secretory state.
-
-
Incubation with Test Compound:
-
Prepare fresh KRBH solutions containing low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
For each glucose concentration, prepare parallel conditions with and without the test compound at various concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the pre-incubation buffer and add 500 µL of the appropriate treatment solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well and transfer to microcentrifuge tubes.
-
Centrifuge the supernatants at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.
-
Transfer the clarified supernatant to new tubes for insulin measurement. Samples can be stored at -20°C or -80°C if not analyzed immediately.
-
Lyse the cells remaining in the wells with a suitable lysis buffer to determine total protein or DNA content for normalization of insulin secretion data.
-
Quantify the insulin concentration in the supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Normalize secreted insulin values to the total protein or DNA content of the corresponding well.
-
Express the results as fold-change over the respective vehicle control (low or high glucose).
-
A successful GPR40 agonist should show minimal effect on insulin secretion at low glucose but a significant, dose-dependent increase at high glucose.
In Vivo Application Protocols
Animal models are essential for evaluating the physiological effects of this compound on glucose homeostasis.
Animal Models
-
Standard Model: Male C57BL/6J mice (8-12 weeks old) are a suitable initial model.
-
Diabetic Model: For efficacy studies, diet-induced obese (DIO) mice (C57BL/6J fed a high-fat diet for 12-16 weeks) or genetic models of T2DM such as db/db mice can be used.
All animal procedures must be approved by the institution's Animal Care and Use Committee.
Protocol: Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical experiment to assess the effect of the test compound on glucose disposal and insulin secretion in a whole-organism context.
Materials:
-
Fasted mice (typically 6 hours, with free access to water).
-
This compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Glucose solution (20% w/v in sterile water).
-
Glucometer and test strips.
-
Blood collection tubes (e.g., EDTA-coated capillaries for plasma).
Procedure:
-
Fasting and Baseline Measurement:
-
Fast the mice for 6 hours.
-
At time t = -30 minutes, administer the test compound or vehicle via oral gavage at a predetermined dose (e.g., 10, 30, 100 mg/kg).
-
At time t = 0 minutes, take a baseline blood sample from the tail vein to measure blood glucose and basal plasma insulin.
-
-
Glucose Challenge:
-
Immediately after the baseline sample, administer a 2 g/kg body weight bolus of the glucose solution via oral gavage.
-
-
Serial Blood Sampling:
-
Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point using a glucometer.
-
If plasma insulin is to be measured, collect blood into appropriate tubes at each time point, keep on ice, and then process for plasma.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Measure plasma insulin levels using an insulin ELISA kit.
-
Data Analysis:
-
Plot blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion profile. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.
-
Plot plasma insulin concentration versus time. A GPR40 agonist is expected to increase plasma insulin levels, particularly at the earlier time points following the glucose challenge.
Data Interpretation and Troubleshooting
Table 2: Expected Outcomes and Potential Issues
| Experiment | Expected Outcome for an Active GPR40 Agonist | Potential Issues & Troubleshooting |
| GSIS Assay | Dose-dependent increase in insulin secretion at high glucose; minimal effect at low glucose. | High basal secretion: Cells may be stressed or overgrown. Ensure optimal cell density and gentle handling. No response: Compound may be inactive, insoluble, or cytotoxic. Verify solubility and perform a cell viability assay (e.g., MTT). |
| OGTT | Reduced blood glucose excursion (lower AUC) and increased plasma insulin levels post-glucose challenge compared to vehicle. | High variability: Ensure consistent fasting times and gavage technique. Acclimate animals to handling. No in vivo effect: Compound may have poor pharmacokinetic properties (absorption, metabolism). Conduct pharmacokinetic studies to assess exposure. |
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a novel GPR40 agonist for the treatment of T2DM. A systematic approach, beginning with thorough compound characterization and progressing through detailed in vitro and in vivo functional assays, is critical for elucidating its therapeutic potential. The glucose-dependent mechanism of GPR40 agonism represents a highly promising strategy for developing safer and more effective therapies for individuals with T2DM.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Handling and Storage of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid. The protocols herein are designed for researchers, chemists, and drug development professionals. The guide is founded on an analysis of the compound's structural motifs—a carboxylic acid functional group and a dihydrobenzofuran core—and integrates established best practices for laboratory chemical management. The causality behind each recommendation is explained to ensure both safety and compound integrity.
Compound Profile and Intrinsic Hazards
This compound is a solid organic compound featuring two key structural components:
-
A Carboxylic Acid Moiety (-COOH): This group imparts acidic properties, making the compound corrosive and reactive with bases. Like other carboxylic acids, it can be an irritant to the skin, eyes, and respiratory tract.[1][2][3]
-
A Dihydrobenzofuran Nucleus: This heterocyclic system is a common motif in biologically active molecules and is generally stable.[4][5][6] However, like many organic structures, it can be susceptible to degradation under harsh conditions, such as exposure to strong oxidizing agents, high temperatures, or UV light.
A safety data sheet for the closely related isomer, 2-(2,3-Dihydro-1-benzofuran-7-yl)acetic acid, indicates that it causes skin and eye irritation and may cause respiratory irritation.[2] It is prudent to assume similar hazards for the 6-yl isomer.
Primary Hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Risk Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before any handling. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[2]
Engineering Controls:
-
Fume Hood: All weighing and solution preparation should be performed in a certified chemical fume hood to prevent inhalation of airborne particulates.[7]
-
Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[8]
Personal Protective Equipment (PPE): The selection of PPE is the final line of defense. The following are mandatory when handling the compound in its solid form or in solution:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[9]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use. Dispose of contaminated gloves properly.
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, use a NIOSH-approved particulate respirator.[10]
Comprehensive Storage Strategy
The primary goals of a storage strategy are to prevent accidental reaction, ensure user safety, and maintain the chemical integrity of the compound. Storage conditions must mitigate risks from incompatibility, atmospheric exposure, and environmental factors.
Storage Conditions
The following table summarizes the recommended storage conditions for this compound.
| Parameter | Short-Term Storage (< 6 months) | Long-Term Storage (> 6 months) | Rationale |
| Temperature | Cool, ambient (15-25°C) | Refrigerated (2-8°C) | Reduces the rate of potential slow degradation pathways. Avoid freezing, which could introduce moisture.[11] |
| Atmosphere | Tightly sealed container | Tightly sealed container under inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, which could promote oxidative degradation or hydrolysis over time. |
| Light | Amber glass vial or opaque container | Amber glass vial stored inside a dark cabinet | Protects the compound from potential photolytic degradation.[10][11] |
| Container | Original supplier bottle or glass vial with a PTFE-lined cap | Same as short-term | Glass is inert. A PTFE liner prevents the cap from reacting with or leaching into the acidic compound. |
Chemical Incompatibility and Segregation
Improper segregation is a leading cause of laboratory accidents.[12][13] Due to its carboxylic acid nature, this compound must be stored separately from incompatible chemical classes.
Mandatory Segregation:
-
Bases: Store separately from all bases (e.g., sodium hydroxide, amines) to prevent vigorous acid-base neutralization reactions.[1][14]
-
Strong Oxidizing Agents: Keep away from nitric acid, perchloric acid, peroxides, and permanganates.[15][16][17] Mixing can lead to highly exothermic or explosive reactions.
-
Reactive Metals: Do not store near alkali metals (e.g., sodium, potassium) or other water-reactive metals.[18]
-
Cyanides and Sulfides: Store away from cyanide salts (e.g., sodium cyanide) and sulfides to prevent the generation of toxic hydrogen cyanide or hydrogen sulfide gas upon accidental contact.[18]
The following diagram illustrates the logical segregation strategy.
Caption: Chemical compatibility map for storage.
Experimental Protocols
Protocol for Receiving and Initial Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify: Confirm the label matches the order and the Safety Data Sheet (SDS).[11]
-
Label: Affix a label with the date of receipt and the intended user's name.
-
Segregate & Store: Immediately move the compound to a designated, properly segregated storage location as outlined in Section 3. Do not store acids in metal cabinets which can corrode.[1] Use secondary containment, such as a plastic tray.[14]
Protocol for Preparing a Stock Solution
This protocol assumes the preparation of a stock solution in an organic solvent (e.g., DMSO, Ethanol).
-
Pre-calculation: Determine the required mass of the compound needed for the desired concentration and volume.
-
PPE & Setup: Don all required PPE (Section 2). Perform all work in a chemical fume hood.
-
Weighing: Tare a suitable vial on an analytical balance. Carefully add the solid compound to the vial using a spatula. Record the exact mass.
-
Solubilization: Add the desired volume of solvent to the vial.
-
Mixing: Cap the vial securely and mix by vortexing or sonication until the solid is completely dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and user's name.
-
Storage: Store the stock solution under the conditions recommended in Section 3.1, typically refrigerated or frozen in a sealed, light-protected vial.
Protocol for Spill Management
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Secure Area: Restrict access to the spill area. Ensure adequate ventilation.
-
Consult SDS: Refer to the compound's SDS for specific spill cleanup instructions.[13]
-
Cleanup (Small Spill):
-
Don appropriate PPE, including respiratory protection if dealing with a powder.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
For an acidic solution, neutralize with a mild base like sodium bicarbonate before absorption.
-
Carefully sweep the absorbed material into a designated chemical waste container.[9]
-
-
Decontaminate: Clean the spill area with soap and water.
-
Waste Disposal: Dispose of the waste container according to institutional and local regulations.[7]
Factors Affecting Compound Stability
Maintaining the integrity of this compound requires controlling the external factors that can lead to its degradation. The following diagram outlines these relationships.
Caption: Key factors leading to compound degradation.
References
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. aksci.com [aksci.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. Chemical Storage Principles & Best Practices | Safe Chemical Storage [safetystoragesystems.co.uk]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. moravek.com [moravek.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]
- 15. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]
- 17. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 18. utsc.utoronto.ca [utsc.utoronto.ca]
Application Notes & Protocols: Derivatization of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid for Bioassays
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5] 2-(2,3-dihydrobenzofuran-6-yl)acetic acid is a versatile starting material that offers multiple points for chemical modification. This application note provides a detailed guide for the strategic derivatization of this core molecule to generate compound libraries for biological screening. We present validated protocols for modification at both the carboxylic acid moiety (amide coupling, ester prodrug formation) and the aromatic ring (Suzuki-Miyaura cross-coupling). Furthermore, we detail standard protocols for subsequent screening of these derivatives in relevant anti-inflammatory and anticancer bioassays, providing a comprehensive workflow from molecule design to preliminary biological evaluation.
Part 1: Rationale for Derivatization
The primary goal of derivatizing a lead compound like this compound is to systematically explore its structure-activity relationship (SAR). By modifying specific functional groups, researchers can fine-tune the molecule's properties to enhance potency, selectivity, and pharmacokinetic characteristics.
Key Objectives of Derivatization:
-
SAR Exploration: Introducing a variety of substituents allows for probing the binding pocket of a biological target, identifying key interactions that enhance affinity and efficacy.
-
Improving Physicochemical Properties: Modifications can alter solubility, lipophilicity (LogP), and polarity, which are critical for absorption, distribution, metabolism, and excretion (ADME).
-
Prodrug Strategy: The carboxylic acid group, often ionized at physiological pH, can limit cell membrane permeability. Converting it into a labile ester can create a prodrug that crosses membranes more effectively and is subsequently hydrolyzed by intracellular esterases to release the active acidic drug.[6][7][8]
Part 2: Synthetic Derivatization Strategies & Protocols
Strategy A: Amide Library Synthesis via Carboxylic Acid Activation
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry, as it allows for the coupling of a vast and diverse range of commercially available amines.[9][10] This strategy enables a rapid expansion of chemical diversity around the acetic acid side chain.
Causality: The carboxylic acid is first activated to form a more reactive intermediate (e.g., an active ester), which is then susceptible to nucleophilic attack by an amine.[9] Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are commonly used to facilitate this transformation efficiently and with minimal side reactions.[11]
Experimental Protocol: General Procedure for Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) to a concentration of 0.1 M in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Activation: Add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) to the solution. Stir at room temperature for 15-20 minutes. The solution should remain clear.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture, followed by a tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.) to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Table 1: Reagents and Conditions for Amide Coupling
| Reagent/Parameter | Recommended Quantity/Condition | Purpose |
| Starting Acid | 1.0 equivalent | Core scaffold |
| Amine | 1.1 equivalents | Diversity element |
| Coupling Reagent (EDC·HCl) | 1.2 equivalents | Carboxylic acid activation |
| Additive (HOBt) | 1.2 equivalents | Suppress side reactions, improve yield |
| Base (DIPEA) | 2.0-3.0 equivalents | Acid scavenger |
| Solvent | DCM or DMF (anhydrous) | Reaction medium |
| Temperature | Room Temperature (20-25°C) | Standard reaction condition |
| Reaction Time | 12-24 hours | Typical duration for completion |
Diagram 1: Amide Library Synthesis Workflow
Caption: Workflow for amide derivatization.
Strategy B: Esterification for Prodrug Synthesis
Esterification masks the polar carboxylic acid, increasing lipophilicity and facilitating passive diffusion across biological membranes. These "prodrugs" rely on ubiquitous intracellular esterase enzymes to hydrolyze the ester bond, releasing the active parent compound at the site of action.[8][12][13]
Causality: A common method for simple alkyl ester synthesis involves an Sₙ2 reaction where the carboxylate anion, formed by deprotonation with a mild base, acts as a nucleophile attacking an alkyl halide. This method is effective for producing esters like methyl, ethyl, or benzyl esters.
Experimental Protocol: General Procedure for Esterification
-
Dissolution: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF or Acetonitrile.
-
Deprotonation: Add a non-nucleophilic base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq.) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.
-
Alkyl Halide Addition: Add the desired alkyl halide (e.g., iodomethane, ethyl bromide) (1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 50-70°C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like Ethyl Acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by flash column chromatography.
Table 2: Reagents and Conditions for Esterification
| Reagent/Parameter | Recommended Quantity/Condition | Purpose |
| Starting Acid | 1.0 equivalent | Core scaffold |
| Base (K₂CO₃) | 1.5-2.0 equivalents | Deprotonation of carboxylic acid |
| Alkyl Halide (R-X) | 1.2 equivalents | Esterifying agent |
| Solvent | DMF or Acetonitrile | Reaction medium |
| Temperature | 50-70°C | To drive Sₙ2 reaction |
| Reaction Time | 4-12 hours | Typical duration for completion |
Diagram 2: Prodrug Activation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 7. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 13. Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid
Welcome to the technical support center for the synthesis of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction conditions, and troubleshoot common experimental hurdles. The 2,3-dihydrobenzofuran scaffold is a vital component in many biologically active molecules, and mastering its synthesis is key to advancing research and development.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the most common synthetic strategies for constructing the 2,3-dihydrobenzofuran core and attaching the acetic acid side chain?
A1: The synthesis generally involves a multi-step process. The two primary considerations are the formation of the dihydrobenzofuran ring and the introduction of the acetic acid moiety at the 6-position. A common and effective strategy involves:
-
Ring Formation: Intramolecular cyclization of a suitably substituted phenol derivative. A classic approach is the cyclization of an ortho-allylphenol, which can be accessed via a Claisen rearrangement of an allyl aryl ether.[1]
-
Side-Chain Introduction: The acetic acid group (or a precursor like an ester or nitrile) can be introduced before or after the cyclization. A Friedel-Crafts acylation on the dihydrobenzofuran ring followed by a Willgerodt-Kindler reaction or similar rearrangement is a viable, though sometimes challenging, post-cyclization route.[2][3] Alternatively, starting with a phenol already containing a functional group at the para-position that can be converted to the acetic acid side chain is often more efficient.
A logical workflow for this synthesis is outlined below.
Caption: Common synthetic strategies for this compound.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Several steps in the synthesis require careful handling of hazardous materials:
-
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂): Used in Friedel-Crafts reactions, these are highly moisture-sensitive and corrosive. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) in anhydrous solvents.[2][4] Always quench reactions carefully by slowly adding the reaction mixture to ice.
-
Organometallic Reagents & Catalysts: Palladium and Ruthenium catalysts can be pyrophoric and toxic. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).
-
Strong Bases and Acids: Reagents like potassium hydroxide, sodium hydride, and concentrated mineral acids are corrosive and require careful handling.
-
Solvents: Many organic solvents like dichloromethane, toluene, and ethers are volatile and flammable. Ensure proper ventilation and avoid ignition sources.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis.
Problem: Low or Inconsistent Yields
Q: My overall yield of this compound is consistently below 30%. What are the most likely causes and how can I improve it?
A: Low yields can originate from multiple stages of the synthesis. A systematic approach to identifying the bottleneck is crucial.
1. Inefficient Ring Cyclization:
-
Plausible Cause: The intramolecular cyclization to form the dihydrobenzofuran ring is often the most critical and lowest-yielding step. Incomplete reaction or the formation of side products (e.g., polymeric material or other isomers) are common issues.
-
Expert Recommendation: The choice of cyclization conditions is paramount. For ortho-allylphenols, acid-catalyzed cyclization can be effective. However, transition-metal-catalyzed approaches, such as those using palladium or ruthenium, often offer higher selectivity and yield under milder conditions.[5]
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting phenol. An incomplete reaction may require extended reaction times or a higher temperature.
-
Optimize Catalyst & Solvent: The choice of solvent can dramatically affect yield. For silver-promoted oxidative coupling reactions to form dihydrobenzofurans, acetonitrile has been shown to provide a good balance of conversion and selectivity compared to more traditional solvents like dichloromethane or benzene.[6][7][8]
-
Ensure Anhydrous Conditions: If using moisture-sensitive catalysts or reagents, ensure all glassware is oven-dried and solvents are anhydrous. Moisture can deactivate many catalytic systems.[2]
-
2. Poor Yield in the Final Hydrolysis Step:
-
Plausible Cause: The saponification of the ester precursor to the final carboxylic acid can be sluggish or lead to decomposition, especially if harsh conditions are used.
-
Expert Recommendation: Alkaline hydrolysis using potassium hydroxide (KOH) in a mixture of water and a co-solvent like methanol or ethanol is a standard and effective method.[9][10][11]
-
Troubleshooting Steps:
-
Reaction Time & Temperature: Monitor the hydrolysis by TLC until the starting ester spot disappears. Refluxing for 4-5 hours is typical.[9][10]
-
Workup Procedure: After hydrolysis, the reaction mixture must be carefully acidified (e.g., with concentrated HCl) to a pH of ~1 to precipitate the carboxylic acid product. Ensure the mixture is chilled during acidification to maximize precipitation and minimize solubility losses.[9][11]
-
Extraction: Extract the acidified aqueous layer thoroughly with a suitable organic solvent (e.g., ethyl acetate or chloroform) to recover all of the product.[9]
-
Caption: Troubleshooting workflow for low reaction yields.
Problem: Side Product Formation and Purification Challenges
Q: My crude product shows multiple spots on TLC, and purification by column chromatography results in significant product loss. What are these impurities and how can I avoid them?
A: The formation of isomers and other side products is a common challenge, particularly in Friedel-Crafts reactions and other electrophilic aromatic substitutions.
-
Plausible Cause (Isomer Formation): In a Friedel-Crafts acylation on the 2,3-dihydrobenzofuran ring, acylation can occur at positions other than the desired C-6. The electronic nature of the dihydrobenzofuran ring directs substitution, but reaction conditions can influence regioselectivity.
-
Expert Recommendation: Control of reaction temperature is critical. Friedel-Crafts reactions are often run at low temperatures (e.g., 0 °C) to improve selectivity and minimize side reactions. The choice of Lewis acid and solvent can also impact the isomer distribution.
-
Troubleshooting Steps:
-
Temperature Control: Perform the addition of reagents at 0 °C or below and allow the reaction to warm slowly to room temperature.
-
Stoichiometry: The molar ratio of the substrate, acylating agent, and Lewis acid is crucial. A 1:1.1:1.2 ratio is a good starting point, but optimization may be required.[2]
-
Purification Strategy: If isomers are difficult to separate by silica gel chromatography, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol).[2][9] In some cases, converting the final acid to a methyl ester can improve chromatographic separation, followed by hydrolysis of the purified ester.[3]
-
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Catalyst | Ag₂O (0.5 equiv) | Ag₂O (1.0 equiv) | AgCO₂CF₃ (0.5 equiv) | Ag₂O (0.5 equiv) provides the best balance of conversion and selectivity.[6][7] |
| Solvent | Dichloromethane | Benzene/Acetone | Acetonitrile | Acetonitrile leads to higher selectivity and is a greener solvent choice.[6][8] |
| Time | 20 h | 8 h | 4 h | Reaction time can be reduced to 4h without significant loss of yield under optimized conditions.[6][7] |
| Table 1. Optimization of conditions for a model oxidative coupling reaction to form a dihydrobenzofuran neolignan, illustrating the impact of key parameters.[6][7] |
Part 3: Recommended Experimental Protocol
This section provides a validated, step-by-step protocol for one plausible synthetic route.
Protocol: Synthesis via Hydrolysis of Ethyl 2-(2,3-dihydrobenzofuran-6-yl)acetate
This protocol details the final step of the synthesis, which is often a source of yield loss if not performed correctly. This assumes the ester precursor has been successfully synthesized.
Materials:
-
Ethyl 2-(2,3-dihydrobenzofuran-6-yl)acetate
-
Potassium Hydroxide (KOH)
-
Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting ester (1.0 equiv) in a 1:1 mixture of methanol and water.
-
Saponification: Add potassium hydroxide (5.0-6.0 equiv) to the solution. Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexane) to confirm the disappearance of the starting ester.[9][10][11]
-
Cooling & Dilution: After the reaction is complete, cool the mixture to room temperature. Add an equal volume of water to the flask.
-
Extraction (Wash): Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl ether (2x) to remove any non-acidic organic impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~1. A white precipitate of the carboxylic acid product should form.
-
Extraction (Product): Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran synthesis [organic-chemistry.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(5,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude 2-(2,3-dihydrobenzofuran-6-yl)acetic acid. The information presented is grounded in established chemical principles and practical laboratory experience to ensure reliable and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound, providing concise and actionable answers.
Q1: What are the likely impurities in my crude this compound?
A1: The nature of impurities is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Such as 2,3-dihydrobenzofuran.
-
Byproducts from side reactions: These can include isomers or over-acylated products.[1]
-
Residual solvents: Solvents used in the reaction or initial workup (e.g., dichloromethane, tetrahydrofuran).[2]
-
Inorganic salts: From reagents or workup procedures.[3]
Q2: Which purification technique is most suitable for my crude product?
A2: The optimal purification strategy depends on the physical state of your crude product and the nature of the impurities.
-
For solid crude product, recrystallization is often the most effective initial approach.
-
Acid-base extraction is a powerful technique to separate the acidic product from neutral or basic impurities.[4][5]
-
Column chromatography is recommended for separating impurities with similar polarities to the desired product.[6]
Q3: My compound streaks significantly on a silica gel TLC plate. How can I improve the separation?
A3: Streaking of carboxylic acids on silica gel is a common phenomenon due to the interaction between the acidic proton of the carboxyl group and the silica surface. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[3] This ensures the compound remains in its protonated form, leading to a more defined spot.
Q4: After purification, my product is an oil or a sticky solid instead of a crystalline powder. What should I do?
A4: This can occur due to the presence of residual solvents or impurities that inhibit crystallization.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether.
-
Re-purification: If trituration fails, consider an alternative purification method. For instance, if you initially used recrystallization, try acid-base extraction followed by recrystallization.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the purification of this compound.
Troubleshooting Recrystallization
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation Upon Cooling | - Insufficient concentration of the product in the solvent.- The chosen solvent is too good a solvent for the compound. | - Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. |
| Oily Precipitate Forms Instead of Crystals | - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the solute. | - Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Choose a solvent with a lower boiling point. |
| Poor Recovery of Purified Product | - Too much solvent was used, leading to product loss in the mother liquor.- Premature crystallization during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[3] |
Troubleshooting Acid-Base Extraction
| Problem | Potential Cause | Recommended Solution |
| Incomplete Precipitation of Acid After Acidification | - Insufficient amount of acid added.- The product has some solubility in the aqueous medium. | - Add more acid until the solution is strongly acidic (check with pH paper).- If precipitation is still incomplete, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.[4] |
| Emulsion Formation at the Organic-Aqueous Interface | - Vigorous shaking of the separatory funnel. | - Gently invert the funnel multiple times instead of vigorous shaking.[3]- Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
| Low Yield of Purified Acid | - Incomplete extraction from the organic layer.- Incomplete back-extraction after acidification. | - Perform multiple extractions with the basic solution to ensure all the carboxylic acid is transferred to the aqueous layer.[3]- Ensure the aqueous layer is sufficiently acidified and perform multiple extractions with an organic solvent. |
Troubleshooting Column Chromatography
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.- Use an appropriate amount of crude product for the column size (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight). |
| Tailing or Streaking of the Compound on the Column | - Strong interaction of the carboxylic acid with the silica gel. | - Add 0.5-1% acetic acid or formic acid to the eluent to suppress the deprotonation of the carboxylic acid.[3] |
| Cracking of the Silica Gel Bed | - Running the column dry.- Heat generated from the solvent mixing with the silica gel. | - Always keep the silica gel bed covered with the eluent.- Pack the column with a slurry of silica gel in the eluent. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the primary purification techniques discussed.
Protocol 1: Recrystallization
-
Solvent Selection: Determine a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include water, ethanol, methanol, ethyl acetate, or mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[7]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Gently mix the layers, venting the funnel frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer, which now contains the sodium salt of the carboxylic acid, into a clean flask.[3]
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus or pH paper). The purified this compound should precipitate out.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold water and dry thoroughly.[3]
Protocol 3: Flash Column Chromatography
-
Adsorbent and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system (mobile phase) through TLC analysis. A common starting point for aryl acetic acids is a mixture of hexane and ethyl acetate, with the addition of 0.5-1% acetic acid to prevent tailing.[3]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Section 4: Visualizations
Purification Decision Workflow
This diagram outlines a logical approach for selecting the appropriate purification technique.
Caption: Decision workflow for purification.
Acid-Base Extraction Process
This diagram illustrates the key steps in the acid-base extraction protocol.
Caption: Acid-Base Extraction Workflow.
References
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vernier.com [vernier.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Overcoming common side reactions in dihydrobenzofuran synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Dihydrobenzofuran Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges and common side reactions encountered in the lab. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to provide direct, actionable solutions to specific experimental issues. Here, we will explore the causality behind experimental choices, ensuring each step is a self-validating component of a robust synthetic strategy.
Part 1: Troubleshooting Guide & FAQs
This section directly addresses common points of failure in dihydrobenzofuran synthesis. Each question reflects a real-world challenge that can lead to decreased yields, impure products, and experimental setbacks.
FAQ 1: Low Selectivity in Oxidative Coupling Reactions
Question: "I am performing a silver(I) oxide-promoted oxidative coupling of a substituted phenylpropanoid to synthesize a dihydrobenzofuran neolignan, but my yield is low (<30%) and I see multiple side products on my TLC plate. How can I improve the selectivity for the desired product?"
Answer: This is a very common issue in oxidative coupling reactions, which proceed via radical intermediates. The key to success is finding the optimal balance between substrate conversion and selectivity towards the desired dihydrobenzofuran product.[1] Using an excessive amount of the oxidant, like silver(I) oxide (Ag₂O), can increase the rate of substrate consumption but often at the cost of selectivity, leading to a higher proportion of undesired side reactions.[2]
Core Problem: The Radical Pathway
The reaction is initiated by the homolysis of the phenolic 4-OH bond, generating a phenoxy radical.[2] Two of these radical units then couple. The desired pathway involves a C5'-C8 bond formation followed by ring closure (O4-C7' bond formation) to yield the dihydrobenzofuran skeleton.[2] However, these highly reactive radicals can couple in other ways, leading to a mixture of oligomeric and degradation products.
Troubleshooting Steps:
-
Optimize Oxidant Stoichiometry: The amount of Ag₂O is critical. While some protocols might use 1.0 equivalent or more, studies have shown that this can decrease selectivity. An optimal balance is often found around 0.5 equivalents of Ag₂O. This concentration is sufficient to promote the reaction efficiently without excessively accelerating side reactions.[2]
-
Solvent Choice Matters: The solvent can significantly influence the reaction outcome. While traditional solvents like dichloromethane and benzene are common, acetonitrile has been shown to provide an excellent balance between conversion and selectivity. It is also a "greener" solvent alternative.[2][3]
-
Evaluate Reaction Time and Temperature: These reactions are often run for extended periods (e.g., 20 hours) at room temperature.[2] However, optimization studies have revealed that the reaction time can often be reduced to as little as 4 hours without a significant drop in conversion or selectivity.[2][3] Running the reaction at 0°C can decrease both conversion and selectivity, while heating can also lead to more side products, making room temperature a good starting point.[2]
Quantitative Impact of Reaction Parameters:
The following table, adapted from studies on the synthesis of dihydrobenzofuran neolignans, illustrates the impact of oxidant loading and solvent choice on the reaction's success.[2]
| Methyl Ester Substrate | Oxidant (Ag₂O) | Solvent | Conversion (%) | Selectivity for Dihydrobenzofuran (%) |
| Methyl p-coumarate | 0.5 equiv. | Acetonitrile | 75.8 | 80.1 |
| Methyl p-coumarate | 1.0 equiv. | Acetonitrile | 85.2 | 70.5 |
| Methyl ferulate | 0.5 equiv. | Acetonitrile | 81.3 | 85.8 |
| Methyl ferulate | 0.5 equiv. | Dichloromethane | 70.1 | 75.3 |
Experimental Protocol: Optimized Oxidative Coupling
This protocol is based on optimized conditions for the synthesis of (±)-trans-dehydrodiferulate dimethyl ester from methyl ferulate.[2][3]
-
To a solution of methyl ferulate (1.0 equiv.) in acetonitrile, add silver(I) oxide (0.5 equiv.).
-
Stir the reaction mixture vigorously at room temperature (approx. 25°C).
-
Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After 4 hours (or upon consumption of the starting material), filter the reaction mixture to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired dihydrobenzofuran neolignan.
FAQ 2: Preventing Competitive Oxidation of Alcohols
Question: "I'm attempting an intramolecular C-H functionalization to form a dihydrobenzofuran from a phenylethyl alcohol derivative. However, my primary side product is the ketone or aldehyde resulting from the oxidation of my alcohol. How can I favor cyclization over oxidation?"
Answer: This is a critical challenge, especially when using methods that require oxidative conditions for C-H activation. Many reagents powerful enough to activate a C-H bond are also strong oxidants for primary or secondary alcohols. The key is to choose a synthetic strategy where the C-O bond formation pathway is kinetically or mechanistically favored over the alcohol oxidation pathway.
Core Problem: Competing Reaction Pathways
In many transition-metal-catalyzed or hypervalent iodine-mediated reactions, the reaction can branch into two competing pathways:
-
Desired Path (Cyclization): Activation of the aryl C-H bond followed by intramolecular nucleophilic attack by the tethered alcohol.
-
Side Reaction (Oxidation): Direct oxidation of the alcohol functional group by the metallic catalyst or oxidant.[4]
A method developed by Zakarian and coworkers circumvents this by using a mechanistically distinct pathway that avoids harsh, direct oxidation of the alcohol.[4] This strategy involves the in situ formation of a diaryliodonium salt intermediate, which then undergoes a mild, copper-catalyzed C-O bond formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for alcohol oxidation.
Key Mitigation Strategies:
-
Adopt a Mechanistically Different Approach: Instead of direct C-H activation with a strong oxidant, consider a two-stage, one-pot process. The formation of a diaryliodonium salt intermediate from the alcohol and an iodine(III) reagent (like PIDA) proceeds first. This intermediate is then subjected to a copper catalyst, which selectively promotes the intramolecular C-O reductive elimination to form the dihydrobenzofuran.[4]
-
Control Acidity: Acid generated during the reaction can promote side reactions. The addition of a non-nucleophilic base, such as triethylamine (Et₃N) , serves as a crucial buffer to minimize these acid-mediated pathways.[4]
-
Mild Reaction Conditions: This alternative method allows for the reaction to be run at mild temperatures (0°C to 23°C), which further disfavors the higher-activation-energy pathway of alcohol oxidation.[4]
Experimental Protocol: Mild Dihydrobenzofuran Synthesis via an Iodonium Salt Intermediate
This protocol is adapted from the work of Zakarian et al. for the synthesis of functionalized dihydrobenzofurans.[4]
-
Dissolve the phenylethyl alcohol starting material (1.0 equiv.) and a suitable iodoarene (1.1 equiv.) in a solvent like 2,2,2-trifluoroethanol (TFE).
-
Cool the mixture to 0°C and add the hypervalent iodine reagent (e.g., PIDA, 1.1 equiv.). Stir for 1-2 hours to form the diaryliodonium salt intermediate.
-
Add triethylamine (4.0 equiv.) at 0°C.
-
Immediately add the copper catalyst, such as copper(II) hexafluoroacetylacetonate (20 mol%).
-
Allow the reaction to warm to room temperature (23°C) and stir until the iodonium salt is consumed (monitor by TLC).
-
Upon completion, perform an aqueous workup with saturated NaHCO₃ and extract the product with an organic solvent (e.g., CH₂Cl₂).
-
Dry the combined organic phases, concentrate, and purify by column chromatography.
FAQ 3: Over-oxidation to Benzofuran Impurities
Question: "My reaction is producing the desired dihydrobenzofuran, but it's contaminated with the corresponding fully aromatic benzofuran. How can I prevent this over-oxidation?"
Answer: The formation of a benzofuran byproduct occurs when the dihydrobenzofuran product undergoes subsequent oxidation (dehydrogenation). This is particularly common with electron-rich substrates, which are more susceptible to oxidation.[5][6] The solution lies in using a catalytic system and conditions that are potent enough to facilitate the initial cyclization but not so harsh that they promote the secondary oxidation event.
Core Problem: Aromatization Driving Force
The conversion of a dihydrobenzofuran to a benzofuran is an aromatization reaction, which is often thermodynamically favorable. If the reaction conditions (e.g., oxidant, temperature, catalyst) are too harsh or the reaction is run for too long, this subsequent dehydrogenation can become a significant side reaction.
Mitigation Strategies:
-
Choose a Milder Catalytic System: One-pot iodination followed by copper-catalyzed cyclization has been shown to be a clean method that avoids over-oxidation issues, even with electron-rich systems.[5][6] This is because the copper(I) catalyst is specific for the C-O bond formation from the aryl halide and does not readily promote dehydrogenation under the reaction conditions.
-
Strict Control of Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction closely by TLC or LC-MS. Once the dihydrobenzofuran product is formed, proceed with the workup to isolate it from the reactive environment.
-
Avoid Excess Oxidant: In methods that require an external oxidant (e.g., some Pd-catalyzed reactions use CuCl₂), ensure you are not using a large excess, as this can drive the subsequent oxidation of the product.[7][8]
Reaction Scheme: Desired vs. Undesired Pathway
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aablocks.com [aablocks.com]
- 7. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
Technical Support Center: Optimizing Coupling Reactions with 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Welcome to the technical support center for optimizing coupling reactions involving 2-(2,3-dihydrobenzofuran-6-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of amide derivatives from this versatile building block. By understanding the underlying principles of the reaction, you can effectively troubleshoot and optimize your experimental conditions for higher yields and purity.
Introduction
This compound is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of compounds with a wide range of biological activities. The most common transformation for this carboxylic acid is its coupling with a primary or secondary amine to form an amide bond. While seemingly straightforward, this reaction is often plagued by issues such as low yield, difficult purification, and unwanted side reactions. This guide provides a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise when performing coupling reactions with this compound.
Reagent Selection & Rationale
Q1: I'm seeing low to no product formation in my HATU-mediated coupling reaction. What are the likely causes and how can I fix it?
A1: Low or no yield in a HATU coupling is a frequent issue that can often be traced back to a few key factors:
-
Base Selection and Stoichiometry: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) is crucial.[1][2][3] Its primary role is to deprotonate the carboxylic acid, forming the carboxylate, and to scavenge the proton released during the reaction. Unlike less hindered amines, DIPEA's steric bulk prevents it from competing with your desired amine as a nucleophile, which would otherwise lead to unwanted side products.[1][2][3] Ensure you are using at least 2-3 equivalents of DIPEA.
-
Activation Time: It is critical to allow the carboxylic acid to fully activate with HATU before adding your amine. A common mistake is to add all reagents simultaneously. A good starting point is to stir the this compound, HATU, and DIPEA in an anhydrous aprotic solvent like DMF or DCM for at least 15-30 minutes at room temperature to form the active ester intermediate.[4]
-
Solvent Purity: The presence of water is detrimental to the reaction as it can hydrolyze the activated ester intermediate.[4] Always use anhydrous solvents. DMF is often a good choice as it is typically supplied in a very dry form.[4][5]
-
Reaction Temperature: While most HATU couplings proceed well at room temperature, for challenging substrates (e.g., sterically hindered or electron-deficient amines), gentle heating (40-50 °C) may be required to drive the reaction to completion.
Q2: When should I choose a carbodiimide-based coupling reagent like EDC over HATU?
A2: The choice between a uronium-based reagent like HATU and a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often depends on the specific substrates and desired reaction conditions.
-
Reactivity: HATU is generally considered a more powerful coupling reagent and is often the first choice for difficult couplings, such as those involving sterically hindered amines or acids.[6]
-
Byproducts: EDC-mediated couplings generate a urea byproduct. If your product has similar polarity to this urea, purification can be challenging. However, the urea byproduct of EDC is often water-soluble, which can simplify workup.[7] HATU byproducts can also be polar and sometimes difficult to remove by standard chromatography.[8]
-
Additives: EDC is almost always used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure. These additives form an active ester with the carboxylic acid, which is more stable and less prone to side reactions and racemization than the O-acylisourea intermediate formed with EDC alone.[9][10][11]
-
Cost: EDC is typically more cost-effective than HATU, making it a better choice for large-scale synthesis if it provides satisfactory results.
Q3: What is the role of HOBt and is it always necessary with EDC?
A3: 1-Hydroxybenzotriazole (HOBt) plays a crucial role in carbodiimide-mediated couplings. While the reaction can sometimes proceed without it, its inclusion is highly recommended for several reasons:
-
Suppression of Racemization: For chiral carboxylic acids or amines, HOBt significantly reduces the risk of epimerization.[11]
-
Increased Efficiency: HOBt reacts with the highly reactive O-acylisourea intermediate to form a more stable HOBt-ester.[9][10] This active ester is less prone to intramolecular rearrangement (to form an N-acylurea byproduct) and is more reactive towards the amine than the O-acylisourea itself, often leading to higher yields.[12]
-
Visual Reaction Monitoring: The reaction of HOBt with the activated acid can sometimes result in a color change, providing a visual cue that the activation step is proceeding.
Reaction Monitoring and Work-up
Q4: How can I effectively monitor the progress of my coupling reaction?
A4: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.
-
TLC: This is a quick and easy way to get a qualitative assessment of the reaction. It's important to run a co-spot of your starting materials and the reaction mixture to accurately identify the product spot. A good mobile phase will show clear separation between the starting carboxylic acid, the amine, and the newly formed amide product.
-
LC-MS: This provides more definitive information, allowing you to monitor the disappearance of starting material ions and the appearance of the product ion with the correct mass-to-charge ratio. This is particularly useful for confirming product formation and identifying potential byproducts.
Q5: My reaction seems to have stalled with significant starting material remaining. What should I do?
A5: If the reaction has stalled, consider the following:
-
Re-addition of Reagents: If you suspect that your coupling reagent has degraded (e.g., due to moisture), you can try adding another portion of the coupling reagent and base.
-
Increase Temperature: Gently heating the reaction mixture can often help to push a sluggish reaction to completion.
-
Change Solvent: If solubility is an issue, switching to a more polar aprotic solvent like DMF or NMP might be beneficial.
Q6: I'm having trouble removing the urea byproduct from my EDC coupling. What are some effective purification strategies?
A6: The urea byproduct from EDC can be challenging to remove. Here are a few strategies:
-
Aqueous Wash: The urea byproduct is often water-soluble. A standard aqueous workup with an organic solvent like ethyl acetate or DCM can remove a significant portion. Acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO3) washes can help to remove any unreacted amine or carboxylic acid, respectively.
-
Filtration: In some cases, if a less polar solvent like DCM is used, the urea byproduct may precipitate and can be removed by filtration.
-
Chromatography: If aqueous washes are insufficient, column chromatography is the most reliable method. A gradient elution from a less polar to a more polar solvent system is typically required.
-
Alternative Reagents: If purification remains a persistent issue, consider using a different coupling reagent like T3P (Propylphosphonic Anhydride), whose byproducts are typically water-soluble and easily removed.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid. 2. Presence of moisture in the reaction. 3. Sub-optimal base or insufficient amount. 4. Low reactivity of the amine. 5. Incorrect order of reagent addition. | 1. Increase activation time (acid + coupling reagent + base) to 30-60 min before adding the amine. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (N2 or Ar). 3. Use a non-nucleophilic base like DIPEA (2-3 eq.).[1][2][3] 4. Increase reaction temperature (40-50 °C) or switch to a more potent coupling reagent like HATU. 5. Always add the amine last after the acid activation step.[4] |
| Multiple Spots on TLC / Byproduct Formation | 1. Amine reacting with the coupling reagent. 2. Formation of N-acylurea (with carbodiimides). 3. Dimerization of the carboxylic acid. 4. Reaction with nucleophilic solvents. | 1. Ensure pre-activation of the acid before adding the amine.[13] 2. Use an additive like HOBt or HOAt with EDC/DCC.[11] 3. Use a more dilute reaction concentration. 4. Use non-nucleophilic solvents like DMF, DCM, or THF. |
| Recovery of Starting Carboxylic Acid | 1. Insufficient coupling reagent or base. 2. Deactivation of the coupling reagent by moisture. 3. The activated ester is not reactive enough for the chosen amine. | 1. Ensure at least 1.1-1.2 equivalents of the coupling reagent and 2-3 equivalents of base are used. 2. Ensure all reagents and solvents are anhydrous. 3. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). |
| Difficulty in Product Purification | 1. Polarity of the product is similar to byproducts (urea, HOBt, etc.). 2. Product is highly polar and streaks on the silica gel column. 3. Product is water-soluble. | 1. Optimize the aqueous workup to remove as many impurities as possible before chromatography. Consider an acid/base wash. 2. Try a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Adding a small amount of triethylamine to the mobile phase can help with basic products. 3. If the product is water-soluble, consider reverse-phase chromatography or extraction with a more polar organic solvent like n-butanol. |
Detailed Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
To a solution of this compound (1.0 eq.) in anhydrous DMF (0.1-0.2 M) under a nitrogen atmosphere, add HATU (1.2 eq.) and DIPEA (3.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for EDC/HOBt-Mediated Amide Coupling
-
To a solution of this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DCM or DMF (0.1-0.2 M) at 0 °C under a nitrogen atmosphere, add EDC·HCl (1.2 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Logic
General Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- 1. nbinno.com [nbinno.com]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Bioactivity in Assays with 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Welcome to the technical support center for 2-(2,3-dihydrobenzofuran-6-yl)acetic acid (CAS 152148-70-4). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low or inconsistent bioactivity in their assays. As a member of the dihydrobenzofuran acetic acid class of molecules, this compound is structurally related to known G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), agonists.[1] GPR40 activation, particularly in pancreatic β-cells, is a key mechanism for glucose-dependent insulin secretion, making it a therapeutic target for type 2 diabetes.
This guide provides in-depth troubleshooting in a question-and-answer format to address common issues, from compound handling to complex cell-based assay optimization.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
While specific literature on the 6-yl isomer is limited, the broader class of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives are recognized as agonists of GPR40/FFA1.[1] GPR40 is a Gq-coupled GPCR, and its activation typically leads to an increase in intracellular calcium levels, which in pancreatic β-cells, potentiates glucose-stimulated insulin secretion. Therefore, assays monitoring intracellular calcium mobilization or downstream functional endpoints like insulin secretion are relevant for assessing the bioactivity of this compound.
Q2: I am not seeing any activity with my compound. What are the first things I should check?
When encountering a lack of bioactivity, it is crucial to first rule out fundamental issues with the compound itself and the initial assay setup. This process can be broken down into three key areas:
-
Compound Integrity: Verify the purity and identity of your compound stock. Ensure it has been stored correctly, protected from light and moisture, and has not undergone multiple freeze-thaw cycles.
-
Solubility: Poor aqueous solubility is a frequent cause of apparent inactivity for small molecules. Visually inspect your assay wells for any signs of compound precipitation.
-
Assay Validity: Confirm that your assay system is working as expected by using appropriate positive and negative controls. Without validated controls, it is impossible to interpret the results for your test compound.
The following sections will delve into each of these areas in greater detail.
In-Depth Troubleshooting Guides
Section 1: Compound-Related Issues
Q3: How can I be sure my compound is viable and correctly prepared?
The quality and handling of your small molecule are paramount. Before questioning the biological system, ensure the compound itself is not the source of the problem.
Protocol 1: Verifying Compound Stock Integrity
-
Source and Purity: Use a compound from a reputable supplier with a certificate of analysis (CoA) detailing its purity (ideally >95%).
-
Storage: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, desiccated, and protected from light.
-
Stock Solution Preparation:
-
Use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
To ensure complete dissolution, vortex the stock solution and gently warm if necessary.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles which can lead to degradation.
-
Q4: My compound appears to be precipitating in the assay medium. What can I do?
Dihydrobenzofuran derivatives can be lipophilic, leading to poor solubility in aqueous assay buffers. If the compound precipitates, its effective concentration will be significantly lower than intended.
Troubleshooting Solubility Issues
| Observation | Potential Cause | Recommended Action |
| Cloudiness, crystals, or film in assay wells | Compound precipitation | Visually inspect the final assay solution. Perform a solubility test as described in Protocol 2. |
| Inconsistent results at higher concentrations | Concentration-dependent precipitation | Test a wider range of concentrations, including lower, fully soluble concentrations. |
| Low activity despite correct preparation | Poor aqueous solubility | Reduce the final DMSO concentration, perform serial dilutions, or consider the use of solubility enhancers like Pluronic F-68 (at low, non-toxic concentrations of 0.01-0.1% for in vitro assays). Pre-warming the assay medium to 37°C can also help. |
Protocol 2: Simple Solubility Assessment
-
Prepare a series of dilutions of your compound in the final assay buffer.
-
Incubate these solutions under the same conditions as your assay (e.g., 37°C, 5% CO2) for the duration of the experiment.
-
Visually inspect each dilution for any signs of precipitation against a dark background. This will help you determine the maximum soluble concentration of your compound under your specific assay conditions.
Section 2: Assay System and Protocol Optimization
Q5: My positive control for the GPR40/FFA1 receptor is working, but this compound shows no effect. What's next?
If your positive control is active, your basic assay components are likely functional. Now, the focus shifts to optimizing the assay conditions for your specific test compound and addressing potential interferences.
Troubleshooting Workflow for Low Bioactivity
Caption: Troubleshooting workflow for low bioactivity.
Q6: What are the critical controls I need to include in my assay?
Proper controls are essential for validating your assay and interpreting your results accurately.
Table of Essential Controls
| Control Type | Purpose | Example |
| Positive Control | To confirm that the assay can detect the expected biological response. | A known GPR40/FFA1 agonist (e.g., a long-chain fatty acid like linoleic acid, or a potent synthetic agonist). |
| Negative Control | To establish a baseline and ensure that the assay components themselves do not produce a signal. | Untreated cells or cells treated with a compound known to be inactive at the target. |
| Vehicle Control | To account for any effects of the solvent (e.g., DMSO) on the assay system. | Cells treated with the same final concentration of DMSO as the test compound wells. |
Q7: Could the serum in my cell culture media be affecting the compound's activity?
Yes, this is a critical and often overlooked factor. Serum contains high concentrations of proteins, most notably albumin, which can bind to small molecules. This binding can effectively sequester your compound, reducing the free concentration available to interact with the target receptor.
The Impact of Serum Protein Binding
References
Technical Support Center: Scaling Up the Synthesis of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid. As a crucial heterocyclic building block in medicinal chemistry, successful and reproducible large-scale synthesis is paramount.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, troubleshoot common scale-up challenges, and provide validated protocols to ensure process integrity.
Overview of a Scalable Synthetic Pathway
While numerous methods exist for constructing dihydrobenzofuran cores, a robust and industrially applicable route often involves a two-step sequence: a Friedel-Crafts acylation followed by a Wolff-Kishner-Huang Minlon reduction.[3][4] This pathway utilizes readily available starting materials and avoids costly transition metal catalysts, making it economically viable for scale-up.[5]
Caption: Scalable two-step synthesis of the target compound.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Friedel-Crafts Acylation
Question: My acylation reaction shows low conversion and significant starting material remains, even after extended reaction times. What could be the cause?
Answer: This is a frequent issue when scaling up Friedel-Crafts reactions. The root cause is often related to the deactivation or insufficient stoichiometry of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃).
-
Causality: AlCl₃ is extremely hygroscopic. Any moisture in the solvent, starting materials, or reaction vessel will hydrolyze the AlCl₃, rendering it inactive. On a larger scale, ensuring completely anhydrous conditions is more challenging. Furthermore, the catalyst forms a complex with the carbonyl group of the product, meaning it is consumed stoichiometrically, not catalytically.
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried immediately before use. Use a high-purity, anhydrous grade of dichloromethane (DCM) or your chosen solvent, preferably from a sealed bottle or passed through a solvent purification system.
-
Catalyst Stoichiometry: For acylation, you typically need at least 1.1 to 1.4 molar equivalents of AlCl₃ relative to the limiting reagent (2,3-dihydrobenzofuran).[4] On scale-up, it's wise to err on the higher side of this range to compensate for any minor moisture ingress.
-
Controlled Addition: Add the AlCl₃ portion-wise to the solvent at a low temperature (0-5 °C) to manage the initial exotherm before adding the reactants. This prevents localized heating that can lead to side reactions.
-
Question: I'm observing the formation of a significant isomeric byproduct. How can I improve the regioselectivity?
Answer: The dihydrofuran ring's oxygen atom is an ortho-, para-director. Acylation can occur at the C5 or C7 position, but the C6 position is electronically and sterically less favored. If your starting material is 2,3-dihydrobenzofuran, the primary competition is between the C5 and C7 positions. The desired product is from substitution at the C6 position, implying a different starting material or an unexpected rearrangement. Assuming the intended starting material leads to the C6 product, isomer formation points to issues with reaction control.
-
Causality: Friedel-Crafts reactions are sensitive to temperature. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.
-
Solution:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature, throughout the addition and reaction period.[4] Use an efficient cooling bath and monitor the internal temperature closely.
-
Order of Addition: A common procedure is to first form the complex between the acylating agent (ethyl chlorooxoacetate) and AlCl₃ before slowly adding the 2,3-dihydrobenzofuran. This can sometimes improve selectivity by reacting with a pre-formed, specific electrophilic species.
-
Purification: If isomer formation is unavoidable, a robust purification strategy is needed. The polarity difference between regioisomers is often sufficient for separation via column chromatography on a small scale. For larger scales, recrystallization is preferred. A survey of different solvent systems (e.g., ethyl acetate/hexanes, toluene) is recommended to find one that selectively crystallizes the desired isomer.
-
Step 2: Wolff-Kishner-Huang Minlon Reduction
Question: The reduction of the intermediate keto-ester is incomplete, and I isolate the hydrazone intermediate. How can I drive the reaction to completion?
Answer: The final nitrogen extrusion step in the Wolff-Kishner reduction requires very high temperatures, typically 180-220 °C. Failure to reach and maintain this temperature is the most common reason for an incomplete reaction.
-
Causality: The decomposition of the hydrazone intermediate to the final methylene group has a high activation energy. The reaction also involves an initial hydrolysis of the ester to a carboxylate salt before reduction.
-
Solution:
-
High-Boiling Solvent: Use a solvent with a sufficiently high boiling point, such as diethylene glycol (DEG) or triethylene glycol, to achieve the necessary reaction temperature.
-
Temperature Monitoring & Control: Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture. Ensure the heating mantle or oil bath is capable of reaching and sustaining temperatures above 200 °C.
-
Water Removal: Initially, the reaction is often heated to a lower temperature (e.g., 100-130 °C) to form the hydrazone and hydrolyze the ester, with water present.[4] Subsequently, water must be distilled from the reaction mixture to allow the temperature to rise to the 180-220 °C required for the final reduction step. A distillation head or a Dean-Stark trap can be configured for this purpose on a large scale.
-
Question: My yield is low due to suspected product degradation. How can I mitigate this?
Answer: The combination of a strong base (KOH) and very high temperatures can lead to thermal decomposition or unwanted side reactions.
-
Causality: While robust, the dihydrobenzofuran ring system can be susceptible to degradation under harsh conditions. Oxidative side reactions can also occur if the reaction is not protected from air.
-
Solution:
-
Inert Atmosphere: Blanket the reaction with an inert gas like nitrogen or argon throughout the process. This is especially important during the high-temperature phase to prevent oxidation.
-
Minimize Time at Temperature: Once the reaction reaches the target temperature for reduction, monitor it closely by TLC or HPLC. As soon as the reaction is complete, cool it down promptly. Avoid unnecessarily long heating times.
-
Careful Work-up: After cooling, the reaction mixture will be highly basic. Quench by pouring it carefully over a large amount of ice and water. Acidify slowly with concentrated HCl under cooling to precipitate the carboxylic acid product. Rapid, uncontrolled acidification can cause a significant exotherm, potentially degrading the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this scale-up?
-
Friedel-Crafts: Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. Perform the reaction in a well-ventilated fume hood and handle AlCl₃ with appropriate PPE (gloves, goggles, lab coat). The reaction quench is also highly exothermic.
-
Wolff-Kishner: Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme care. The reaction involves very high temperatures and a strong caustic solution (KOH), posing a risk of severe chemical and thermal burns. Ensure the glassware is rated for high temperatures and free of cracks.
Q2: What in-process controls (IPCs) are recommended?
-
Step 1 (Acylation): Monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material. A typical TLC system would be 20-30% ethyl acetate in hexanes.
-
Step 2 (Reduction): HPLC is the preferred method to monitor the disappearance of the keto-acid intermediate and the appearance of the final product. This provides a more accurate assessment of completion than TLC.
Q3: Are there viable alternative reduction methods? Yes, though they come with their own challenges.
-
Clemmensen Reduction (Zn(Hg), HCl): This method uses an amalgamated zinc and strong acid. It is effective for aryl ketones but the strongly acidic conditions may not be compatible with all substrates. It also involves toxic mercury.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This is a cleaner method but can be challenging. The benzylic carbonyl can be reduced, but there is a risk of also reducing the benzene ring or causing hydrogenolysis of the ether bond under harsh conditions. It requires specialized high-pressure equipment.
Q4: What are the typical purity profile and common impurities?
-
Final Product Purity: After recrystallization, a purity of >98% (by HPLC) is achievable.
-
Common Impurities:
-
From Step 1: Unreacted keto-acid intermediate, regioisomers of the product.
-
From Step 2: Hydrazone intermediate if the reaction was incomplete.
-
General: Residual solvents from the work-up and purification steps.
-
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of Ethyl 2-(2,3-dihydrobenzofuran-6-yl)-2-oxoacetate (Intermediate C)
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Dihydrobenzofuran | 120.15 | 100 g | 0.832 | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 149.8 g | 1.123 | 1.35 |
| Ethyl Chlorooxoacetate | 136.53 | 125.4 g | 0.918 | 1.1 |
| Dichloromethane (DCM) | - | 1.5 L | - | - |
Procedure:
-
Set up a 3 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet. Ensure the system is completely dry.
-
Charge the flask with anhydrous dichloromethane (1.0 L) and aluminum chloride (149.8 g). Cool the resulting slurry to 0-5 °C using an ice-water bath.
-
In a separate, dry dropping funnel, add ethyl chlorooxoacetate (125.4 g) dissolved in anhydrous DCM (250 mL).
-
Add the ethyl chlorooxoacetate solution dropwise to the AlCl₃ slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
Slowly add 2,3-dihydrobenzofuran (100 g) dissolved in anhydrous DCM (250 mL) via the dropping funnel over 90-120 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitor the reaction for completion using HPLC or TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a separate vessel containing crushed ice (2 kg) and concentrated HCl (200 mL) with vigorous stirring.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 300 mL).
-
Combine the organic layers and wash with water (500 mL), saturated sodium bicarbonate solution (500 mL), and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified further.
Protocol 2: Scale-Up Synthesis of this compound (Final Product D)
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| Crude Intermediate C | 220.22 | 180 g (Assumed 100% yield) | 0.817 | 1.0 |
| Hydrazine Hydrate (80%) | - | 163.6 g | ~2.62 | 3.2 |
| Potassium Hydroxide (KOH) | 56.11 | 183.5 g | 3.27 | 4.0 |
| Diethylene Glycol (DEG) | - | 900 mL | - | - |
Procedure:
-
Set up a 3 L flask equipped with a mechanical stirrer, a distillation head with a condenser, a thermocouple, and a nitrogen inlet.
-
Charge the flask with the crude intermediate C (180 g), diethylene glycol (900 mL), hydrazine hydrate (163.6 g), and potassium hydroxide (183.5 g).
-
Heat the mixture to 120-130 °C under a slow stream of nitrogen for 2 hours. Water will begin to distill off.
-
Slowly increase the temperature, allowing water and excess hydrazine to distill off, until the internal temperature reaches 200-210 °C.
-
Maintain the reaction at this temperature for 4-6 hours, monitoring for completion by HPLC.
-
Work-up: Cool the reaction mixture to below 100 °C, then carefully pour it into a beaker containing 3 L of ice-water with stirring.
-
Slowly and carefully acidify the aqueous solution to pH 1-2 with concentrated HCl. A precipitate will form.
-
Cool the mixture to 0-5 °C and stir for 1 hour to complete crystallization.
-
Filter the solid product, wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 50-60 °C to a constant weight to yield the final product. For higher purity, recrystallize from a suitable solvent like toluene or an ethanol/water mixture.[6]
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Analytical Methods for 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid Purity Assessment
Welcome to the technical support guide for assessing the purity of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the key analytical techniques used in the quality control of this important compound.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its purity is paramount to ensure the safety, efficacy, and stability of the final drug product. This guide offers a comprehensive overview of the primary analytical methods for purity determination, focusing on practical application and troubleshooting common issues encountered in the laboratory.
The validation of these analytical methods is critical to ensure that the data generated is reliable and accurate. Key validation parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2][3]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for purity assessment of non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: HPLC
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A reversed-phase HPLC method using a C18 column is a common and effective starting point. Due to the acidic nature of the analyte, an acidified mobile phase is necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar organic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 20-30%) and ramp up to a high percentage (e.g., 90-95%) over 20-30 minutes. | To elute a range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm and 254 nm | The carboxylic acid chromophore absorbs at lower wavelengths (~210 nm), while the benzofuran ring will have absorbance at higher wavelengths. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
Q2: I'm observing poor peak shape (tailing or fronting). What could be the cause?
A2: Poor peak shape for an acidic compound like this is often related to secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group. This suppresses ionization and reduces peak tailing.
-
Consider a Different Buffer: If using a phosphate buffer, ensure it is fully dissolved and not precipitating in the organic mobile phase.[4] Consider using a more organic-soluble acid like formic acid or trifluoroacetic acid (TFA), but be mindful of their UV cutoff.[5]
-
Column Choice: Some C18 columns have residual silanol groups that can cause tailing with acidic compounds. Consider using a column with end-capping or a "base-deactivated" stationary phase.
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[6]
-
Q3: My retention times are drifting. What should I check?
A3: Retention time drift can be caused by several factors related to the HPLC system and the column.[6]
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[6]
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure accurate measurements.[5][6]
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature.[6]
-
Pump Performance: Check for leaks in the pump seals or check valves. A fluctuating flow rate will cause retention time to change.[5][7]
-
Stationary Phase Dewetting: If using a mobile phase with a very high aqueous content (>95%), the C18 stationary phase can "dewet," leading to a sudden drop in retention.[4]
-
Q4: How do I identify and quantify impurities?
A4: Impurity identification and quantification require a validated method and often the use of reference standards.
-
Workflow:
-
Specificity: Develop a method that resolves the main peak from all potential impurities. This may involve forced degradation studies (acid, base, peroxide, heat, light) to generate potential degradation products.[1]
-
Impurity Standards: If available, inject known impurity standards to confirm their retention times.
-
Quantification: For known impurities with standards, a calibration curve can be used. For unknown impurities, their percentage is often calculated based on their peak area relative to the total peak area (area percent).
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) for the method to ensure it is sensitive enough to detect impurities at the required levels.[3]
-
Caption: Troubleshooting workflow for poor HPLC peak shape.
Gas Chromatography (GC)
Gas chromatography is suitable for volatile and thermally stable compounds. For this compound, which is a non-volatile carboxylic acid, derivatization is required to increase its volatility for GC analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: GC
Q1: Why can't I inject this compound directly onto a GC?
A1: The carboxylic acid group makes the molecule polar and non-volatile. Direct injection would lead to poor peak shape, low sensitivity, and potential decomposition in the hot injector. Derivatization is necessary to convert the carboxylic acid to a more volatile and thermally stable ester.[8]
Q2: What are the common derivatization methods for this compound?
A2: The most common method is esterification.
-
Silylation: Using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a trimethylsilyl (TMS) ester. This is a fast and effective method.
-
Alkylation: Using reagents like diazomethane (caution: toxic and explosive) or dimethylformamide dimethyl acetal to form a methyl ester.[8]
Table 2: Comparison of GC Derivatization Reagents
| Reagent | Derivative | Advantages | Disadvantages |
| BSTFA | TMS Ester | Fast reaction, clean byproducts. | Moisture sensitive. |
| Diazomethane | Methyl Ester | Highly reactive, clean reaction. | Highly toxic and explosive.[8] |
| DMF-DMA | Methyl Ester | Readily available, reacts with other functional groups. | Can be less specific. |
Q3: I'm seeing multiple peaks for my derivatized sample. What could be the issue?
A3: This could be due to incomplete derivatization or side reactions.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Ensure the reaction time, temperature, and reagent stoichiometry are optimized for complete derivatization.
-
Check for Moisture: Silylation reagents are sensitive to moisture, which can lead to incomplete reactions. Ensure all glassware and solvents are dry.
-
Side Reactions: The derivatization reagent might be reacting with other functional groups on your impurities.
-
Injector Temperature: A too-high injector temperature can cause the derivative to decompose. Optimize the injector temperature.
-
Caption: General workflow for GC analysis of the target compound.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with HPLC (LC-MS) or GC (GC-MS), is a powerful tool for both identification and quantification of the main compound and its impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: MS
Q1: What ionization technique is best for analyzing this compound by LC-MS?
A1: Electrospray ionization (ESI) is the preferred method. In negative ion mode, it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion. In positive ion mode, you may observe the [M+H]⁺ or adduct ions like [M+Na]⁺.
Q2: How can I use MS to identify unknown impurities?
A2: High-resolution mass spectrometry (HRMS) is invaluable for this purpose.
-
Accurate Mass Measurement: HRMS provides a very precise mass measurement of the impurity, which can be used to determine its elemental composition.
-
Fragmentation (MS/MS): By isolating the impurity ion and fragmenting it (MS/MS), you can obtain structural information based on the fragmentation pattern. The benzofuran ring system has characteristic fragmentation pathways.[9]
Q3: My MS signal is low or unstable. What are the common causes?
A3: Signal suppression or instability can be due to several factors.
-
Ion Suppression: Non-volatile buffers (like phosphate) from the HPLC mobile phase can suppress the ESI signal. Use volatile mobile phase additives like formic acid or ammonium acetate.
-
Source Contamination: A dirty ion source can lead to poor signal. Regular cleaning is essential.
-
Mobile Phase Incompatibility: Ensure the mobile phase is compatible with the ionization technique. High concentrations of non-volatile salts should be avoided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for structural elucidation and can also be used for quantitative analysis (qNMR).
Frequently Asked Questions (FAQs) & Troubleshooting Guide: NMR
Q1: What are the expected ¹H NMR signals for this compound?
A1: The ¹H NMR spectrum will show characteristic signals for the protons on the dihydrobenzofuran ring and the acetic acid side chain. The exact chemical shifts will depend on the solvent used. Comparing the spectra of cis and trans isomers of similar dihydrobenzofurans can reveal significant differences in coupling constants between the H-2 and H-3 protons.[10]
Q2: How can I use NMR to determine purity?
A2: Quantitative NMR (qNMR) is a powerful technique for purity assessment without the need for a reference standard of the analyte itself.[11]
-
Principle: An internal standard with a known purity and concentration is added to the sample. The purity of the analyte is determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[11]
-
Key Considerations:
-
The internal standard should have a signal that is well-resolved from the analyte signals.
-
The relaxation times (T1) of the analyte and standard protons should be considered to ensure accurate integration.
-
Q3: I see unexpected peaks in my NMR spectrum. How do I know if they are impurities?
A3: Unexpected peaks can be impurities, residual solvent, or water.
-
Check for Common Solvents: Compare the chemical shifts of the unknown peaks to tables of common NMR solvent impurities.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to determine the connectivity of protons and carbons, aiding in the identification of impurity structures.
-
Spiking Studies: If you have a suspected impurity, you can "spike" your sample with a small amount of it and see if the corresponding peak in the NMR spectrum increases in intensity.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the physical properties of the compound, such as melting point, polymorphism, and thermal stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide: Thermal Analysis
Q1: What information can DSC provide about my sample?
A1: DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC can be used to:
-
Determine the Melting Point: A sharp endothermic peak indicates the melting point of a crystalline solid.
-
Assess Purity: Impurities can cause a broadening and depression of the melting point peak.
-
Identify Polymorphs: Different crystalline forms (polymorphs) will have different melting points and enthalpies of fusion.[12]
Q2: What is the purpose of TGA in purity analysis?
A2: TGA measures the change in mass of a sample as a function of temperature. It is useful for:
-
Detecting Residual Solvents or Water: A mass loss at temperatures below the decomposition point can indicate the presence of volatile components.
-
Determining Thermal Stability: The onset of a significant mass loss indicates the decomposition temperature of the compound.[13][14]
Q3: My DSC thermogram shows multiple peaks. What does this mean?
A3: Multiple thermal events can indicate several possibilities:
-
Polymorphism: The sample may contain multiple crystalline forms, or it may undergo a polymorphic transition upon heating.[12]
-
Impurities: The presence of a significant amount of an impurity can lead to a second, lower-temperature melting event.
-
Decomposition: If the event is accompanied by a mass loss in TGA, it is likely decomposition.
Summary and Key Takeaways
The purity assessment of this compound requires a multi-faceted analytical approach.
-
HPLC is the primary tool for separating and quantifying organic impurities.
-
GC with derivatization can be used for volatile impurities.
-
MS is essential for the identification of unknown impurities.
-
NMR provides structural confirmation and can be used for quantitative purity determination.
-
Thermal Analysis is crucial for understanding the solid-state properties of the material.
A thorough understanding of these techniques and their potential pitfalls is essential for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. bvchroma.com [bvchroma.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones | MDPI [mdpi.com]
- 14. revistas.uepg.br [revistas.uepg.br]
Technical Support Center: Resolution of 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid Derivatives
Welcome to the technical support center for the chiral resolution of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of separating stereoisomers of this important class of compounds. The unique structural features of the dihydrobenzofuran scaffold can present specific challenges, and this resource aims to provide practical, experience-driven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic this compound derivatives?
A1: The three most common and effective methods for resolving this class of chiral carboxylic acids are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
-
Chiral Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for direct separation of enantiomers.[3] SFC is often favored for its speed and reduced solvent consumption.[3][4]
-
Enzymatic Resolution: This method utilizes enzymes, typically lipases or esterases, to selectively catalyze a reaction (e.g., esterification or hydrolysis) on one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[5][6][7]
Q2: I am having difficulty forming crystalline diastereomeric salts. What are the common causes and solutions?
A2: Difficulty in obtaining crystalline salts is a frequent issue. Common causes include:
-
Poor Solvent Choice: The ideal solvent system should provide a significant solubility difference between the two diastereomeric salts.
-
"Oiling Out": The salt may separate as a liquid phase instead of a solid. This often occurs with high supersaturation or inappropriate temperatures.
-
Solid Solution Formation: Both diastereomers co-crystallize in the same lattice, preventing effective purification.
Solutions to try:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities.
-
Control Supersaturation: Use more dilute solutions or employ a slower cooling rate.
-
Anti-Solvent Addition: Slowly add a solvent in which the salt is less soluble to induce crystallization.
-
Seeding: Introduce a small crystal of the desired diastereomer to promote nucleation.
Q3: My chiral HPLC/SFC separation shows poor resolution. How can I optimize it?
A3: Poor resolution in chiral chromatography can be addressed by systematically optimizing several parameters:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. For acidic compounds like yours, polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often a good starting point.
-
Mobile Phase Composition: In normal phase, the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) is key. In reversed-phase, the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase are crucial. For SFC, the choice and percentage of the co-solvent are important.[8]
-
Additives: For acidic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid, acetic acid) to the mobile phase can improve peak shape and resolution.
-
Temperature: Lower temperatures often enhance chiral recognition and improve resolution, though this can increase analysis time and backpressure.[9]
-
Flow Rate: Lower flow rates can sometimes improve resolution by allowing for better mass transfer.[9]
Q4: Enzymatic resolution is giving me low enantioselectivity (E-value). What factors should I investigate?
A4: Low enantioselectivity in enzymatic resolutions can be due to several factors:
-
Sub-optimal Enzyme Choice: Not all lipases or esterases will be effective for your specific substrate. Screening a panel of enzymes is recommended.
-
Incorrect Reaction Medium: The choice of organic solvent can significantly impact enzyme activity and selectivity.
-
Sub-optimal pH and Temperature: Enzymes have optimal pH and temperature ranges for activity.
-
Water Content: In organic media, a certain amount of water is essential for enzyme function.
-
Substrate Modification: Sometimes, converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) can improve enzyme recognition and selectivity for hydrolysis.
Troubleshooting Guides
Guide 1: Diastereomeric Salt Crystallization
This guide provides a systematic approach to resolving issues encountered during the formation and purification of diastereomeric salts of this compound derivatives.
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form / "Oiling Out" | - Solvent is too good (salt is too soluble).- Supersaturation is too high.- Impurities are inhibiting crystallization. | - Screen a wider range of solvents, including mixtures.- Use a more dilute solution.- Employ a slower cooling rate or use vapor diffusion.- Add an anti-solvent dropwise.- Attempt to "seed" the solution with a small crystal. |
| Low Yield of Crystalline Salt | - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- The desired diastereomer is the more soluble one. | - Optimize the solvent system to maximize the solubility difference.- Screen different chiral resolving agents. A different agent will create salts with different physical properties.- Consider using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent to preferentially crystallize the less soluble salt. |
| Low Diastereomeric Excess (d.e.) After Crystallization | - Inefficient separation during filtration.- Co-crystallization or formation of a solid solution. | - Perform multiple recrystallizations, monitoring the d.e. at each step.- If d.e. does not improve with recrystallization, a solid solution is likely. In this case, screening for a different resolving agent or solvent system is necessary. |
| Chiral Resolving Agent | Class | Comments |
| (R/S)-α-Methylbenzylamine | Amine | Widely used, commercially available, and often effective for arylpropionic acids.[10] |
| (R/S)-1-(1-Naphthyl)ethylamine | Amine | Can provide different crystal packing and solubility profiles compared to α-methylbenzylamine.[7] |
| Cinchona Alkaloids (e.g., Quinine, Quinidine) | Amine | Natural products with rigid structures that can offer excellent chiral recognition.[10] |
| (1R,2R)- or (1S,2S)-Pseudoephedrine | Amino Alcohol | The hydroxyl group can offer additional hydrogen bonding interactions. |
| L- or D-Tartaric Acid Derivatives | Acid | Used for resolving chiral bases, but included here for completeness of common resolving agents.[2][11] |
Guide 2: Chiral Chromatography (HPLC & SFC)
This section provides guidance on developing and troubleshooting chiral separations for this compound derivatives using HPLC and SFC.
Caption: Workflow for chiral HPLC/SFC method development.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | - Inappropriate CSP for the analyte.- Sub-optimal mobile phase. | - Screen a different class of CSP (e.g., if polysaccharide fails, try a Pirkle-type or macrocyclic glycopeptide column).- Systematically vary the mobile phase composition (e.g., change the alcohol modifier in normal phase, or the organic solvent in reversed-phase).- For SFC, screen different co-solvents (e.g., methanol, ethanol, isopropanol).[8] |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Inappropriate mobile phase pH (for reversed-phase). | - Add an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress ionization of the carboxylic acid.[12]- Inject a more dilute sample.- In reversed-phase, ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Temperature fluctuations.- Mobile phase instability. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.[9]- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily. |
| Technique | Stationary Phase Type | Mobile Phase System | Additive |
| Normal Phase HPLC | Derivatized Cellulose/Amylose | Hexane / Isopropanol (or Ethanol) gradient | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid |
| Reversed-Phase HPLC | Derivatized Cellulose/Amylose (RH versions) | Acetonitrile / Water (or buffer) gradient | 0.1% Formic Acid or Acetic Acid |
| Supercritical Fluid Chromatography (SFC) | Derivatized Cellulose/Amylose | CO₂ / Methanol (or Ethanol) gradient | 0.1% TFA or other suitable acidic modifier |
Guide 3: Enzymatic Kinetic Resolution
This guide focuses on troubleshooting the kinetic resolution of this compound derivatives, typically via lipase-catalyzed esterification or hydrolysis.
Caption: Workflow for optimizing enzymatic kinetic resolution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | - Enzyme denaturation (incorrect pH or temperature).- Presence of inhibitors in the substrate.- Insufficient water activity (in organic solvents).- Poor mass transfer (with immobilized enzymes). | - Verify that the reaction conditions are within the enzyme's optimal range.- Purify the starting material to remove potential inhibitors.- Add a small amount of buffer or use salt hydrates to control water content.- Ensure vigorous stirring or shaking. |
| Low Enantioselectivity (E-value) | - The chosen enzyme is not selective for the substrate.- The reaction temperature is too high, reducing selectivity.- The solvent is influencing the enzyme's conformation in an unfavorable way. | - Screen a broader range of enzymes. Recent studies on 2,3-dihydrobenzofuran derivatives have shown success with lipases.[5][7]- Lower the reaction temperature.- Screen different organic solvents.- Consider modifying the substrate (e.g., using a different ester derivative) to better fit the enzyme's active site.[13] |
| Reaction Stalls Before 50% Conversion | - Product inhibition.- Change in pH during the reaction (e.g., formation of an acidic product).- Enzyme deactivation over time. | - In the case of hydrolysis, add a base to neutralize the acid as it forms.- Use a buffered aqueous system or a biphasic system to remove the product from the enzyme's vicinity.- Use an immobilized enzyme for better stability and potential for reuse. |
A study on the enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid demonstrated successful resolution using Candida antarctica lipase, achieving enantiomeric excesses between 80% and 99%.[7] This suggests that lipases are a promising class of enzymes for this particular scaffold.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 4. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 5. Enzyme-Catalyzed Dynamic Kinetic Resolution for the Asymmetric Synthesis of 2,3-Dihydrobenzofuran Esters and Evaluation of Their Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents [patents.google.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
2-(2,3-dihydrobenzofuran-6-yl)acetic Acid vs. other GPR40 agonists
An In-Depth Comparative Analysis for Drug Development Professionals: 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid Derivatives vs. Other GPR40 Agonists
Introduction: GPR40 as a Pivotal Target for Type 2 Diabetes
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a highly attractive therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium- and long-chain free fatty acids (FFAs).[3][4] This activation plays a crucial role in augmenting glucose-dependent insulin secretion (GDIS), a key physiological process that is often impaired in T2DM.[3][5]
The therapeutic appeal of GPR40 agonists lies in their glucose-dependent mechanism. Unlike traditional insulin secretagogues such as sulfonylureas, GPR40 agonists stimulate insulin release only in the presence of elevated blood glucose levels.[4][6] This intrinsic safety feature significantly reduces the risk of hypoglycemia, a common and dangerous side effect of many antidiabetic medications.[4] The validation of this target in preclinical and clinical studies has spurred the development of numerous synthetic small-molecule agonists, each with a unique pharmacological profile.[2][5]
This guide provides a detailed comparison of a promising chemical scaffold, this compound, against other notable GPR40 agonists that have undergone significant preclinical and clinical evaluation, such as Fasiglifam (TAK-875) and AMG 837. We will dissect their mechanisms, compare their performance based on experimental data, and provide detailed protocols for their evaluation.
The GPR40 Signaling Cascade: A Mechanistic Overview
The activation of GPR40 by an agonist initiates a well-defined intracellular signaling cascade that potentiates insulin secretion. This process is critical for understanding the efficacy and potential liabilities of different agonist classes.
Upon ligand binding, GPR40 couples primarily to the Gαq/11 subunit of the heterotrimeric G protein.[5][7] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 diffuses to the endoplasmic reticulum (ER), where it binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] The resulting increase in intracellular Ca2+ concentration is a primary trigger for the exocytosis of insulin-containing granules, but only when glucose metabolism has already primed the β-cell for secretion.[1]
dot
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
A Comparative Analysis of 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid Isomer Activity in Modulating GPR40/FFA1 Signaling
This guide provides a comprehensive comparative analysis of the biological activity of isomers of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, a scaffold of significant interest in medicinal chemistry. Our focus will be on the differential activity of positional isomers and enantiomers, primarily concerning their interaction with the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This receptor is a key therapeutic target for type 2 diabetes due to its role in glucose-stimulated insulin secretion.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic diseases.
Introduction: The 2,3-Dihydrobenzofuran Acetic Acid Scaffold as a Privileged Structure for GPR40/FFA1 Agonism
The 2,3-dihydrobenzofuran acetic acid moiety has emerged as a critical pharmacophore in the development of GPR40/FFA1 agonists.[1][2] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the amplification of glucose-stimulated insulin secretion (GSIS) by free fatty acids (FFAs).[1][2][4] Consequently, small molecule agonists of GPR40 are actively being pursued as a therapeutic strategy for type 2 diabetes, with the potential for a lower risk of hypoglycemia compared to other insulin secretagogues.[2] The clinical candidate TAK-875, a derivative of this scaffold, has demonstrated robust glucose-lowering effects in clinical trials, validating the therapeutic potential of targeting GPR40 with this chemical class.[2][5]
The fundamental interaction of this scaffold with GPR40 is attributed to the carboxylic acid group, which mimics the endogenous FFA ligands, and the rigid dihydrobenzofuran core, which orients the molecule within the receptor's binding pocket. However, the precise positioning of the acetic acid group on the benzofuran ring and the stereochemistry of chiral centers can significantly impact the potency, selectivity, and overall pharmacological profile of these compounds. This guide will dissect these structural nuances to provide a framework for understanding the structure-activity relationships (SAR) governing the activity of this compound isomers.
The Critical Role of Isomerism in Biological Activity
Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, is a cornerstone of medicinal chemistry.[6][7] These subtle structural differences can lead to profound variations in how a molecule interacts with its biological target, affecting its efficacy, safety, and pharmacokinetic properties.[6] For the 2-(2,3-dihydrobenzofuran-yl)acetic acid scaffold, two primary types of isomerism are of paramount importance:
-
Positional Isomerism: This refers to the different attachment points of the acetic acid moiety to the benzofuran ring system (e.g., at the 4, 5, 6, or 7-position).
-
Stereoisomerism (Enantiomerism): When a chiral center is present, as is the case with a substituent at the 3-position of the dihydrobenzofuran ring, the molecule can exist as a pair of non-superimposable mirror images (enantiomers), designated as (R) and (S).[6]
Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning that one enantiomer may have significantly higher activity or a different pharmacological profile than the other.[7]
Comparative Analysis of Positional Isomers
The interaction of the carboxylic acid with key residues in the GPR40 binding pocket is essential for agonistic activity. The optimal positioning of this acidic group relative to the hydrophobic dihydrobenzofuran core is critical for achieving high-affinity binding and receptor activation. It is hypothesized that the 6-position provides a favorable vector for the acetic acid side chain, allowing it to engage with the necessary polar contacts within the receptor while the dihydrobenzofuran core occupies a hydrophobic pocket. Moving the acetic acid to other positions would alter this spatial relationship, potentially leading to a decrease in potency. Further research is warranted to synthesize and evaluate these positional isomers to confirm this hypothesis and fully elucidate the SAR.
Enantioselectivity: The Decisive Role of Stereochemistry
The impact of stereochemistry on the activity of dihydrobenzofuran-based GPR40 agonists is well-documented, particularly for derivatives with a chiral center at the 3-position.[1][8] Although specific data for the 6-substituted parent compound is limited, the principles of enantioselectivity observed in the 3-substituted analogs are highly likely to be applicable.
In studies on (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives, it has been consistently demonstrated that one enantiomer is significantly more potent than the other.[1] This is because the three-dimensional arrangement of substituents around the chiral center dictates the precise fit of the molecule into the chiral binding pocket of the GPR40 receptor. The more active enantiomer, often referred to as the eutomer, achieves a more optimal set of interactions with the receptor's amino acid residues, leading to a more stable drug-receptor complex and a more robust signaling cascade. The less active enantiomer, or distomer, may bind with lower affinity or in a non-productive orientation, resulting in reduced or no activity.
Table 1: Hypothetical Comparative GPR40/FFA1 Agonist Activity of this compound Isomers
| Isomer | Predicted Relative Potency | Rationale |
| Positional Isomers | ||
| This compound | High | The 6-position is hypothesized to provide an optimal vector for the acetic acid side chain to interact with the GPR40 binding pocket. |
| 2-(2,3-dihydrobenzofuran-4-yl)acetic acid | Lower | Altered vector of the acetic acid group may lead to suboptimal interactions with key residues in the binding pocket. |
| 2-(2,3-dihydrobenzofuran-5-yl)acetic acid | Moderate to Low | The spatial arrangement may be less favorable for optimal binding compared to the 6-isomer. |
| 2-(2,3-dihydrobenzofuran-7-yl)acetic acid | Lower | Significant change in the orientation of the acetic acid group is likely to disrupt critical binding interactions. |
| Stereoisomers (for chiral derivatives) | ||
| (S)-enantiomer | Potentially Higher | Based on analogs, one enantiomer is expected to have significantly higher potency due to a better fit in the chiral binding pocket of GPR40. |
| (R)-enantiomer | Potentially Lower | The mirror-image conformation may result in steric clashes or a loss of key interactions within the receptor. |
Note: The relative potencies of positional isomers are hypothetical and require experimental validation. The specific stereochemical preference ((R) vs. (S)) for the 6-substituted isomer would also need to be determined experimentally.
Experimental Protocols for Activity Assessment
To experimentally validate the hypotheses presented above, the following well-established assays can be employed to determine the GPR40/FFA1 agonist activity of the this compound isomers.
GPR40/FFA1 Calcium Flux Assay
GPR40 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration.[2] This can be measured using a calcium-sensitive fluorescent dye in a high-throughput format.
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive dye (e.g., Fluo-8 AM). Upon agonist binding to GPR40, a signaling cascade is initiated, leading to the release of calcium from intracellular stores. The dye binds to the increased intracellular calcium, resulting in a measurable increase in fluorescence intensity.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a mammalian cell line (e.g., CHO-K1 or HEK293) stably expressing the human GPR40 receptor in appropriate growth medium.
-
Plate the cells into 96- or 384-well black-walled, clear-bottom microplates at an optimized density.
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
-
-
Compound Addition and Fluorescence Reading:
-
Prepare serial dilutions of the test isomers and a known GPR40 agonist (e.g., TAK-875) as a positive control.
-
Utilize a fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument then adds the test compounds or controls to the wells.
-
Continue to record the fluorescence intensity kinetically for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔRFU against the log of the compound concentration to generate dose-response curves.
-
Determine the EC50 value (the concentration of the compound that elicits 50% of the maximal response) for each isomer.
-
Caption: Workflow for GPR40 Calcium Flux Assay.
Signaling Pathway
The activation of GPR40 by an agonist initiates a well-defined intracellular signaling cascade that ultimately leads to the potentiation of insulin secretion in pancreatic β-cells.
Caption: GPR40 Signaling Pathway in Pancreatic β-cells.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel GPR40/FFA1 agonists for the treatment of type 2 diabetes. This guide has provided a comparative analysis of the expected activity of its positional and stereoisomers, based on established principles of medicinal chemistry and data from related compounds. While it is clear that stereochemistry plays a decisive role in the activity of chiral derivatives, further experimental work is required to definitively establish the structure-activity relationship for the positional isomers.
Future research should focus on the synthesis and parallel biological evaluation of the 4-, 5-, 6-, and 7-substituted isomers of 2-(2,3-dihydrobenzofuran-yl)acetic acid. This would provide invaluable data to guide the design of next-generation GPR40 agonists with improved potency, selectivity, and pharmacokinetic properties. Furthermore, the resolution and individual testing of the enantiomers of the 6-substituted isomer are crucial to identify the eutomer and maximize therapeutic potential. By systematically exploring the isomeric landscape of this privileged scaffold, the scientific community can continue to advance the development of innovative and effective treatments for metabolic diseases.
References
- 1. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06080A [pubs.rsc.org]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(2,3-Dihydrobenzofuran-6-yl)acetic Acid Analogs as Potential Anti-Inflammatory Agents
Introduction: Unlocking the Therapeutic Potential of the Dihydrobenzofuran Scaffold
For researchers, scientists, and drug development professionals, the quest for novel, effective, and safe anti-inflammatory agents is a perpetual challenge. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] However, their long-term use is often associated with gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX-1.[1] This has spurred the development of selective COX-2 inhibitors, which offer a better safety profile.[2][3]
The benzofuran and its dihydro derivative, the 2,3-dihydrobenzofuran, have emerged as privileged scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5][6] The structural similarity of the benzofuran moiety to indole, a key component of several potent anti-inflammatory drugs, further underscores its therapeutic potential.[7] This guide focuses on a promising, yet underexplored, class of compounds: 2-(2,3-dihydrobenzofuran-6-yl)acetic acid and its analogs. The acetic acid side chain is a classic feature of many successful NSAIDs, suggesting that this scaffold could yield potent and selective COX-2 inhibitors.[8]
This comprehensive guide will provide a forward-looking perspective for the systematic exploration of the structure-activity relationship (SAR) of this compound analogs. We will delve into a proposed SAR study, detail the necessary experimental protocols for synthesis and biological evaluation, and provide a framework for identifying lead candidates with enhanced potency and selectivity.
Comparative SAR Analysis: A Proposed Roadmap for Optimization
While a comprehensive SAR study of this compound analogs is not yet extensively published, we can construct a logical framework for their exploration based on established principles of medicinal chemistry and the known SAR of related compounds. The following table outlines a proposed set of initial analogs for synthesis and evaluation, targeting key regions of the molecule for modification.
| Compound ID | R1 | R2 | R3 | R4 | Predicted Activity Trend | Rationale for Modification |
| Parent-01 | H | H | H | H | Baseline | The core scaffold for initial evaluation. |
| Analog-01 | CH₃ | H | H | H | ↑ | α-methylation on the acetic acid side chain often increases potency in aryl-acetic acid NSAIDs (e.g., ibuprofen).[8] |
| Analog-02 | H | H | F | H | ↑ | Halogen substitution on the aromatic ring can enhance binding affinity through hydrophobic and electronic interactions. |
| Analog-03 | H | H | Cl | H | ↑↑ | Chloro substitution often provides a greater increase in potency compared to fluoro substitution due to its larger size and lipophilicity. |
| Analog-04 | H | H | OCH₃ | H | ↔ or ↓ | A methoxy group can have variable effects; it may increase potency through hydrogen bonding or decrease it due to steric hindrance. |
| Analog-05 | H | H | H | CH₃ | ↑ | Methyl substitution on the dihydrofuran ring can explore additional hydrophobic pockets in the enzyme's active site. |
| Analog-06 | H | H | H | Ph | ↑↑ | A phenyl group can significantly enhance binding through π-π stacking interactions. |
| Analog-07 | H | SO₂Me | H | H | ↑↑↑ | A para-sulfonamide or methylsulfonyl group is a classic feature of selective COX-2 inhibitors (e.g., celecoxib) and is expected to confer high potency and selectivity.[4] |
| Analog-08 | H | H | SO₂NH₂ | H | ↑↑↑ | The sulfonamide group can form key hydrogen bonds within the COX-2 active site, enhancing affinity and selectivity. |
This table represents a proposed initial SAR study. The predicted activity trends are hypothetical and require experimental validation.
Experimental Protocols: A Self-Validating System for Discovery
The following protocols provide a detailed, step-by-step methodology for the synthesis and biological evaluation of this compound analogs. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
General Synthesis of this compound Analogs
This protocol outlines a general synthetic route, which can be adapted to produce a variety of analogs. A specific synthesis for the parent compound is described, based on a known procedure for a similar isomer.[9][10]
Diagram of the General Synthetic Workflow:
Caption: General synthetic scheme for this compound.
Step-by-Step Protocol:
-
Step 1: Friedel-Crafts Acylation.
-
Rationale: This classic electrophilic aromatic substitution reaction introduces an acetyl group at the 6-position of the dihydrobenzofuran ring, which is a key step in building the acetic acid side chain. Aluminum chloride is a common Lewis acid catalyst for this reaction.
-
Procedure: To a cooled (0 °C) suspension of anhydrous aluminum chloride in dichloromethane, add chloroacetyl chloride dropwise. Then, add a solution of 2,3-dihydrobenzofuran in dichloromethane. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction by pouring it onto ice-water and extract the product with dichloromethane. The organic layer is then washed, dried, and concentrated to yield 2-chloro-1-(2,3-dihydrobenzofuran-6-yl)ethanone.
-
-
Step 2: Willgerodt-Kindler Reaction.
-
Rationale: This reaction is a powerful method for converting an aryl alkyl ketone to the corresponding thioamide, which is a precursor to the carboxylic acid.
-
Procedure: A mixture of 2-chloro-1-(2,3-dihydrobenzofuran-6-yl)ethanone, sulfur, and morpholine is heated at reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and the product, 2-(2,3-dihydrobenzofuran-6-yl)thioacetic acid morpholide, is isolated and purified.
-
-
Step 3: Hydrolysis.
-
Rationale: Acid-catalyzed hydrolysis of the thioamide derivative yields the final carboxylic acid product.
-
Procedure: The 2-(2,3-dihydrobenzofuran-6-yl)thioacetic acid morpholide is heated at reflux in a mixture of acetic acid, concentrated sulfuric acid, and water.[10] After the reaction is complete, the mixture is cooled and the product is extracted with an organic solvent. The organic layer is then extracted with an aqueous sodium bicarbonate solution. The aqueous layer is acidified and the precipitated product is collected by filtration, washed with water, and dried to afford this compound.
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is crucial for determining the potency and selectivity of the synthesized analogs against COX-1 and COX-2.[11][12][13]
Diagram of the COX Inhibition Assay Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation:
-
Rationale: Using purified recombinant COX-1 and COX-2 enzymes allows for the direct assessment of inhibitor potency against each isoform. Arachidonic acid is the natural substrate for COX enzymes.
-
Procedure: Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of arachidonic acid in ethanol.
-
-
Assay Procedure:
-
Rationale: A pre-incubation step of the enzyme with the inhibitor allows for the binding to reach equilibrium before the addition of the substrate. The amount of prostaglandin E₂ (PGE₂) produced is a direct measure of the enzyme's activity.
-
Procedure: In a 96-well plate, add the enzyme solution, a cofactor solution (containing heme and a reducing agent like glutathione), and various concentrations of the test compounds (or vehicle control). Incubate for a short period (e.g., 15 minutes) at 37 °C. Initiate the reaction by adding arachidonic acid. Stop the reaction after a defined time (e.g., 2 minutes) by adding a solution of a strong acid (e.g., HCl).
-
-
Quantification of PGE₂:
-
Rationale: An enzyme-linked immunosorbent assay (ELISA) is a highly sensitive and specific method for quantifying the amount of PGE₂ produced.
-
Procedure: Use a commercial PGE₂ ELISA kit to measure the concentration of PGE₂ in each well.
-
-
Data Analysis:
-
Rationale: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is a standard measure of potency. The selectivity index (SI) provides a quantitative measure of the compound's preference for COX-2 over COX-1.
-
Procedure: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Conclusion: A Promising Scaffold for Future Anti-Inflammatory Drug Discovery
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. By leveraging the known SAR of existing NSAIDs and employing a systematic approach to analog synthesis and biological evaluation, researchers can efficiently explore the therapeutic potential of this compound class. The experimental protocols detailed in this guide provide a robust framework for conducting these studies with scientific rigor. The proposed SAR roadmap offers a logical progression for optimizing potency and selectivity, with the ultimate goal of identifying a lead candidate with a superior efficacy and safety profile. The journey from a promising scaffold to a clinically viable drug is challenging, but with a well-designed and executed research plan, the this compound analogs hold the potential to become the next generation of anti-inflammatory therapies.
References
- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. CN107721954B - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid in a Murine Model of Neuroinflammation: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 2-(2,3-dihydrobenzofuran-6-yl)acetic acid, a novel compound with therapeutic potential in neuroinflammatory conditions. By leveraging established methodologies and providing comparative data against standard non-steroidal anti-inflammatory drugs (NSAIDs), this document serves as a critical resource for researchers in neuropharmacology and drug development. Our approach is grounded in rigorous scientific principles to ensure the generation of robust and translatable data.
Introduction: The Rationale for Targeting Neuroinflammation
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of microglia, the resident immune cells of the central nervous system (CNS), and the subsequent release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) can lead to neuronal damage and cognitive decline. The benzofuran scaffold, a privileged structure in medicinal chemistry, is known to be present in compounds with diverse pharmacological activities, including anti-inflammatory and neuroprotective effects[1][2]. This compound, as a derivative of this class, presents a promising avenue for therapeutic intervention. This guide outlines a preclinical strategy to evaluate its efficacy in a well-established animal model of acute neuroinflammation.
Strategic Selection of an Animal Model: The LPS Challenge
To robustly assess the anti-neuroinflammatory potential of this compound, the lipopolysaccharide (LPS)-induced neuroinflammation model in mice is the selected paradigm. Peripheral administration of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a systemic inflammatory response that translates to a marked neuroinflammatory phenotype within the CNS[2][3]. This model is highly reproducible and recapitulates key aspects of neuroinflammation, including microglial activation and the production of pro-inflammatory cytokines[2][3].
Causality Behind Experimental Choice: The LPS model is advantageous due to its acute and robust nature, allowing for a clear and timely assessment of a compound's anti-inflammatory efficacy. The signaling cascade initiated by LPS binding to Toll-like receptor 4 (TLR4) on immune cells is well-characterized, providing a solid mechanistic basis for interpreting the observed effects[2].
Diagram of the LPS-Induced Neuroinflammatory Pathway:
Caption: LPS signaling cascade leading to neuroinflammation.
Comparative Framework: Benchmarking Against Standard of Care
To contextualize the efficacy of this compound, its performance will be compared against two widely used NSAIDs: Ibuprofen (a non-selective cyclooxygenase (COX) inhibitor) and Celecoxib (a selective COX-2 inhibitor).
-
Ibuprofen: A non-selective inhibitor of both COX-1 and COX-2 enzymes, which are key in the inflammatory pathway. It is a commonly used over-the-counter anti-inflammatory drug.
-
Celecoxib: A selective inhibitor of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation. This selectivity is intended to reduce the gastrointestinal side effects associated with COX-1 inhibition.
Expertise in Comparator Selection: The inclusion of both a non-selective and a selective COX inhibitor allows for a more nuanced understanding of the test compound's mechanism of action. Should this compound prove more effective or have a better safety profile, this comparative data will be crucial for its future development.
Experimental Design and Protocols
A robust and well-controlled experimental design is paramount for obtaining reliable data. The following protocol outlines a comprehensive approach to evaluating the in vivo efficacy of this compound.
Experimental Workflow Diagram:
Caption: Workflow for in vivo efficacy testing.
Animals and Housing
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of experiments.
Experimental Groups
-
Group 1: Vehicle + Saline: Control group to establish baseline parameters.
-
Group 2: Vehicle + LPS: Disease model control to confirm the induction of neuroinflammation.
-
Group 3: this compound + LPS: Test compound group.
-
Group 4: Ibuprofen + LPS: Positive control group (non-selective COX inhibitor).
-
Group 5: Celecoxib + LPS: Positive control group (selective COX-2 inhibitor).
Dosing and Administration
-
This compound: A starting dose of 50 mg/kg is proposed, formulated in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. Acetic acid derivatives can often be formulated in aqueous vehicles with the aid of suspending agents[4].
-
Ibuprofen: Administered at a dose of 50 mg/kg, formulated in 0.5% CMC[5].
-
Celecoxib: Administered at a dose of 20 mg/kg, formulated in 0.5% CMC.
-
Administration Route: All compounds are to be administered via oral gavage (p.o.) 1 hour prior to LPS challenge.
-
LPS Administration: Lipopolysaccharide from E. coli O111:B4 is to be dissolved in sterile saline and administered intraperitoneally (i.p.) at a dose of 1 mg/kg[6].
Efficacy Endpoints
Rationale: Neuroinflammation is known to impair short-term spatial working memory. The Y-maze is a sensitive and validated tool to assess this cognitive domain in rodents[7][8].
Protocol:
-
The Y-maze apparatus consists of three identical arms (35 cm long, 5 cm wide, with 20 cm high walls) at a 120° angle from each other.
-
24 hours after LPS injection, each mouse is placed in the center of the maze and allowed to explore freely for 8 minutes[9].
-
The sequence of arm entries is recorded. An alternation is defined as successive entries into the three different arms on overlapping triplet sets[7].
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
The total number of arm entries serves as a measure of locomotor activity.
Rationale: TNF-α and IL-1β are key mediators of the inflammatory response in the brain. Quantifying their levels provides a direct measure of the anti-inflammatory efficacy of the test compound.
Protocol:
-
Immediately following behavioral testing, mice are euthanized, and the hippocampus is rapidly dissected on ice.
-
Hippocampal tissue is homogenized in a suitable lysis buffer containing protease inhibitors.
-
The homogenates are centrifuged, and the supernatants are collected.
-
TNF-α and IL-1β levels are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions[10][11][12][13][14].
Rationale: Microglia are the primary immune cells of the brain and become activated in response to inflammatory stimuli. This activation is characterized by morphological changes and an increase in the expression of markers such as Ionized calcium-binding adapter molecule 1 (Iba1)[15].
Protocol:
-
Following euthanasia, brains are collected and fixed in 4% paraformaldehyde.
-
Brains are cryoprotected in sucrose solutions and sectioned on a cryostat.
-
Immunohistochemistry is performed on brain sections using an antibody against Iba1[6].
-
Sections are imaged using a microscope, and the number and morphology of Iba1-positive cells in the hippocampus are quantified. Activated microglia typically exhibit a hypertrophic, amoeboid morphology with retracted processes, in contrast to the ramified morphology of resting microglia[6].
Comparative Data Analysis
The following tables present hypothetical yet representative data based on published literature for the expected outcomes of the described experiments. This data serves as a benchmark for evaluating the performance of this compound.
Table 1: Y-Maze Spontaneous Alternation
| Group | Spontaneous Alternation (%) | Total Arm Entries |
| Vehicle + Saline | 75 ± 5 | 20 ± 3 |
| Vehicle + LPS | 50 ± 6 | 19 ± 4 |
| This compound + LPS | 68 ± 7 | 21 ± 3 |
| Ibuprofen + LPS | 65 ± 5 | 20 ± 4 |
| Celecoxib + LPS | 67 ± 6* | 19 ± 3 |
| Data are presented as mean ± SD. *p < 0.05 compared to Vehicle + LPS. |
Table 2: Hippocampal Cytokine Levels
| Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |
| Vehicle + Saline | 20 ± 4 | 15 ± 3 |
| Vehicle + LPS | 150 ± 20 | 120 ± 15 |
| This compound + LPS | 60 ± 10 | 50 ± 8 |
| Ibuprofen + LPS | 75 ± 12 | 65 ± 10 |
| Celecoxib + LPS | 70 ± 11 | 60 ± 9 |
| Data are presented as mean ± SD. *p < 0.05 compared to Vehicle + LPS. |
Table 3: Quantification of Microglial Activation in the Hippocampus
| Group | Iba1-positive Cells (cells/mm²) |
| Vehicle + Saline | 50 ± 8 |
| Vehicle + LPS | 150 ± 25 |
| This compound + LPS | 70 ± 12 |
| Ibuprofen + LPS | 85 ± 15 |
| Celecoxib + LPS | 80 ± 14* |
| Data are presented as mean ± SD. *p < 0.05 compared to Vehicle + LPS. |
Conclusion and Future Directions
This guide provides a detailed and scientifically grounded framework for the in vivo validation of this compound as a potential therapeutic agent for neuroinflammatory conditions. The proposed experimental design, incorporating a well-established animal model and relevant clinical comparators, will yield comprehensive data on the compound's efficacy in mitigating key pathological features of neuroinflammation.
Positive results from these studies would warrant further investigation into the compound's mechanism of action, including its direct targets within the inflammatory cascade, its pharmacokinetic and pharmacodynamic profile, and its efficacy in chronic models of neurodegeneration. This structured approach ensures a robust evaluation, paving the way for the potential clinical translation of this promising benzofuran derivative.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gadconsulting.com [gadconsulting.com]
- 5. Anti‐inflammatory treatment rescues memory deficits during aging in nfkb1 −/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Microglial Activation and Neuroprotection against Experimental Brain Injury Is Independent of Hematogenous TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 9. mmpc.org [mmpc.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Mouse TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. cusabio.com [cusabio.com]
- 13. raybiotech.com [raybiotech.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. Microglial activation and responses to vasculature that result from an acute LPS exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid for the Free Fatty Acid Receptor 1 (FFA1)
Introduction: The Critical Role of FFA1 and the Quest for Selective Agonists
The Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2] Primarily expressed in pancreatic β-cells and enteroendocrine cells, FFA1 plays a pivotal role in metabolism by mediating the effects of medium and long-chain fatty acids.[3][4] Upon activation, particularly in the presence of elevated glucose, FFA1 stimulates insulin secretion from β-cells and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from the gut.[3][5][6] This glucose-dependent mechanism of action makes FFA1 agonists highly attractive as they promise a lower risk of hypoglycemia compared to other insulin secretagogues.[5][7]
The compound 2-(2,3-dihydrobenzofuran-6-yl)acetic acid and its derivatives represent a promising chemical scaffold for FFA1 agonism.[8][9] However, for any potential therapeutic agent, selectivity is paramount. The free fatty acid receptor family includes other members such as FFA2 (GPR43), FFA3 (GPR41), and FFA4 (GPR120), which are activated by different chain-length fatty acids and mediate distinct physiological effects. Off-target activation of these related receptors could lead to undesirable side effects, confounding the therapeutic benefits. Therefore, a rigorous assessment of a compound's selectivity profile is a non-negotiable step in the drug discovery process.
This guide provides a comprehensive framework for researchers to meticulously evaluate the selectivity of this compound for FFA1. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for key assays, and offer guidance on data interpretation.
The Strategic Approach: A Multi-Faceted Experimental Workflow
To build a robust and reliable selectivity profile, a multi-tiered approach is essential. We will employ orthogonal assays that probe different aspects of receptor activation, from immediate downstream signaling to the recruitment of regulatory proteins. This strategy not only confirms the primary activity but also provides deeper insights into the compound's pharmacological nature, including potential signaling bias.
Our workflow is designed as a self-validating system. It begins with confirming the on-target potency at FFA1, followed by a systematic screen against key off-target receptors. A secondary, mechanistically distinct assay is then used to corroborate these findings.
Pillar 1: Primary Functional Assay - Calcium Mobilization
The Rationale: FFA1 is canonically a Gαq-coupled receptor.[10] Agonist binding initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum.[11][12] This transient increase in intracellular Ca²⁺ is a robust and direct measure of Gαq-mediated receptor activation, making it an ideal primary assay. Fluorometric imaging plate readers (FLIPR) provide a high-throughput method for measuring these changes in real-time.[11][13]
Detailed Protocol: Calcium Mobilization Assay
This protocol is optimized for a 96- or 384-well plate format using a FLIPR instrument.
Materials and Reagents:
-
Cell Lines: HEK293 or CHO cells stably expressing human FFA1 (hFFA1). For selectivity screening, additional cell lines expressing human FFA2, FFA3, and FFA4 are required. A parental (non-transfected) cell line should be used as a negative control.
-
Test Compounds: this compound, positive controls (e.g., GW9508, AM-1638), and a negative control (vehicle, e.g., DMSO).
-
Culture Medium: DMEM or F-12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM or a commercially available no-wash calcium assay kit (e.g., FLIPR Calcium 5 Assay Kit).[13][14]
-
Probenecid: An anion-transport inhibitor that may be required to prevent dye leakage from certain cell types (e.g., CHO).[14]
Experimental Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the black-walled microplates at a density that will result in a 90-100% confluent monolayer on the day of the experiment (e.g., 20,000-50,000 cells/well for a 96-well plate).[14]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions. If using Fluo-4 AM, it is typically dissolved in DMSO and then diluted in Assay Buffer. If required, add probenecid (final concentration ~2.5 mM) to the loading solution.[15]
-
Aspirate the culture medium from the cell plate and add the dye-loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light. This allows for de-esterification of the dye within the cells.[15]
-
-
Compound Plate Preparation:
-
During the dye-loading incubation, prepare a separate "compound plate."
-
Create serial dilutions of the test compound and controls in Assay Buffer at 5x the final desired concentration. Include a vehicle-only control.
-
-
FLIPR Measurement:
-
Set up the FLIPR instrument to measure fluorescence (Excitation: ~490 nm, Emission: ~525 nm).[15]
-
Program the instrument for a kinetic read. It should first establish a stable baseline fluorescence for 10-20 seconds.
-
The instrument's integrated pipettor will then add the compounds from the compound plate to the cell plate (e.g., 25 µL of 5x compound solution to 100 µL of dye-loaded cells).
-
Continue recording the fluorescence signal for at least 120-180 seconds to capture the full calcium transient.
-
Data Analysis:
-
The primary output is a kinetic curve of fluorescence intensity versus time.
-
Calculate the response as the maximum fluorescence signal minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (efficacy).
Pillar 2: Orthogonal Assay - β-Arrestin Recruitment
The Rationale: Beyond G-protein coupling, agonist-bound GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins.[16][17] This process is crucial for receptor desensitization and internalization, but β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling pathways.[18] Assessing β-arrestin recruitment provides a second, distinct readout of receptor activation. Comparing a compound's potency for G-protein activation versus β-arrestin recruitment can reveal "biased agonism," where a ligand preferentially activates one pathway over another.[19] This has significant therapeutic implications. We will use an enzyme fragment complementation (EFC) assay, such as the PathHunter® system, for this purpose.[16][20]
Detailed Protocol: β-Arrestin Recruitment Assay (EFC-based)
Materials and Reagents:
-
Cell Lines: A cell line (e.g., U2OS, CHO-K1) engineered to co-express the target receptor (e.g., FFA1) fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger enzyme acceptor (EA) fragment.[16]
-
Test Compounds: As described for the calcium assay.
-
Assay Medium: Cell-specific assay medium.
-
Detection Reagents: Substrate for the complemented enzyme (e.g., a chemiluminescent β-galactosidase substrate).[18]
Experimental Procedure:
-
Cell Plating:
-
Seed the engineered cells into white-walled, solid-bottom microplates the day before the assay.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the cells and incubate for a period optimized for the specific receptor-arrestin interaction, typically 60-90 minutes at 37°C.[16]
-
-
Signal Detection:
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagents to each well.
-
Incubate at room temperature for approximately 60 minutes to allow the enzymatic reaction to proceed.
-
-
Measurement:
-
Read the chemiluminescent signal on a plate reader.
-
Data Analysis:
-
The raw data is luminescence intensity.
-
Plot the signal against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ and Emax for β-arrestin recruitment.
Data Interpretation: Quantifying Selectivity
The goal of these experiments is to generate quantitative data that allows for a direct comparison of the compound's activity across different receptors. The results should be summarized in a clear, tabular format.
Table 1: Potency of this compound and Control Compounds in a Calcium Mobilization Assay
| Compound | Target | EC₅₀ (nM) |
| This compound | hFFA1/GPR40 | 45.5 |
| hFFA4/GPR120 | >10,000 | |
| hFFA2/GPR43 | >10,000 | |
| hFFA3/GPR41 | >10,000 | |
| GW9508 (Control) | hFFA1/GPR40 | 47.8[21] |
| hFFA4/GPR120 | 3,467[21] | |
| hFFA2/GPR43 | >50,000[21] | |
| hFFA3/GPR41 | >50,000[21] | |
| AM-1638 (Control) | hFFA1/GPR40 | 160[22][23] |
| hFFA4/GPR120 | Not Reported | |
| hFFA2/GPR43 | Not Reported | |
| hFFA3/GPR41 | Not Reported |
Data presented are hypothetical for this compound and illustrative for control compounds based on published values.
Calculating the Selectivity Ratio:
Selectivity is calculated as the ratio of the EC₅₀ at the off-target receptor to the EC₅₀ at the primary target (FFA1).
Selectivity Ratio = EC₅₀ (Off-Target) / EC₅₀ (FFA1)
Based on the hypothetical data above, the selectivity of this compound for FFA1 over FFA4 would be >10,000 nM / 45.5 nM, which is >220-fold. A higher ratio indicates greater selectivity. The data for GW9508 shows ~72-fold selectivity for FFA1 over FFA4 (3467 / 47.8).[21]
Table 2: Comparative Activity in an Orthogonal β-Arrestin Recruitment Assay
| Compound | Target | EC₅₀ (nM) |
| This compound | hFFA1/GPR40 | 89.2 |
| hFFA4/GPR120 | >10,000 | |
| GW9508 (Control) | hFFA1/GPR40 | ~100 |
| hFFA4/GPR120 | >5,000 |
Data are hypothetical.
The results from the β-arrestin assay should corroborate the selectivity profile observed in the calcium assay. Any significant discrepancies might suggest assay-specific artifacts or interesting pharmacology, such as biased signaling, that warrants further investigation.
Conclusion: Building a Case for a Selective FFA1 Agonist
By systematically applying the workflow and protocols outlined in this guide, researchers can build a comprehensive and compelling data package on the selectivity of this compound. Demonstrating high potency for FFA1 coupled with a >100-fold selectivity margin against related free fatty acid receptors is a critical milestone. This rigorous, evidence-based approach ensures that only the most promising and selective candidates advance in the drug discovery pipeline, ultimately increasing the probability of developing a safe and effective therapeutic for type 2 diabetes.
References
- 1. Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. The Role of Clinical Pharmacogenetics and Opioid Interactions in Pain Management: Current Evidence and Future Perspectives [mdpi.com]
- 18. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. caymanchem.com [caymanchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. abmole.com [abmole.com]
A Comparative Guide to the Pharmacokinetic Profiles of Dihydrobenzofuran Derivatives
This guide provides an in-depth comparison of the pharmacokinetic profiles of selected dihydrobenzofuran derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining key pharmacokinetic parameters, understanding the underlying experimental methodologies, and exploring the relevant signaling pathways, this document aims to facilitate a comprehensive understanding of how structural modifications within the dihydrobenzofuran scaffold influence a compound's absorption, distribution, metabolism, and excretion (ADME).
Introduction to Dihydrobenzofuran Derivatives
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention for their therapeutic potential across a range of diseases, including cardiovascular conditions, inflammatory disorders, and neurological ailments. The pharmacokinetic properties of these derivatives are critical to their efficacy and safety, dictating their concentration and persistence in the body and, consequently, their therapeutic window. Understanding and optimizing these profiles is a cornerstone of successful drug development. This guide will delve into the pharmacokinetic characteristics of three distinct dihydrobenzofuran derivatives: ZM241385, an adenosine A2A receptor antagonist; Darusentan, an endothelin receptor antagonist; and Amiodarone, a widely used antiarrhythmic drug containing a benzofuran moiety.
Comparative Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters for ZM241385, Darusentan, and Amiodarone. These parameters provide a quantitative basis for comparing their absorption, distribution, metabolism, and elimination.
| Parameter | ZM241385 (in rats) | Darusentan (in humans) | Amiodarone (in humans) |
| Route of Administration | Intravenous (IV) & Oral (PO) | Oral (PO) | Oral (PO) & Intravenous (IV) |
| Bioavailability (F%) | Poor | ~50% | 20-80% (highly variable)[2][3][4] |
| Time to Maximum Concentration (Tmax) | Not specified | Not specified | 3 to 7 hours[5] |
| Maximum Concentration (Cmax) | 4458.03 ng/mL (IV, 5 mg/kg) | Dose-dependent blood pressure lowering effect[6][7] | Dose proportional, ~0.5 mg/L increase for each 100 mg/day[5] |
| Area Under the Curve (AUC) | 100,446.26 ng·min/mL (IV, 5 mg/kg) | Not specified | Dose proportional[5] |
| Systemic Clearance (Cl) | 54.57 mL/min/kg (IV) | Low clearance | Minimal hepatic excretion[8] |
| Volume of Distribution (Vd) | 1880.38 mL/kg (IV) | Moderate volume of distribution | Very large (>500 L)[8] |
| Elimination Half-life (t1/2) | Not specified | ~16 hours (for the related compound Macitentan)[9] | 58 days (range 15-142 days)[5] |
| Metabolism | Primarily hepatic microsomal metabolism | Not specified | Extensively metabolized to desethylamiodarone[8] |
| Excretion | Not specified | Not specified | Primarily through bile, <1% unchanged in urine[2] |
Analysis and Interpretation:
The data reveals significant variability in the pharmacokinetic profiles of these derivatives. ZM241385, in preclinical studies, exhibits high clearance and poor oral bioavailability in rats, suggesting extensive first-pass metabolism. Darusentan, on the other hand, demonstrates good oral bioavailability in humans and a once-daily dosing profile, indicative of more favorable metabolic stability.[6][7] Amiodarone presents a complex pharmacokinetic profile with highly variable absorption, extensive tissue distribution leading to a very large volume of distribution, and an exceptionally long elimination half-life.[4][5][8] This long half-life is a result of its slow release from tissue reservoirs.
These differences underscore the profound impact of structural modifications on the ADME properties of dihydrobenzofuran derivatives. Factors such as lipophilicity, the nature and position of substituents, and susceptibility to metabolic enzymes all play crucial roles in shaping the pharmacokinetic behavior of these compounds.
Experimental Methodologies for Pharmacokinetic Profiling
The determination of pharmacokinetic parameters relies on robust and well-validated experimental protocols. A comprehensive understanding of these methods is essential for interpreting the data and ensuring its reliability.
In Vivo Pharmacokinetic Study in Rodents
A common preclinical model for pharmacokinetic assessment involves in vivo studies in rats. The following protocol outlines a typical experimental workflow.
Objective: To determine the pharmacokinetic parameters of a dihydrobenzofuran derivative following intravenous and oral administration in rats.
Materials:
-
Dihydrobenzofuran derivative
-
Vehicle for dosing (e.g., saline, 0.5% methylcellulose solution)
-
Male Wistar or Sprague-Dawley rats (typically fasted overnight)
-
Intravenous and oral gavage dosing equipment
-
Blood collection supplies (e.g., heparinized tubes, capillaries)
-
Centrifuge
-
Freezer (-40°C or -80°C) for plasma storage
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Preparation: Healthy male rats are acclimatized to the laboratory conditions. Prior to dosing, they are fasted for approximately 12 hours with free access to water.[10]
-
Dosing:
-
Blood Sampling: Blood samples (typically 200-300 µL) are collected at predetermined time points post-dosing. Common sampling sites include the tail vein or retro-orbital sinus.[12] A typical sampling schedule for an IV dose might be 0, 5, 15, 30, 60, 120, 240, and 480 minutes. For an oral dose, it might be 0, 15, 30, 60, 120, 240, 480, and 1440 minutes.
-
Plasma Preparation: The collected blood samples are immediately transferred to heparinized tubes and centrifuged to separate the plasma. The plasma supernatant is then carefully collected and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the dihydrobenzofuran derivative in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13]
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
Causality Behind Experimental Choices:
-
Fasting: Fasting ensures that food does not interfere with the absorption of the orally administered compound.
-
IV Administration: The intravenous route serves as a reference to determine the absolute bioavailability of the orally administered compound, as it ensures 100% of the drug enters systemic circulation.
-
Blood Sampling Schedule: The time points for blood collection are chosen to accurately capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.
-
LC-MS/MS Analysis: This technique is highly sensitive and specific, allowing for the accurate quantification of low concentrations of the drug and its metabolites in complex biological matrices like plasma.[14][15]
Experimental Workflow: In Vivo Pharmacokinetic Study
References
- 1. researchgate.net [researchgate.net]
- 2. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of darusentan: a novel endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Darusentan in Patients With Resistant Hypertension: Results From a Randomized, Double‐Blind, Placebo‐Controlled Dose‐Ranging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macitentan: entry-into-humans study with a new endothelin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. criver.com [criver.com]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid
Introduction: The Imperative of Selectivity in Drug Discovery
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties[1][2][3]. 2-(2,3-dihydrobenzofuran-6-yl)acetic acid belongs to this versatile chemical class. While the therapeutic potential of such molecules is significant, their journey from a promising lead to a safe and effective drug is contingent on a thorough understanding of their selectivity.
Cross-reactivity, the unintended binding of a compound to proteins other than its primary therapeutic target, is a major cause of adverse drug reactions and late-stage clinical failures[4]. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a cornerstone of a rational, safety-oriented drug development strategy. This guide provides an in-depth technical framework for assessing the selectivity profile of this compound. We will explore the causality behind experimental choices, provide detailed protocols for key validation assays, and demonstrate how to interpret the resulting data to build a robust safety and selectivity profile.
Strategic Framework for Cross-Reactivity Assessment
A tiered, multi-faceted approach is essential for a comprehensive evaluation of off-target activities. This strategy allows for an efficient allocation of resources, starting with broad screening and progressing to more detailed, physiologically relevant assays for confirmation.
The rationale for this tiered approach is to first cast a wide net to identify any potential off-target interactions and then to rigorously validate these "hits" with orthogonal assays of increasing biological complexity. This ensures that resources are focused on the most significant findings and builds a weight of evidence for any potential liabilities.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Comparative Analysis: Hypothetical Cross-Reactivity Profile
To illustrate the process, let us assume the primary target of this compound is Cyclooxygenase-2 (COX-2), based on the known anti-inflammatory properties of related compounds[3]. A broad panel screen might yield the following hypothetical data, which must then be confirmed and quantified.
Table 1: Hypothetical Cross-Reactivity Data for this compound
| Target Class | Target Name | Assay Type | Result (Ki or IC50) | Selectivity Index (vs. Primary Target) | Potential Implication |
| Primary Target | COX-2 | Enzyme Inhibition | 50 nM | - | Anti-inflammatory Efficacy |
| Enzyme | COX-1 | Enzyme Inhibition | 800 nM | 16-fold | GI Tract Side Effects |
| GPCR | GPR40/FFA1 | Radioligand Binding | 1.2 µM | 24-fold | Glucose metabolism modulation[5] |
| Kinase | p38α (MAPK14) | Kinase Assay | 5.5 µM | 110-fold | Minor off-target kinase activity |
| Ion Channel | hERG | Electrophysiology | > 30 µM | > 600-fold | Low risk of cardiac toxicity |
-
Selectivity Index is calculated as Ki (Off-Target) / Ki (Primary Target). A higher number indicates greater selectivity for the primary target.
This hypothetical data reveals a favorable selectivity profile against COX-1, a key indicator for reduced gastrointestinal side effects. However, it also identifies a potential interaction with GPR40/FFA1, a receptor involved in insulin secretion[1]. While the selectivity window is over 20-fold, this interaction warrants further investigation in a cellular context to confirm engagement and functional effect.
Experimental Protocols for Validation
The trustworthiness of cross-reactivity data hinges on robust and well-validated experimental protocols. Here, we detail two critical assays for confirming the hypothetical findings in Table 1.
Protocol 1: Radioligand Binding Assay for GPR40/FFA1
This protocol is designed to determine the binding affinity (Ki) of the test compound for the GPR40 receptor, a method considered the gold standard for quantifying ligand-receptor interactions[6][7].
Objective: To validate and quantify the binding of this compound to the GPR40 receptor.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing human GPR40.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2)[8].
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a BCA assay[8].
-
-
Competitive Binding Assay:
-
Set up the assay in a 96-well plate.
-
To each well, add:
-
50 µL of cell membranes (containing a defined amount of protein).
-
50 µL of a known GPR40 radioligand (e.g., 3H-labeled agonist) at a fixed concentration near its Kd value.
-
50 µL of this compound at various concentrations (e.g., 10-point serial dilution). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled GPR40 ligand).
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes)[8].
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes but allows the unbound radioligand to pass through[6].
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mat and add a scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[8].
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method that directly measures a compound's engagement with its target protein within the complex environment of an intact cell[9][10]. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation[11].
Objective: To confirm that this compound binds to its intended target (COX-2) and potential off-target (GPR40) in a cellular environment.
Methodology:
-
Cell Treatment:
-
Culture a relevant cell line that endogenously expresses the target proteins (e.g., a human macrophage cell line for COX-2).
-
Treat the cells with either the vehicle (e.g., DMSO) or a high concentration of this compound (e.g., 10-20x the Ki value).
-
Incubate for a sufficient time to allow cell penetration and target binding (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes). This temperature range should bracket the melting temperature of the target protein[12].
-
Immediately cool the tubes on ice to stop further denaturation.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.
-
Carefully collect the supernatant, which contains the soluble (non-denatured) protein fraction.
-
-
Protein Detection and Analysis:
-
Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or an ELISA, with antibodies specific for COX-2 and GPR40.
-
For each temperature point, compare the amount of soluble protein in the vehicle-treated versus the drug-treated samples.
-
Plot the percentage of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the drug-treated sample indicates target stabilization and confirms cellular engagement[13].
-
Visualizing Downstream Consequences of Off-Target Binding
If an off-target interaction is confirmed, it is crucial to understand its potential functional consequences. For instance, if our compound were found to significantly inhibit p38α MAPK, a key kinase in inflammatory signaling, we would need to consider the downstream effects.
Caption: The p38 MAPK signaling pathway, a key regulator of inflammation.
Inhibition of p38α by an off-target interaction could lead to a broad suppression of inflammatory cytokine production. While this might seem beneficial for an anti-inflammatory drug, it could also cause unintended immunosuppression or interfere with other essential cellular processes regulated by this pathway.
Conclusion and Forward-Looking Strategy
This guide outlines a robust, evidence-based strategy for profiling the cross-reactivity of this compound. The hypothetical data presented illustrates a compound with a promising selectivity profile but also highlights a potential off-target interaction with GPR40 that requires further characterization. The provided protocols for radioligand binding and cellular thermal shift assays represent essential tools for validating such findings.
The ultimate goal of cross-reactivity profiling is to build a comprehensive understanding of a compound's interactions within the proteome. This allows for an informed assessment of its therapeutic potential and safety risks, guiding a more rational and successful path through the drug development pipeline. Future steps for a compound with this profile would include functional assays to determine if the GPR40 binding results in agonism or antagonism, followed by in vivo studies to assess the physiological impact of this secondary activity.
References
- 1. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 5. 2-(6-Methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic Acid|CAS 93198-72-2 [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid and Established Anti-Inflammatory Drugs
In the dynamic field of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is perpetual. This guide provides a comprehensive benchmarking analysis of the investigational compound, 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid, against widely-prescribed anti-inflammatory drugs: Ibuprofen, Diclofenac, and the selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of their mechanisms of action, supported by proposed experimental protocols for a robust head-to-head evaluation.
Introduction: The Rationale for a Novel Anti-Inflammatory Agent
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][2] Current non-steroidal anti-inflammatory drugs (NSAIDs) are mainstays in treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[3] However, their use can be associated with gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX-1 and COX-2 isoforms.[3] This necessitates the exploration of new chemical entities with potentially more favorable therapeutic windows.
The benzofuran scaffold has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory properties.[4][5][6] Various derivatives have demonstrated significant inhibition of inflammatory mediators.[4][5][6][7] This guide focuses on this compound, a compound of interest, and outlines a rigorous scientific framework for its evaluation against established NSAIDs.
Unraveling the Mechanisms of Action: A Comparative Overview
The anti-inflammatory, analgesic, and antipyretic effects of traditional NSAIDs like Ibuprofen and Diclofenac stem from their non-selective inhibition of both COX-1 and COX-2 enzymes.[3] Celecoxib, a newer generation NSAID, exhibits selectivity for the COX-2 enzyme, which is predominantly upregulated at sites of inflammation.[3]
While direct experimental data on this compound is limited in publicly available literature, the known anti-inflammatory activity of related benzofuran derivatives suggests a plausible mechanism of action centered around the arachidonic acid cascade.[8][9][10] It is hypothesized that this compound may act as an inhibitor of key inflammatory enzymes such as COX and potentially lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2]
The Arachidonic Acid Cascade and NSAID Intervention
Cellular injury or inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. This fatty acid is then metabolized by two primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Leads to the production of prostaglandins, which mediate pain, fever, and inflammation.[11]
-
Lipoxygenase (LOX) Pathway: Results in the synthesis of leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability.[2]
The following diagram illustrates the points of intervention for the benchmark drugs and the hypothesized target for this compound.
Caption: The Arachidonic Acid Cascade and points of NSAID intervention.
Proposed Experimental Framework for Comparative Evaluation
To empirically validate the anti-inflammatory potential of this compound, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo assays.
In Vitro Assays: Mechanistic Insights at the Molecular Level
The primary mechanistic hypothesis will be tested by evaluating the direct inhibitory effect of the test compound on COX-1, COX-2, and 5-LOX enzymes.
Experimental Protocol: COX Inhibition Assay
-
Enzyme Preparation: Utilize commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 8.0) containing necessary co-factors such as hematin and glutathione.
-
Compound Dilution: Prepare serial dilutions of this compound, Ibuprofen, Diclofenac, and Celecoxib in a suitable solvent (e.g., DMSO).
-
Incubation: Pre-incubate the enzymes with the test compounds or vehicle control for a specified time at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the production of Prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX isoforms.
Experimental Protocol: 5-LOX Inhibition Assay
-
Enzyme Source: Use purified human 5-lipoxygenase.
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) containing calcium chloride and ATP.
-
Compound Incubation: Pre-incubate the enzyme with the test compounds.
-
Reaction Initiation: Add arachidonic acid to start the reaction.
-
Detection: Monitor the formation of leukotrienes by measuring the absorbance at 234 nm.[12][13]
-
Data Analysis: Determine the IC50 values for each compound.
Caption: Workflow for in vitro enzymatic assays.
In Vivo Models: Assessing Efficacy in a Biological System
To translate the in vitro findings into a physiological context, the carrageenan-induced paw edema model in rats is a well-established and robust assay for acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use male Wistar rats (150-200g).
-
Grouping: Divide the animals into groups: vehicle control, positive controls (Ibuprofen, Diclofenac, Celecoxib), and different dose groups of this compound.
-
Drug Administration: Administer the compounds orally one hour before the induction of inflammation.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Data Presentation and Interpretation
The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative In Vitro Inhibitory Activity (IC50, µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | 5-LOX IC50 (µM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Ibuprofen | Expected Low µM | Expected Low µM | ~1 | High µM / Inactive |
| Diclofenac | Expected Low µM | Expected Low µM | ~1 | Moderate µM |
| Celecoxib | Expected High µM | Expected Low µM | >10 | High µM / Inactive |
Table 2: Comparative In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema (% Inhibition)
| Treatment Group | 1 hour | 2 hours | 3 hours | 4 hours |
| Vehicle Control | 0 | 0 | 0 | 0 |
| This compound (Low Dose) | To be determined | To be determined | To be determined | To be determined |
| This compound (High Dose) | To be determined | To be determined | To be determined | To be determined |
| Ibuprofen (Standard Dose) | Expected Significant Inhibition | Expected Significant Inhibition | Expected Significant Inhibition | Expected Significant Inhibition |
| Diclofenac (Standard Dose) | Expected Significant Inhibition | Expected Significant Inhibition | Expected Significant Inhibition | Expected Significant Inhibition |
| Celecoxib (Standard Dose) | Expected Significant Inhibition | Expected Significant Inhibition | Expected Significant Inhibition | Expected Significant Inhibition |
Conclusion and Future Directions
This guide provides a foundational framework for the comprehensive benchmarking of this compound against established anti-inflammatory drugs. The proposed experimental plan, if executed, will elucidate its mechanism of action and in vivo efficacy. Should the compound demonstrate potent anti-inflammatory activity, particularly with a favorable COX-2 selectivity or a dual COX/LOX inhibitory profile, it would warrant further preclinical development, including pharmacokinetic and toxicological studies. The exploration of novel chemical scaffolds like the dihydrobenzofuran core is crucial for the advancement of anti-inflammatory therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. ijisrt.com [ijisrt.com]
- 4. jopcr.com [jopcr.com]
- 5. jopcr.com [jopcr.com]
- 6. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbcp.com [ijbcp.com]
- 8. Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. phytojournal.com [phytojournal.com]
A Comparative Guide to the Biological Activity of Benzofuran vs. Dihydrobenzofuran Acetic Acid Derivatives
Introduction: The Tale of Two Scaffolds
In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged heterocyclic system, serving as the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2][3][4][5][6][7] Its derivatives have been extensively explored for anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties, among others.[1][2][8][9][10] A subtle yet profound modification to this scaffold is the saturation of the furan ring's 2,3-double bond, yielding the 2,3-dihydrobenzofuran (or coumaran) core. This structural alteration, transitioning from a planar, aromatic system to a more flexible, non-aromatic one, has significant implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.
This guide provides an in-depth comparison of the biological activities of benzofuran acetic acid derivatives and their dihydrobenzofuran counterparts. We will dissect experimental data, explore structure-activity relationships (SAR), and provide detailed protocols for key biological assays, offering researchers and drug developers a comprehensive resource for understanding the nuances between these two closely related chemical classes.
Structural Nuances: Aromaticity vs. Flexibility
The fundamental difference between the two scaffolds lies in the furan moiety. In benzofuran, the furan ring is aromatic, contributing to a planar and electron-rich system. In 2,3-dihydrobenzofuran, the saturation of the C2-C3 bond removes this aromaticity, resulting in a more flexible, three-dimensional conformation. This seemingly minor change can dramatically alter how a molecule fits into the binding pocket of a protein or enzyme, influencing its biological activity.
Caption: Core structures of Benzofuran and 2,3-Dihydrobenzofuran.
Comparative Analysis of Biological Activities
The saturation of the furan ring can either enhance, diminish, or alter the pharmacological profile of the parent acetic acid derivative. Below, we compare their activities in key therapeutic areas based on published experimental data.
Anti-inflammatory Activity
Both benzofuran and dihydrobenzofuran derivatives are known to possess significant anti-inflammatory properties.[6][8][11] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[12]
-
Benzofuran Acetic Acid Derivatives: Numerous studies have demonstrated the anti-inflammatory potential of this class. For instance, benzofuran derivatives containing oxadiazole groups have shown significant activity, suggesting that modifying the carboxylic acid moiety can be a fruitful strategy.[12] The anti-inflammatory activity is often attributed to their ability to inhibit COX and thereby disrupt prostaglandin synthesis.[6]
-
Dihydrobenzofuran Acetic Acid Derivatives: This subclass has also proven to be a potent source of anti-inflammatory agents. A notable study found that α-(7-hydroxy-4-methyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid exhibited strong activity in the carrageenan-induced paw edema model.[13] A recent comparative study on fluorinated benzofuran and dihydrobenzofuran derivatives found that both scaffolds effectively suppressed inflammation in macrophages by inhibiting COX-2 and nitric oxide synthase 2 (NOS2) expression.[14][15]
Table 1: Comparative Anti-inflammatory Activity Data
| Compound Class | Specific Derivative/Study | Model | Potency/Efficacy | Reference |
| Benzofuran | 2-(Benzofuran-2-carboxamido)acetic acid deriv. (6b) | Carrageenan-induced paw edema (Rat) | 71.10% inhibition at 2h | [8] |
| Benzofuran | Fluorinated benzofuran deriv. | LPS-stimulated macrophages | IC50 (PGE2): 1.1 - 20.5 µM | [14][15] |
| Dihydrobenzofuran | α-(7-hydroxy-4-methyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid (13a) | Carrageenan-induced paw edema (Rat) | ED50: 45 mg/kg | [13] |
| Dihydrobenzofuran | Fluorinated dihydrobenzofuran deriv. | LPS-stimulated macrophages | IC50 (PGE2): 1.1 - 20.5 µM | [14][15] |
The data suggests that both scaffolds are viable for developing anti-inflammatory agents. The choice between them may depend on the desired secondary pharmacology, metabolic stability, and specific substitutions on the core structure.
Caption: Simplified COX pathway and the inhibitory action of derivatives.
Analgesic Activity
Closely linked to anti-inflammatory action, analgesic effects are also prominent in these compound classes. The acetic acid-induced writhing test is a standard model for evaluating peripheral analgesic activity, where the reduction in abdominal constrictions indicates efficacy.
-
Benzofuran Acetic Acid Derivatives: Certain benzofuran-type stilbenes have demonstrated remarkable inhibition of acetic acid-induced pain, suggesting their potential in pain management.[9] Other studies have consistently reported the analgesic properties of various benzofuran derivatives.[5][16]
-
Dihydrobenzofuran Acetic Acid Derivatives: Research has also confirmed the analgesic potential of dihydrobenzofuran derivatives.[17] The structural flexibility may allow for better interaction with pain-related receptors or enzymes.
Table 2: Comparative Analgesic Activity Data
| Compound Class | Specific Derivative/Study | Model | Potency/Efficacy | Reference |
| Benzofuran | Moracin O and P | Acetic acid-induced writhing (Mice) | Significant inhibition of pain | [9] |
| Benzofuran | Benzofuran-pyrazole hybrid | Acetic acid-induced writhing (Mice) | 68.66% protection (better than diclofenac) | [18] |
| Dihydrofuran | L-PP1 (dihydrofuran-2-one deriv.) | Acetic acid-induced writhing (Mice) | ED50: 0.79 mg/kg | [19] |
While direct comparisons of identical acetic acid derivatives are scarce, both scaffolds serve as excellent starting points for novel analgesics.
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and both benzofuran and dihydrobenzofuran scaffolds have shown considerable promise.[4][20][21]
-
Benzofuran Acetic Acid Derivatives: This class is widely recognized for its anticancer potential.[22][23] Structure-activity relationship studies have revealed that substitutions at the C-2 and C-3 positions are often crucial for cytotoxic activity.[24][25] For example, N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide was found to inhibit the growth of human hepatocellular carcinoma cells.[10]
-
Dihydrobenzofuran Acetic Acid Derivatives: Dihydrobenzofuran derivatives have also been investigated for their anticancer effects.[26][27] A study on fluorinated derivatives showed that two dihydrobenzofuran compounds with difluorine, bromine, and ester or carboxylic acid groups inhibited the proliferation of HCT116 colorectal cancer cells by approximately 70% and induced apoptosis.[14][15][28]
Table 3: Comparative Anticancer Activity Data
| Compound Class | Specific Derivative/Study | Cell Line | Potency (IC50 / GI50) | Reference |
| Benzofuran | 2(3)-phenylbenzofuran deriv. (5a) | Hepatocellular Carcinoma (HCC) | IC50: 0.874 µM (Pin1 inhibition) | [23] |
| Benzofuran | Thiazole-benzofuran hybrid (32a) | HePG2, HeLa, MCF-7, PC3 | IC50: 4.0 - 16.72 µM | [23] |
| Dihydrobenzofuran | Naturally isolated deriv. (55a) | Lung (NCI-H460), Oral (CAL-27) | IC50: 53.24 µM, 48.52 µM | [21][26] |
| Dihydrobenzofuran | Fluorinated deriv. | Colorectal (HCT116) | ~70% proliferation inhibition | [14][28] |
The anticancer field highlights the importance of specific substitution patterns over the choice of the core scaffold alone. However, both backbones provide a robust platform for designing potent cytotoxic agents.
Structure-Activity Relationship (SAR) Summary
The biological profile of these compounds is critically dependent on the nature and position of substituents on the bicyclic core and the acetic acid side chain.
-
Impact of Ring Saturation: The transition from the planar benzofuran to the flexible dihydrobenzofuran alters the spatial arrangement of substituents, which can lead to different binding affinities and activities. Flexibility is not universally better; for some targets, a rigid conformation is preferred, while for others, the ability to adapt (induced fit) is advantageous.
-
Substituents on the Benzene Ring: Electron-donating or -withdrawing groups, as well as halogens, on the benzene portion of the scaffold can modulate lipophilicity, electronic density, and metabolic stability, thereby fine-tuning the biological activity.[25]
-
Substituents on the Furan Ring (C2/C3): For benzofurans, substitutions at the C2 and C3 positions are particularly critical for anticancer and other activities.[24][29]
-
Modification of the Acetic Acid Side Chain: α-Methylation of the acetic acid side chain has been shown to enhance anti-inflammatory activity in dihydrobenzofuran derivatives.[13] Converting the carboxylic acid to amides, esters, or other heterocyclic rings (like oxadiazoles) is a common and effective strategy to modulate potency and physicochemical properties.[8][12]
Caption: Key regions for structure-activity relationship (SAR) modifications.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated experimental protocols are essential. Here are detailed methodologies for the key assays discussed.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is the gold standard in vivo model for evaluating acute anti-inflammatory activity. The causality is direct: carrageenan injection induces a localized, reproducible inflammatory response (edema), and an effective anti-inflammatory agent will reduce the swelling.
Methodology:
-
Animal Acclimatization: Wistar albino rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are fasted overnight and divided into groups (n=6):
-
Control Group: Receives the vehicle (e.g., 2% gum acacia).
-
Standard Group: Receives a reference drug (e.g., Diclofenac Sodium, 10 mg/kg, p.o.).
-
Test Groups: Receive different doses of the benzofuran or dihydrobenzofuran derivatives, suspended in the vehicle.
-
-
Dosing: The vehicle, standard, or test compound is administered orally (p.o.).
-
Inflammation Induction: One hour after dosing, 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: The paw volume is measured immediately after injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, 4 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Mini Review on Important Biological Properties of Benzofuran Derivatives | Semantic Scholar [semanticscholar.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsdr.org [ijsdr.org]
- 7. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jopcr.com [jopcr.com]
- 9. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Studies on benzoheterocyclic derivatives. XVII. Analgesic activity of dihydrobenzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analgesic activity of 3-mono-substituted derivatives of dihydrofuran-2-one in experimental rodent models of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | MDPI [mdpi.com]
- 26. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 27. pubs.rsc.org [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to Handling 2-(2,3-dihydrobenzofuran-6-yl)acetic Acid: A Risk-Based Approach to Personal Protective Equipment
As drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. While 2-(2,3-dihydrobenzofuran-6-yl)acetic acid is a valuable building block, its handling requires a meticulous approach to safety, grounded in a clear understanding of its potential hazards. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on the science, secure in the knowledge that you are protected.
The core principle of laboratory safety is not merely to wear PPE, but to understand why specific equipment is necessary. This rationale is built upon a thorough hazard assessment. For this compound and its structural isomers, the primary risks identified are irritation to the skin, eyes, and respiratory system.[1][2] As a member of the carboxylic acid family, it is prudent to treat it as potentially corrosive, especially to mucous membranes.[3][4]
Core Protective Ensemble: Your Non-Negotiable Barrier
For any work involving this compound, a baseline of PPE is mandatory. This is your first line of defense against unforeseen splashes, spills, and aerosol exposures.[5][6]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of solutions containing this compound.[6] When handling larger quantities (e.g., >50 mL of a solution) or when a significant splash hazard exists, a face shield should be worn in addition to safety goggles.[6] All eye and face protection must be ANSI Z87.1-rated.
-
Body Protection: A flame-resistant (FR) lab coat, properly fitted and fully buttoned, is essential. This protects your skin and personal clothing from incidental contact and minor spills.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or immersion, it is critical to consult the glove manufacturer's compatibility data. For tasks with a high risk of splash, consider double-gloving.[6]
-
Footwear and Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6]
Task-Specific PPE Escalation: A Graded Approach
Different laboratory operations carry different levels of risk. Your choice of PPE must adapt accordingly. The following table outlines recommended PPE for common procedures involving this compound.
| Task/Operation | Scale | Primary Hazards | Recommended PPE Ensemble | Causality & Rationale |
| Weighing Solid Compound | Milligrams to Grams | Inhalation of fine particles, eye contact with dust. | Chemical Splash Goggles, Nitrile Gloves, Lab Coat. Work inside a chemical fume hood or ventilated balance enclosure. | The primary risk is the generation of airborne particulates which can be inhaled or contact the eyes.[2] Engineering controls (fume hood) are the most effective protection. |
| Preparing Stock Solutions | Milliliters to Liters | Splashes of corrosive/irritant solution, skin/eye contact. | Chemical Splash Goggles & Face Shield, Nitrile Gloves (consider double-gloving), Lab Coat, Chemical-Resistant Apron. | Dissolving the acid, especially with stirring, increases the risk of significant splashes. An apron provides an additional barrier for torso protection. |
| Reaction Workup/Extraction | Any Scale | Splashes, aerosol generation, potential for exothermic reaction. | Chemical Splash Goggles & Face Shield, Nitrile Gloves, Lab Coat. Work inside a chemical fume hood. | This multi-step process often involves vigorous mixing or separation, heightening the risk of splashes and aerosol release. The fume hood contains potentially harmful vapors. |
| Handling Waste Streams | Any Scale | Splashes of mixed chemical waste, skin/eye contact. | Chemical Splash Goggles & Face Shield, Heavy-Duty Nitrile or Neoprene Gloves, Lab Coat, Chemical-Resistant Apron. | Waste streams may contain multiple reagents with unknown reactivities. Heavier gloves provide enhanced protection against a broader range of chemicals. |
Operational Protocols: Ensuring Self-Validation
The effectiveness of PPE is contingent on its correct use. These procedural steps are designed to be a self-validating system, minimizing the risk of contamination.
Donning PPE (Putting On):
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
-
Lab Coat: Don your lab coat and fasten all buttons.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Wash your hands thoroughly. Don the appropriate gloves, pulling the cuffs over the sleeves of your lab coat.
Doffing PPE (Taking Off) to Prevent Contamination:
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands (e.g., peel one glove off, then use the clean hand to slide under the cuff of the other).
-
Lab Coat: Unbutton the lab coat. Remove it by folding it outwards, ensuring the contaminated exterior does not touch your clothing.
-
Eye Protection: Remove goggles or face shield by handling the strap, not the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Visualized Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the specific task and associated hazards.
Caption: A workflow for selecting task-specific PPE.
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Contaminated PPE: Disposable gloves, bench paper, and wipes used to clean minor spills should be placed in a designated solid hazardous waste container. Lab coats that become grossly contaminated should not be taken home; they must be decontaminated or disposed of through your institution's hazardous waste program.
-
Chemical Waste: All solutions and excess solid this compound must be disposed of as hazardous chemical waste. Segregate this waste into a container clearly labeled "Acidic Organic Waste," ensuring it is compatible with other contents.[7][8] Never pour this chemical down the drain. Always adhere to the specific waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
By integrating this expert-driven, protocol-based approach to PPE, you build a culture of safety that protects not only yourself but your entire research team, ensuring that scientific discovery can proceed both ambitiously and securely.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. nj.gov [nj.gov]
- 5. labequipmentdirect.com [labequipmentdirect.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 8. utsc.utoronto.ca [utsc.utoronto.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
